3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-3-propan-2-yl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-6(2)11-8-4-3-7(12(14)15)5-9(8)16-10(11)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXQVJIUFVRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253155 | |
| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32418-08-9 | |
| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32418-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one (CAS 32418-08-9) in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 2(3H)-benzoxazolone heterocycle has emerged as a highly versatile, metabolically stable bioisostere for phenol and catechol moieties. Among its functionalized derivatives, 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one (CAS: 32418-08-9) stands out as a critical synthetic intermediate . This technical guide explores the structural rationale, biological relevance, and self-validating synthetic workflows associated with this privileged scaffold, providing drug development professionals with a comprehensive blueprint for its application in synthesizing analgesic, anti-inflammatory, and anticancer agents.
Structural Rationale and Physicochemical Profiling
The architectural design of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one is highly intentional, combining thermodynamic stability with strategic functionalization points [1]:
-
The Benzoxazolone Core: Mimics the electronic charge distribution of pyrocatechol but offers superior metabolic resistance, preventing rapid in vivo degradation.
-
N-3 Isopropyl Substitution: The addition of the bulky, lipophilic isopropyl group at the nitrogen atom serves a dual purpose. First, it prevents unwanted hydrogen bonding at the N-H position, which can lead to off-target aggregation. Second, it significantly increases the molecule's partition coefficient (LogP), enhancing passive diffusion across lipid bilayers and the blood-brain barrier.
-
C-6 Nitro Group: Acting as a strongly electron-withdrawing moiety, the nitro group stabilizes the aromatic system. More importantly, it serves as a masked amine. Upon reduction, it provides a highly nucleophilic handle for the attachment of diverse pharmacophores.
Biological Relevance & Pharmacological Pathways
The 2(3H)-benzoxazolone template is widely recognized as a "privileged scaffold" due to its high hit rate across multiple therapeutic targets [2]. By utilizing 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one as a starting point, researchers can access two primary pharmacological pathways:
-
Analgesic and Anti-inflammatory Agents: Derivatization at the C-6 position (post-reduction) has yielded potent bivalent ligands and acyl derivatives capable of inhibiting inducible nitric oxide synthase (iNOS), nuclear factor kappa B (NF-κB), and cyclooxygenase (COX) pathways [3], [4].
-
Carbonic Anhydrase (CA) Inhibitors: The coupling of the reduced benzoxazolone core with chalcones or sulfonamides produces highly selective inhibitors of human CA I and CA II isoenzymes, which are critical targets in the treatment of glaucoma and various malignancies [5].
Workflow from CAS 32418-08-9 synthesis to pharmacological target inhibition.
Synthetic Methodologies and Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems , incorporating mechanistic causality and built-in quality control steps.
Protocol 1: Synthesis of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one via N-Alkylation
Objective: Regioselective N-alkylation of 6-nitro-2-benzoxazolinone.
-
Causality & Reagent Selection: The pKa of the benzoxazolone N-H is approximately 9. Anhydrous Potassium Carbonate (
) is utilized as a mild, heterogeneous base to quantitatively deprotonate the nitrogen without risking base-catalyzed hydrolysis of the lactam carbonyl. Dimethylformamide (DMF) is selected as the solvent; as a polar aprotic medium, it solvates the potassium cation but leaves the nitrogen anion "naked" and highly nucleophilic, forcefully driving the attack on the sterically hindered isopropyl bromide. -
Step-by-Step Procedure:
-
Dissolve 10.0 mmol of 6-nitro-2-benzoxazolinone in 20 mL of anhydrous DMF under an inert argon atmosphere.
-
Add 15.0 mmol of finely powdered, anhydrous
and stir at room temperature for 30 minutes to ensure complete deprotonation. -
Dropwise, add 12.0 mmol of isopropyl bromide. Elevate the temperature to 60°C and stir for 4 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly polar starting material and the emergence of a faster-migrating, lipophilic product spot confirms successful N-alkylation.
-
Quench the reaction by pouring the mixture into 100 mL of ice-water. The sudden shift in polarity forces the hydrophobic product to precipitate.
-
Filter the crude solid, wash with cold distilled water to remove residual DMF and salts, and recrystallize from ethanol.
-
Protocol 2: Catalytic Hydrogenation to 6-Amino-3-isopropyl-1,3-benzoxazol-2-one
Objective: Reduction of the C-6 nitro group to an amine to create an active nucleophilic handle.
-
Causality & Reagent Selection: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl). Acidic conditions pose a severe risk of hydrolyzing the benzoxazolone ring. Pd/C under
gas provides a neutral, clean reduction environment. -
Step-by-Step Procedure:
-
Dissolve 5.0 mmol of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one in 30 mL of absolute ethanol in a high-pressure hydrogenation flask.
-
Add 0.05 mmol (catalytic amount) of 10% Pd/C.
-
Purge the vessel with nitrogen three times, followed by hydrogen gas. Pressurize to 30 psi of
and agitate at room temperature. -
Self-Validation (In-Process): The system is self-validating through stoichiometric hydrogen gas uptake. Once the theoretical volume of
is consumed (approx. 3 molar equivalents), the pressure drop ceases, preventing over-reduction. -
Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the filtrate under reduced pressure to yield the amine.
-
Self-Validation (Analytical): Confirm structure via
-NMR. The disappearance of downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H at ~5.0 ppm confirms the group.
-
Quantitative Data & Comparative Analysis
The derivatization of the benzoxazolone scaffold yields compounds with distinct pharmacological profiles. The following table summarizes the quantitative in vitro data for typical derivative classes synthesized downstream of the 3-isopropyl-6-nitro intermediate [3], [5].
| Compound Class | Target Enzyme/Pathway | Typical IC₅₀ / Kᵢ Range | Est. LogP | Primary Pharmacological Application |
| 6-Acyl-benzoxazolones | COX / PGE2 | 1.0 - 5.0 µM | 2.5 - 3.5 | Analgesic, Anti-inflammatory |
| 6-Chalcone-benzoxazolones | hCA I / hCA II | 10.8 - 70.5 µM | 3.0 - 4.5 | Anticancer, Antiglaucoma |
| Bivalent Benzoxazolones | iNOS / NF-κB | < 1.0 - 3.0 µM | 4.0 - 5.5 | Advanced Anti-inflammatory |
| 3-Isopropyl-6-amino-benzoxazolone | Synthetic Intermediate | N/A | 1.8 - 2.2 | API Precursor |
References
-
[3]Title: Design, synthesis and biological evaluation of bivalent benzoxazolone and benzothiazolone ligands as potential anti-inflammatory/analgesic agents | Source: PubMed/NIH | URL: [Link]
-
[4]Title: Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives | Source: PubMed/NIH | URL: [Link]
-
[2]Title: 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes | Source: Bentham Science | URL: [Link]
-
[5]Title: Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | Source: PubMed/NIH | URL: [Link]
-
[1]Title: Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone | Source: MDPI Molecules | URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Design, synthesis and biological evaluation of bivalent benzoxazolone and benzothiazolone ligands as potential anti-inflammatory/analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
Introduction: Contextualizing a Niche Benzoxazolone Derivative
The 1,3-benzoxazol-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of specific substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific, lesser-documented derivative: 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one .
Chapter 1: Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is to define its core physicochemical parameters. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Chemical Identity
-
IUPAC Name: 3-isopropyl-6-nitro-1,3-benzoxazol-2-one
-
Molecular Formula: C₁₀H₁₀N₂O₄
-
Molecular Weight: 222.19 g/mol
-
CAS Number: While a specific CAS number for this compound is not prominently indexed, related structures such as 6-nitro-1,3-benzoxazol-2(3H)-one (CAS 4694-91-1)[5][6] and 3-methyl-6-nitro-1,3-benzoxazol-2-one (CAS 101084-61-1)[7] are well-documented.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one. These values are extrapolated from data on the parent benzoxazolone scaffold and its nitro- and alkyl-substituted derivatives. The rationale for these predictions is detailed below the table.
| Property | Predicted Value | Rationale & Comparative Insights |
| Physical Form | Likely a yellow or off-white crystalline solid | The parent 2,3-Dihydro-1,3-benzoxazol-2-one is a slightly beige powder.[8] The presence of the nitro group typically imparts a yellowish color to organic compounds. |
| Melting Point | 110 - 130 °C | The melting point of the parent 6-nitro-1,3-benzoxazol-2(3H)-one is significantly higher (272-274 °C). The N-alkylation with a bulky isopropyl group is expected to disrupt crystal lattice packing, thereby lowering the melting point compared to the N-H analogue. For comparison, the parent 2(3H)-Benzoxazolone melts at 141-142 °C.[9] |
| Boiling Point | > 350 °C (with decomposition) | High boiling points are characteristic of this class of compounds due to their polarity and molecular weight.[8][9] Significant decomposition is expected before boiling under atmospheric pressure. |
| Aqueous Solubility | Very low | Benzoxazole derivatives, particularly those with nitro groups, exhibit low aqueous solubility.[10] The hydrophobic isopropyl group will further decrease water solubility compared to N-H or N-methyl analogues. |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate | Similar nitro-aromatic compounds are readily dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays.[10] |
| LogP (Octanol/Water) | ~2.1 - 2.6 | The parent 6-nitro-1,3-benzoxazol-2(3H)-one has a calculated XLogP3 of 1.0.[5] The addition of the isopropyl group (which has a LogP contribution of ~1.5) will significantly increase the lipophilicity. |
| pKa | ~8.5 - 9.5 | The N-H proton of the parent 2,3-Dihydro-1,3-benzoxazol-2-one has a pKa of approximately 9.3.[8] In the target molecule, this acidic proton is replaced by the isopropyl group, so the molecule itself is not expected to be significantly acidic or basic within a physiological pH range. The primary influence on electronic properties comes from the benzoxazolone ring system itself. |
Chapter 2: Spectroscopic and Chromatographic Characterization
Definitive structural elucidation relies on a combination of spectroscopic and chromatographic techniques. Based on the known spectra of related benzoxazolones, we can predict the key analytical signatures for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Region (δ 7.5 - 8.5 ppm): Three protons on the nitro-substituted benzene ring will likely appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The strong electron-withdrawing effect of the nitro group will shift these protons downfield.
-
Isopropyl Methine (δ 4.5 - 5.5 ppm): A septet resulting from coupling to the six methyl protons. The connection to the nitrogen atom will cause a significant downfield shift.
-
Isopropyl Methyls (δ 1.4 - 1.6 ppm): A doublet, integrating to six protons, arising from coupling to the single methine proton.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure.
-
Carbonyl Carbon (δ ~153 ppm): The lactone carbonyl carbon is a key diagnostic peak.[1]
-
Aromatic Carbons (δ 110 - 150 ppm): Six distinct signals are expected, with the carbon bearing the nitro group being the most deshielded.
-
Isopropyl Carbons (δ ~45-50 ppm for methine, δ ~20 ppm for methyls): These signals will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~1780 - 1760 | C=O Stretch (Lactone) | Strong, sharp |
| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch (Nitro) | Strong, sharp |
| ~1610 & ~1480 | C=C Aromatic Stretch | Medium to strong |
| ~1250 | C-O-C Asymmetric Stretch | Strong |
| ~2980 | C-H Aliphatic Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and exploring fragmentation patterns for structural verification.
-
Ionization Mode: Electrospray Ionization (ESI) is a suitable technique.
-
Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 223.20.
-
Predicted Fragmentation: A primary fragmentation pathway would likely involve the loss of propene (C₃H₆, 42 Da) from the isopropyl group via a McLafferty-type rearrangement, yielding a fragment corresponding to 6-nitro-1,3-benzoxazol-2(3H)-one at m/z 181.02. Further fragmentation would involve loss of NO₂ (46 Da) and CO (28 Da) from the benzoxazolone core.
Chapter 3: Synthesis and Analytical Workflows
While a specific published synthesis for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one is not available, a logical and robust synthetic strategy can be proposed based on established methodologies for related compounds.[11][12]
Proposed Synthetic Pathway
A two-step synthesis is the most plausible approach.
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one. This intermediate is commercially available but can be synthesized by the cyclization of 2-amino-5-nitrophenol. A common method involves reaction with urea or phosgene derivatives.[11]
Step 2: N-isopropylation. The N-H of 6-nitro-1,3-benzoxazol-2(3H)-one can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile). Subsequent reaction with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) via an Sₙ2 reaction yields the final product.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This standard protocol provides a reliable method for determining the solubility of poorly soluble compounds.
-
Preparation: Add an excess amount of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial to create a saturated solution.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile). Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the result against a standard curve of known concentrations.
General Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of the title compound.
Caption: Logical workflow for compound characterization.
Chapter 4: Biological Context and Safety Considerations
Potential Biological Activity
The benzoxazolone core is a versatile pharmacophore. Derivatives have been investigated for a range of activities:
-
Antimicrobial and Antifungal Activity: Many benzoxazolone derivatives show promise in combating microbial infections.[1][13]
-
Anticancer Properties: The scaffold has been incorporated into molecules designed as antiproliferative agents.[1]
-
Anti-Quorum Sensing: Certain derivatives can inhibit bacterial communication, a novel strategy to combat virulence without direct bactericidal action, potentially reducing the development of resistance.[4]
The introduction of a nitro group can sometimes enhance antimicrobial activity, while the isopropyl group increases lipophilicity, which may improve cell membrane permeability. Therefore, it is plausible that 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one could be a candidate for screening in antimicrobial or anticancer assays.
Safety and Handling
No specific toxicological data exists for this compound. However, based on related structures, the following precautions are prudent:
-
GHS Classification (Predicted): Likely to be classified as Harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319), similar to other nitro-aromatic compounds.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This technical guide provides a comprehensive, predictive overview of the physicochemical properties of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one. By synthesizing data from structurally related analogues, we have established a robust profile that includes molecular characteristics, expected spectroscopic signatures, a plausible synthetic route, and standardized analytical protocols. This document is intended to serve as a foundational resource for researchers, enabling them to design experiments, interpret data, and explore the potential of this molecule in drug discovery and materials science with a high degree of scientific confidence.
References
-
Sigma-Aldrich. 2-methyl-6-nitro-1,3-benzoxazole | 5683-43-2.
-
Krawiecka, M., et al. (2026). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 73(1), 245-253.
-
PubChem. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043.
-
Spirtovic-Halilovic, S., et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 769-777.
-
Sigma-Aldrich. 5-Nitro-2,3-dihydro-1,3-benzoxazol-2-one.
-
PubChem. 2(3H)-benzoxazolone, 3-methyl-6-nitro- | C8H6N2O4.
-
Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl. Der Pharma Chemica, 8(1), 461-469.
-
Thermo Fisher Scientific. CAS RN | 2869-83-2.
-
ChemBK. 6-NITRO-1,3-BENZOXAZOLE.
-
Google Patents. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
-
PubChem. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419.
-
BenchChem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
-
BenchChem. solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays.
-
ResearchGate. Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones.
-
The Good Scents Company. beta-sesquiphellandrene, 20307-83-9.
-
Royal Society of Chemistry. A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine.
-
NIST WebBook. 2(3H)-Benzoxazolone.
-
Chemical Synthesis Database. 6-methyl-2-phenyl-1,3-benzoxazole.
-
PubChem. 3-benzyl-6-(3-nitrobenzoyl)-1,3-benzothiazol-2-one.
-
Sigma-Aldrich. 2-(3-NITROPHENYL)-1,3-BENZOXAZOLE AldrichCPR.
-
Cheméo. Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2).
-
SpringerLink. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3- d ]Pyrimidines.
-
MDPI. A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr 3 -Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene.
-
ScienceDirect. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole.
-
ChemicalBook. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4).
-
ChemScene. 3-(6-Nitro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid.
-
US EPA. 2(3H)-Benzoxazolone, 6-nitro- - Substance Details - SRS.
-
PubMed. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents.
-
International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 2(3H)-benzoxazolone, 3-methyl-6-nitro- | C8H6N2O4 | CID 641556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 12. esisresearch.org [esisresearch.org]
- 13. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3- d ]Pyrimidines - Vlasov - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
Structural Elucidation of Substituted Benzoxazolones: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Data
Executive Summary
The 2(3H)-benzoxazolone (benzoxazolin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics, including analgesics, anti-inflammatory agents, antibacterial compounds, and CNS-penetrant enzyme inhibitors[1][2]. Because the biological efficacy of these molecules is intrinsically linked to their electronic distribution and 3D conformation, precise structural characterization is paramount.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of substituted benzoxazolones, establish a self-validating experimental protocol for data acquisition, and provide authoritative reference data to streamline your drug development workflows.
Structural Overview and Nomenclature
To accurately assign NMR signals, one must first understand the numbering system and electronic nature of the benzoxazolone ring. The core structure is a bicyclic system comprising a benzene ring fused to an oxazolone ring.
-
Position 1: Oxygen atom (electronegative, inductively withdrawing but resonance donating).
-
Position 2: Carbonyl carbon (highly deshielded,
hybridized). -
Position 3: Nitrogen atom (secondary amine in the parent compound, often alkylated or acylated in derivatives).
-
Positions 3a & 7a: Bridgehead quaternary carbons.
-
Positions 4, 5, 6, 7: Aromatic carbons available for substitution (C-5 and C-6 are the most common sites for halogenation or acylation to enhance biological activity)[3][4].
The interplay between the electron-donating nitrogen/oxygen atoms and the electron-withdrawing carbonyl group creates a unique push-pull electronic system that profoundly impacts both ¹H and ¹³C NMR chemical shifts.
Self-Validating Experimental Protocol for NMR Acquisition
High-fidelity NMR data requires a rigorous, self-validating workflow. The following step-by-step methodology ensures that the acquired spectra are free from artifacts and accurately reflect the molecular structure.
Step 1: Purity Verification (The Pre-Requisite)
-
Action: Prior to NMR analysis, verify compound purity via Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Benzoxazolone syntheses often yield regioisomers (e.g., C-5 vs. C-6 substitution) or unreacted starting materials[5]. Impurities in the aromatic region (7.0–8.0 ppm) will severely convolute multiplet analysis and coupling constant (
) calculations.
Step 2: Solvent Selection and Sample Preparation
-
Action: Dissolve 10–15 mg (for ¹H) or 30–50 mg (for ¹³C) of the compound in 0.6 mL of deuterated solvent. Use DMSO-
for N-unsubstituted benzoxazolones and CDCl₃ for highly lipophilic N-substituted derivatives[1][6]. -
Causality: N-unsubstituted benzoxazolones form strong intermolecular hydrogen bonds, rendering them poorly soluble in CDCl₃. DMSO-
disrupts these bonds, ensuring sharp, well-resolved signals. Tetramethylsilane (TMS) must be included as an internal reference ( 0.00 ppm).
Step 3: Spectrometer Tuning and Locking
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field until the lock level is stable and the TMS linewidth is < 1 Hz.
-
Causality: Proper shimming ensures magnetic field homogeneity, which is critical for resolving the fine ortho (
Hz) and meta ( Hz) couplings in the benzoxazolone aromatic ring.
Step 4: ¹H NMR Acquisition
-
Action: Acquire 16–64 scans with a relaxation delay (
) of 1–2 seconds. -
Causality: A 1-2 second delay is sufficient for proton relaxation, ensuring accurate integration values which are necessary to confirm the number of aromatic protons relative to substituent protons (e.g., N-CH₃)[6].
Step 5: ¹³C NMR Acquisition (Critical Step)
-
Action: Acquire 512–1024 scans using broadband proton decoupling. Set the relaxation delay (
) to at least 2–3 seconds. -
Causality: The benzoxazolone core contains three quaternary carbons (C-2, C-3a, C-7a). Lacking attached protons, these carbons undergo inefficient dipole-dipole relaxation, resulting in exceptionally long
relaxation times. A short will cause these critical signals to vanish into the baseline[1].
Step 6: Data Processing
-
Action: Apply an exponential window function (line broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Perform manual phase correction and baseline polynomial fitting.
Workflow Visualization
Workflow for the synthesis, preparation, and NMR validation of benzoxazolone derivatives.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of a benzoxazolone is defined by its aromatic region and the presence or absence of the highly deshielded N-H proton.
Mechanistic Insights into Chemical Shifts
-
The N-H Proton: In DMSO-
, the N-H proton of an unsubstituted benzoxazolone appears as a broad singlet far downfield, typically between 11.5 and 12.3 ppm [1]. This extreme deshielding is caused by the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the aromatic ring. -
Aromatic Protons (H-4 to H-7): These protons typically resonate between 6.9 and 7.6 ppm . Substitution at C-5 or C-6 with electron-withdrawing groups (e.g., halogens, acyl groups) will inductively pull electron density from the ring, shifting the remaining ortho and para protons further downfield[3][6].
-
N-Substitution: Alkylation at the nitrogen atom (e.g., N-methyl or N-benzoylmethyl) replaces the broad N-H signal with sharp aliphatic signals. An N-CH₃ group typically appears around 3.3–3.5 ppm , while an N-CH₂-Ar group is pushed to 4.0–5.1 ppm due to the combined deshielding of the nitrogen and the adjacent aromatic system[6].
Table 1: Representative ¹H NMR Data for Substituted Benzoxazolones
| Proton Assignment | Chemical Shift ( | Multiplicity | Causality / Structural Context |
| N-H (Position 3) | 11.5 – 12.3 | Singlet (broad) | Highly deshielded by adjacent C=O; exchanges with D₂O[1]. |
| H-4 (Aromatic) | 7.0 – 7.3 | Doublet / Multiplet | Ortho-coupling ( |
| H-5, H-6 (Aromatic) | 7.1 – 7.5 | Multiplet / dd | Highly dependent on substitution; sites of electrophilic attack. |
| H-7 (Aromatic) | 7.2 – 7.6 | Doublet / Multiplet | Ortho-coupling; affected by resonance from the adjacent oxygen. |
| N-CH₃ (Substituted) | 3.3 – 3.5 | Singlet | Deshielded by the nitrogen atom and carbonyl group[6]. |
| N-CH₂-C=O (Substituted) | 4.0 – 5.1 | Singlet | Strongly deshielded by N-atom and adjacent carbonyl/aromatic system[6]. |
¹³C NMR Spectral Analysis
Carbon-13 NMR provides a direct map of the benzoxazolone skeleton. The most diagnostic signal is the C-2 carbonyl carbon.
Mechanistic Insights into Chemical Shifts
-
The Carbonyl Carbon (C-2): Unlike a standard ketone (~200 ppm), the C-2 carbon of a benzoxazolone is part of a cyclic carbamate (urethane) system. The adjacent oxygen and nitrogen atoms donate electron density into the carbonyl
-system via resonance, shielding the carbon and shifting it upfield to 153.5–155.0 ppm [1]. -
Bridgehead Carbons (C-3a, C-7a): C-7a is directly attached to the electronegative oxygen, pushing it downfield to ~142.0–144.0 ppm . C-3a is attached to nitrogen, which is less electronegative than oxygen, placing it slightly more upfield at ~130.0–132.0 ppm [1].
-
Substituent Effects: Adding an acyl group at C-6 introduces a new ketone carbonyl signal near 190–195 ppm , easily distinguishable from the core C-2 lactam carbonyl[6].
Table 2: Representative ¹³C NMR Data for Substituted Benzoxazolones
| Carbon Assignment | Chemical Shift ( | Causality / Structural Context |
| C-2 (Carbonyl) | 153.5 – 155.0 | Cyclic carbamate resonance; shielded relative to standard ketones[1]. |
| C-7a (Ar-O) | 142.0 – 144.0 | Quaternary carbon; deshielded by the highly electronegative oxygen atom. |
| C-3a (Ar-N) | 130.0 – 132.0 | Quaternary carbon; deshielded by nitrogen, but less than C-7a. |
| C-4, C-5, C-6, C-7 | 109.0 – 128.0 | Aromatic region; specific shifts dictate the regiochemistry of substitutions. |
| N-CH₃ | 28.0 – 32.0 | Aliphatic carbon attached to nitrogen[1]. |
Structure-Activity Relationship (SAR) & Drug Development
NMR data is not merely for structural confirmation; it is a predictive tool for biological activity. The chemical shifts in the aromatic region directly correlate with the electron density of the benzoxazolone ring, which in turn dictates how the molecule interacts with biological targets.
For instance, in the development of Acid Ceramidase Inhibitors for CNS disorders, researchers found that substituting the C-6 position with carboxamides significantly altered the electronic landscape of the ring, a change clearly visible in the downfield shifting of H-5 and H-7 in the ¹H NMR spectrum[2][4]. This electron withdrawal strengthened the hydrogen-bonding capacity of the N-H group, improving target binding affinity.
Similarly, in the design of antibacterial and anti-inflammatory agents , N-substitution with piperazine or benzoylmethyl groups (confirmed by the disappearance of the 11.5 ppm N-H peak and the appearance of the ~5.1 ppm CH₂ peak) increases lipophilicity, allowing the drug to better penetrate bacterial cell walls or cellular membranes[1][6].
References
-
Šiugždaitė, J., et al. "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." Applied Sciences 14, no. 11 (2024): 4783. 1
-
Gökhan-Kelekçi, N., et al. "Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities." Journal of Enzyme Inhibition and Medicinal Chemistry (2008). 6
-
Realini, N., et al. "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry (2020). 2
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 4. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Solubility Profile and Formulation Strategies for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
An Application Whitepaper for Drug Development Professionals
Executive Summary
In preclinical drug development, the physicochemical profiling of synthetic intermediates and active pharmacophores is a critical gateway to successful assay design. 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one (INBO) (CAS: 32418-08-9) is a highly substituted benzoxazolone derivative utilized as a building block in the synthesis of antimicrobial and anti-leishmanial agents.
While the parent compound, 2(3H)-benzoxazolone, exhibits moderate aqueous solubility (>20.3 µg/mL at pH 7.4) and a relatively low LogP of 1.16[1], the dual substitution of an isopropyl group and a nitro group on the INBO scaffold drastically alters its solvation dynamics. This whitepaper provides a comprehensive, causality-driven guide to understanding, measuring, and manipulating the solubility profile of INBO for in vitro and in vivo applications.
Physicochemical Profiling & Structural Causality
As Application Scientists, we must look beyond empirical data and understand the mechanistic causality of a compound's behavior. The insolubility of INBO in aqueous media is not random; it is a direct consequence of its molecular architecture:
-
Abolition of Hydrogen Bond Donors: The parent 1,3-benzoxazol-2(3H)-one possesses an active N-H bond, which acts as a primary hydrogen bond donor to water molecules[1]. In INBO, the N-3 position is alkylated with an isopropyl group. This steric shielding and loss of the H-bond donor severely restricts aqueous solvation.
-
Lipophilic Bulk: The addition of the isopropyl moiety increases the lipophilic surface area, driving the predicted LogP from 1.16 up to approximately 3.2 – 3.5.
-
Crystal Lattice Energy: The strongly electron-withdrawing 6-nitro group increases the molecular dipole moment. While this adds polarity, it also facilitates tight intermolecular stacking in the solid state. The high energy required to break this crystal lattice further diminishes the thermodynamic drive for aqueous dissolution.
Consequently, INBO is practically insoluble in water but exhibits excellent solubility in aprotic organic solvents (DMSO, DMF) and moderate solubility in lipophilic vehicles.
Experimental Workflow: Thermodynamic Solubility Determination
To accurately profile INBO, kinetic solubility (often skewed by supersaturation) is insufficient. The Thermodynamic Shake-Flask Method is the gold standard, designed as a self-validating system to ensure true equilibrium is reached.
Step-by-Step Methodology
-
Solid Dispensation: Weigh 5.0 mg of INBO powder into a 2.0 mL amber glass HPLC vial.
-
Causality: Amber glass is mandatory to prevent potential UV-induced degradation of the nitro-aromatic system during prolonged incubation.
-
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent system.
-
Thermal Agitation: Incubate the suspension at 37°C on an orbital shaker at 300 RPM for 24 hours.
-
Causality: A 24-hour window ensures the transition from kinetic dissolution to a true thermodynamic equilibrium, allowing any supersaturated micro-crystals to precipitate out of the solution.
-
-
Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37°C.
-
Causality: High-speed centrifugation is critical. It pellets sub-micron colloidal particles that would otherwise cause light scattering and falsely elevate downstream UV-Vis or HPLC concentration readings.
-
-
Quantification: Carefully aspirate 100 µL of the clear supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV at the compound's
.
Fig 1: Thermodynamic shake-flask workflow for accurate equilibrium solubility determination.
Quantitative Solubility Profile
Based on the physicochemical properties of the benzoxazolone class and the specific functional groups of INBO, the following table summarizes the expected solubility ranges across standard pharmaceutical solvent systems.
| Solvent System | Dielectric Constant ( | Predicted Solubility Range | Primary Solubilization Mechanism |
| Water / PBS (pH 7.4) | 80.1 | < 0.05 mg/mL | None (Highly Lipophilic) |
| 100% DMSO | 46.7 | > 25.0 mg/mL | Dipole-Dipole & Hydrophobic Solvation |
| 100% PEG-400 | 12.4 | 10.0 - 15.0 mg/mL | Co-solvency (Dielectric lowering) |
| 20% SBE-β-CD (Aqueous) | ~ 70.0 | 2.0 - 5.0 mg/mL | Hydrophobic Cavity Complexation |
| Lipid (Corn Oil) | ~ 3.0 | > 5.0 mg/mL | Lipophilic Solvation |
Solubilization Strategies & Formulation Protocols
When advancing INBO into biological assays, the native aqueous insolubility must be bypassed. Standard protocols for benzoxazolone derivatives dictate the use of multi-component co-solvent systems to achieve working concentrations of
Protocol: In Vivo Co-Solvent Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
This protocol is engineered to prevent precipitation upon introduction to aqueous biological environments[2].
-
Primary Dissolution: Dissolve the required mass of INBO in 10% (v/v) DMSO until the solution is completely clear.
-
Causality: DMSO acts as the primary disruptor of the strong crystal lattice energy inherent to the nitro-aromatic core.
-
-
Bridging Solvent: Add 40% (v/v) PEG300 and vortex vigorously.
-
Causality: PEG300 acts as a bridging co-solvent, lowering the dielectric constant of the final mixture to prevent immediate precipitation when the aqueous phase is introduced.
-
-
Micellar Encapsulation: Add 5% (v/v) Tween-80 and sonicate the mixture for 5 minutes.
-
Causality: Tween-80 provides micellar encapsulation, specifically shielding the hydrophobic isopropyl moiety from the bulk water phase.
-
-
Aqueous Dilution: Slowly add 45% (v/v) Saline dropwise while continuously vortexing.
-
Causality: Dropwise addition prevents localized supersaturation and nucleation, ensuring the compound remains in a stable, clear micro-emulsion.
-
Fig 2: Decision tree for selecting the optimal solubilization strategy based on assay requirements.
References
-
3-Isopropyl-6-nitro-1,3-benzoxazol-2-one | 32418-08-9 . Sigma-Aldrich.
-
2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 . PubChem. 1
-
2-Benzoxazolinone (2-Benzoxazolone) | Parasite Inhibitor . MedChemExpress. 2
Sources
From Serendipity to Scaffold: A Technical Chronicle of Benzoxazole Compounds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The journey of the benzoxazole core, from its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, is a compelling narrative of chemical ingenuity and therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of benzoxazole compounds. It delves into the mechanistic underpinnings of their formation, showcases their presence in nature, and elucidates their impact on modern drug discovery through a detailed examination of their diverse pharmacological activities and the signaling pathways they modulate.
A Historical Perspective: The Dawn of Benzoxazole Chemistry
The story of benzoxazoles is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-19th century.[1][2] The pioneering work of German chemist Arthur Ladenburg in the 1870s on related heterocyclic systems, such as benzimidazoles, laid the crucial groundwork for the subsequent exploration of the benzoxazole framework.[1]
A landmark moment in the history of benzoxazole chemistry occurred in 1876 , when Arthur Ladenburg is credited with the first synthesis of a benzoxazole derivative, 2-methylbenzoxazole .[3] This seminal achievement was accomplished through the condensation of o-aminophenol with acetic anhydride, a reaction that remains a fundamental illustration of benzoxazole ring formation.[3]
This early work paved the way for the development of more general and widely applicable synthetic methodologies, most notably the Phillips-Ladenburg condensation . This classical approach, which involves the reaction of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent, became a cornerstone of benzoxazole synthesis.[1][4] Early procedures often required harsh conditions, such as high temperatures and the use of reagents like polyphosphoric acid (PPA), to drive the cyclodehydration.[1][4]
The initial interest in these compounds was likely fueled by the burgeoning dye industry, owing to their inherent fluorescent properties.[1] However, as the 20th century progressed, the focus shifted towards unraveling their biological potential, a move that would ultimately solidify the importance of the benzoxazole scaffold in medicinal chemistry.
The Evolution of Synthesis: From Brute Force to Finesse
The synthesis of benzoxazole derivatives has undergone a significant evolution, moving from the high-temperature, often low-yielding classical methods to a diverse array of modern, more efficient, and environmentally benign strategies.
Classical Methodologies: The Foundation
The Phillips-Ladenburg condensation remains a foundational method for the synthesis of 2-substituted benzoxazoles. The use of polyphosphoric acid (PPA) as both a solvent and a dehydrating agent became a common practice for this reaction.[4][5]
A mechanistic study of the PPA-mediated reaction between benzoic acid and o-aminophenol revealed that benzoic acid first reacts with PPA to form a mixed benzoic-phosphoric anhydride.[1][6][7] This activated species then reacts with the amino group of o-aminophenol to form 2-aminophenyl benzoate, which undergoes a rapid acyl migration to yield 2-hydroxybenzanilide. The final step is an acid-catalyzed ring closure of 2-hydroxybenzanilide to furnish the 2-phenylbenzoxazole.[1][6][7]
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via Phillips-Ladenburg Condensation [4]
-
Reactants: o-Aminophenol (1.0 eq), Benzoic acid (1.1 eq)
-
Reagent: Polyphosphoric acid (PPA) (10-20 times the weight of reactants)
-
Procedure:
-
A mixture of o-aminophenol and benzoic acid is added to polyphosphoric acid.
-
The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.
-
The hot mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove unreacted benzoic acid.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylbenzoxazole.
-
Modern Synthetic Approaches: Efficiency and Diversity
Contemporary synthetic chemistry has introduced a plethora of milder and more versatile methods for constructing the benzoxazole ring. These modern techniques often employ catalysts to achieve high yields under less stringent reaction conditions, with greater functional group tolerance.[8][9]
Table 1: Comparative Analysis of Selected Benzoxazole Synthesis Methods
| Method | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phillips-Ladenburg Condensation | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA) | None | 180-220 | 2-4 | 85-95[4] |
| Condensation with Acetic Anhydride | o-Aminophenol, Acetic Anhydride | None | None (reflux) | Reflux | 2-3 | >80-90[3] |
| Reaction with Acyl Chlorides | o-Aminophenol, Acyl Chloride | Cs2CO3, CuI, 1,10-phenanthroline | Microwave | - | - | -[10] |
| Oxidative Cyclization | o-Aminophenol, Aldehyde | Lead tetraacetate or Manganese(III) acetate | Ethanol or DMSO | Reflux or 140 | - | -[11] |
| Catalytic Condensation | o-Aminophenol, Aldehyde | Samarium triflate | Aqueous medium | Mild | - | -[8] |
| Tf2O-Promoted Activation | Tertiary Amide, o-Aminophenol | Triflic anhydride (Tf2O), 2-Fluoropyridine | - | - | - | Moderate to excellent[9] |
Experimental Protocol: Synthesis of 2-Methylbenzoxazole (Representative Modern Procedure) [3]
-
Reactants: o-Aminophenol (1 eq.), Acetic anhydride (1.1 eq.)
-
Procedure:
-
A mixture of o-aminophenol and acetic anhydride is heated at reflux for 2-3 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-methylbenzoxazole.
-
Nature's Benzoxazoles: A Source of Bioactive Compounds
The benzoxazole scaffold is not merely a synthetic curiosity but is also found in a variety of naturally occurring compounds with potent biological activities. The discovery of these natural products has often been a catalyst for further research into the therapeutic potential of this heterocyclic system.
One of the most notable naturally occurring benzoxazoles is Calcimycin (A23187) , an ionophorous antibiotic isolated from the bacterium Streptomyces chartreusensis.[12][13][14] Calcimycin is a potent and selective calcium ionophore, and it also binds to other divalent cations like magnesium.[12][15] Its ability to transport these ions across biological membranes has made it an invaluable tool in biochemical research for studying the role of divalent cations in cellular processes.[13]
Another important class of naturally occurring benzoxazoles are the Boxazomycins . Boxazomycin A and B are antibiotics produced by an actinomycete strain and exhibit activity against aerobic Gram-positive bacteria and anaerobic microorganisms.[16]
The discovery of these and other natural products, such as the closoxazoles from the myxobacterium Pyxidicoccus fallax, continues to highlight the importance of the benzoxazole motif in the biosynthesis of bioactive secondary metabolites.[17]
The Pharmacological Significance of Benzoxazoles: A Privileged Scaffold in Drug Discovery
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[3] This has led to the development of a vast number of synthetic benzoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[10][11]
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of research for benzoxazole compounds is their potential as anticancer agents.[18] Many benzoxazole derivatives exert their antitumor effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Inhibition: One of the most prominent mechanisms of action for anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[19][20] VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[19] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its downstream signaling cascade, thereby preventing tumor-induced angiogenesis.[19][21]
VEGFR-2 signaling pathway and its inhibition by benzoxazole compounds.
Other Kinase Inhibition: Beyond VEGFR-2, benzoxazole derivatives have been shown to inhibit other protein kinases implicated in cancer, such as p38α mitogen-activated protein kinase (MAPK) and c-Met.[21][22][23] This multi-targeted approach can be advantageous in overcoming drug resistance and improving therapeutic efficacy.
Anti-inflammatory Activity: COX-2 Inhibition
Benzoxazole derivatives have also emerged as potent anti-inflammatory agents.[2][24] Their mechanism of action often involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[25][26] Unlike non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1, which is involved in maintaining the integrity of the stomach lining, selective COX-2 inhibitors can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.[2]
Mechanism of COX-2 inhibition by benzoxazole derivatives.
Benzoxazoles in the Clinic: From Bench to Bedside
The therapeutic potential of the benzoxazole scaffold is underscored by the number of drugs containing this core that have reached the market. These approved drugs span a range of therapeutic areas, demonstrating the versatility of this heterocyclic system.
Table 2: Selected FDA-Approved Drugs Containing a Benzoxazole Moiety
| Drug Name | Therapeutic Area | Mechanism of Action |
| Flunoxaprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
| Benoxaprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
| Chlorzoxazone | Muscle Relaxant | Acts on the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm. |
| Tafamidis | Transthyretin Amyloidosis | Stabilizes the tetrameric structure of transthyretin, slowing the progression of amyloidosis. |
| Boxazomycin B | Antibacterial | Antibiotic with activity against Gram-positive bacteria.[16] |
| Calcimycin (A23187) | Research Tool/Antibiotic | Divalent cation ionophore.[12] |
Conclusion
The history of benzoxazole compounds is a testament to the enduring power of chemical synthesis and the continuous search for novel therapeutic agents. From Ladenburg's initial synthesis to the development of sophisticated, modern synthetic methodologies, our ability to construct and modify this privileged scaffold has expanded dramatically. The discovery of naturally occurring benzoxazoles has provided both inspiration and validation for the pursuit of their synthetic counterparts. Today, with a deep understanding of their mechanisms of action and their proven success in the clinic, benzoxazole derivatives continue to be a focal point of research and development efforts, promising a future of new and improved therapies for a wide range of diseases.
References
- (No source provided)
- The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development - Benchchem. (URL not available)
- Mechanism of Polyphosphoric Acid and Phosphorus PentoxiderMethanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
- An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds - Benchchem. (URL not available)
- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
- An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds - Benchchem. (URL not available)
- Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy | Scilit. (URL not available)
- In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed. (2020-01-15)
- Calcimycin-cancer research-TOKU-E. (URL not available)
- Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed. (2025-11-18)
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (2025-12-09)
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019-04-01)
- Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives - Nanotechnology Perceptions. (2018-02-15)
- Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (URL not available)
- Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived
- Design of new VEGFR-2 inhibitors.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC. (URL not available)
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023-08-11)
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. (URL not available)
- Synthesis of biologically active benzoxazole derivatives using PPA - ResearchG
- Discovery and In Vitro Reconstitution of Closoxazole Biosynthesis from Pyxidicoccus fallax. (URL not available)
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28)
- Representative VEGFR‐2 inhibitors currently approved.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives | Request PDF - ResearchG
- Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - Bentham Science Publishers. (2022-02-15)
- Benzoxazole synthesis - Organic Chemistry Portal. (URL not available)
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (URL not available)
- US4690926A - Boxazomycin A and B, new antibiotics containing benzoxazole nucleus - Google P
- Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018-09-30)
- The preparation of benzoxazoles. (a: PPA, 140–150 °C, 6–8 h; b: W-2...
- (PDF)
- a, Chemical structures of known calcimycin antibiotics (a) A23187 or...
- Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar. (URL not available)
- 1253-1261 Research Article Synthesis of some benzoxazole deriv
- Calcimycin - MeSH - NCBI - NIH. (URL not available)
- Calcimycin (A-23187) | Cation Ionophore - MedchemExpress.com. (URL not available)
- Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PubMed. (2025-06-17)
- What is Calcimycin used for?
- Antibiotic Discovery: Where Have We Come from, Where Do We Go? - PMC. (2019-04-24)
- Natural products, including a new caboxamycin, from Streptomyces and other Actinobacteria isolated in Spain from storm clouds transported by Northern winds of Arctic origin - Frontiers. (URL not available)
Sources
- 1. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
- 2. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. toku-e.com [toku-e.com]
- 13. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 14. What is Calcimycin used for? [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. US4690926A - Boxazomycin A and B, new antibiotics containing benzoxazole nucleus - Google Patents [patents.google.com]
- 17. Discovery and In Vitro Reconstitution of Closoxazole Biosynthesis from Pyxidicoccus fallax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy | Scilit [scilit.com]
- 23. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. nano-ntp.com [nano-ntp.com]
- 26. semanticscholar.org [semanticscholar.org]
Theoretical Stereochemistry of 1,3-Benzoxazol-2-ylidenes: An Advanced Technical Guide
Part 1: The Asymmetric Steric Paradigm
Introduction: The "One-Winged" Carbene
In the landscape of N-heterocyclic carbenes (NHCs), 1,3-benzoxazol-2-ylidenes (BOy) occupy a unique theoretical niche. Unlike the ubiquitous imidazol-2-ylidenes (e.g., IMes, IPr) which possess
They possess a single "wingtip" on the nitrogen atom, while the oxygen atom remains unsubstituted. This creates a "Steric Cliff" : one side of the metal coordination sphere is shielded by the N-substituent, while the Oxygen side remains exposed. This fundamental asymmetry dictates their theoretical stereochemistry, influencing everything from the Wanzlick equilibrium to catalytic selectivity.
The Oxygen Penalty: Electronic Instability
Before addressing stereochemistry, one must understand the electronic constraints that govern the BOy scaffold. The high electronegativity of the oxygen atom destabilizes the carbene center via two mechanisms:
-
Inductive Withdrawal (-I): Oxygen pulls electron density from the carbene carbon (
), raising the energy of the LUMO and increasing electrophilicity. -
Reduced
-Donation (+M): While oxygen has lone pairs, its effective overlap with the empty orbital of the carbene carbon is less efficient than that of nitrogen, resulting in a lower stabilization of the singlet state compared to diamino carbenes.
Key Theoretical Parameter:
-
Singlet-Triplet Gap (
): For BOy, is calculated to be significantly lower ( 40-50 kcal/mol) than for imidazol-2-ylidenes ( 80 kcal/mol). This reduced gap makes BOy species more prone to dimerization.
Part 2: Stereochemical Parameters & Quantification
The Asymmetric Buried Volume (% )
The standard Percent Buried Volume (%
-
Global %
: Often lower (20-30%) than bulky imidazolylidenes (30-50%) due to the "missing" substituent on oxygen. -
Quadrant Analysis: This is the critical metric for BOy.
-
Quadrants 1 & 2 (N-side): High steric occupancy, tunable via N-substituent (Mes, Dipp, Adamantyl).
-
Quadrants 3 & 4 (O-side): Near-zero steric occupancy.
-
This asymmetry is advantageous for catalytic cycles requiring a distinct "open" face for substrate approach (e.g., bulky oxidative addition) while maintaining "closed" quadrants to enforce reductive elimination.
Conformational Dynamics of the N-Wingtip
The stereochemistry is dynamic. The rotation of the N-substituent is the primary stereochemical variable.
-
N-Aryl Rotational Barrier: For N-Mesityl or N-Dipp derivatives, the rotation about the
bond is restricted. Theoretical transitions states (TS) for this rotation often exceed 10-15 kcal/mol, leading to atropisomerism in metal complexes. -
The "Tilt" Angle: Upon coordination to a metal, the benzoxazole plane often tilts away from the ideal 90° orientation relative to the coordination plane to relieve steric clash between the N-substituent and the metal's cis-ligands.
Part 3: Experimental & Computational Protocols
Protocol: Calculating Asymmetric Steric Maps
To accurately model the stereochemical impact of a BOy ligand, a standard DFT optimization followed by steric mapping is required.
Step-by-Step Methodology:
-
Geometry Optimization:
-
Software: Gaussian 16 / ORCA.
-
Functional/Basis: B3LYP-D3(BJ)/def2-TZVP (Gas phase or PCM solvent model).
-
Target: Optimize the free carbene or the
complex. The Gold(I) complex is the standard reference for steric mapping.
-
-
Topographic Steric Mapping:
-
Tool: SambVca 2.1 Web Server.
-
Input: .xyz file of the optimized complex.
-
Settings:
-
Sphere Radius: 3.5 Å.
-
Bond Radii: Scaled Bondi.
-
Mesh spacing: 0.10 Å.
-
Crucial Step: Align the
-axis along the bond and the -plane along the benzoxazole plane.
-
-
-
Data Extraction:
-
Extract %
for individual quadrants (Q1-Q4) to quantify the N-vs-O asymmetry.
-
Protocol: Assessing Dimerization (Wanzlick Equilibrium)
Due to the "Oxygen Penalty," BOy species dimerize readily. Validating the monomeric stability is essential.
-
Transition State Search (QST3 or NEB):
-
Reactants: Two monomeric BOy units.
-
Product: The olefin dimer (enetetramine derivative).
-
TS Guess: A head-to-head approach (favored by dipole alignment) or head-to-tail.
-
-
Free Energy Calculation:
-
Calculate
. If kcal/mol, the carbene will not exist free in solution and must be generated in situ.
-
Part 4: Visualization of Theoretical Concepts
Diagram: The Stereochemical Workflow
This diagram illustrates the logical flow from electronic structure theory to the evaluation of steric parameters.
Caption: Workflow for deriving quantitative stereochemical parameters from ab initio calculations.
Diagram: The Wanzlick Dimerization Pathway
Benzoxazol-2-ylidenes are prone to dimerization. This pathway visualizes the barrier.
Caption: The Wanzlick equilibrium favors dimerization in BOy species due to the low singlet stability.
Part 5: Data Summary & Comparison
Table 1: Theoretical Comparison of NHC Scaffolds
| Parameter | 1,3-Benzoxazol-2-ylidene | 1,3-Benzothiazol-2-ylidene | Imidazol-2-ylidene (IPr) |
| Heteroatoms | N, O | N, S | N, N |
| Symmetry | |||
| ~45 (Low) | ~60 (Medium) | ~80 (High) | |
| Electronic Character | Strong Nucleophile / Mod. Electrophile | Strong Nucleophile | Strong Donor |
| Steric Profile | Hemispherical (One Wingtip) | Hemispherical (One Wingtip) | Spherical (Two Wingtips) |
| Stability | Low (Dimerizes rapidly) | Moderate | High (Isolable) |
Key Takeaway for Drug Development
In medicinal organometallic chemistry (e.g., Gold(I) anticancer drugs), the asymmetry of benzoxazol-2-ylidenes allows for the fine-tuning of lipophilicity and target interaction. The "open" oxygen side can facilitate interactions with biological nucleophiles (like selenocysteine in thioredoxin reductase) while the N-substituent protects the metal center from non-specific thiol exchange.
References
-
A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes. Source: Anais da Academia Brasileira de Ciências, 2024.[1][2] URL:[Link]
-
Substituent effects on singlet-triplet gaps and mechanisms of 1,2-rearrangements of 1,3-oxazol-2-ylidenes. Source: Journal of Organic Chemistry (PubMed), 2008. URL:[Link]
-
Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Source: Chemical Communications, 2010. URL:[Link]
-
Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Source: ResearchGate (Journal of Physical Organic Chemistry). URL:[Link]
Sources
An In-depth Technical Guide to Potential Bioisosteres of 2(3H)-Benzoxazolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2(3H)-benzoxazolone core is a well-recognized "privileged scaffold" in medicinal chemistry, attributed to its versatile biological activities and favorable physicochemical properties.[1][2][3] This guide provides an in-depth exploration of the bioisosteric replacement strategies for the 2(3H)-benzoxazolone scaffold. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to rationally design and synthesize novel analogs with modulated pharmacological profiles. This document will delve into the core principles of bioisosterism, detail prominent bioisosteric replacements for the benzoxazolone ring system, and provide exemplary synthetic protocols and characterization data.
The 2(3H)-Benzoxazolone Scaffold: A Privileged Core in Drug Discovery
The 2(3H)-benzoxazolone (BOA) moiety is a bicyclic heterocyclic system comprising a benzene ring fused to an oxazolone ring.[2] Its significance in drug design stems from a unique combination of features:
-
Physicochemical Properties: The BOA nucleus possesses a discrete physicochemical profile with both lipophilic (benzene ring) and hydrophilic (carbamate moiety) regions.[2][3] This duality allows for fine-tuning of solubility and permeability. It is also a weak acid, with a pKa of approximately 8.7, comparable to that of pyrocatechol (pKa = 9.2).[1]
-
Bioisosteric Mimicry: A key attribute of the BOA scaffold is its ability to act as a metabolically stable bioisostere for phenol and catechol moieties.[1][4][5] Phenolic and catecholic groups are susceptible to rapid in vivo metabolism, primarily through glucuronidation and sulfation, leading to poor pharmacokinetic profiles. The benzoxazolone ring mimics the electronic and steric properties of these groups while being less prone to such metabolic transformations.
-
Diverse Biological Activities: The inherent structural features of the BOA scaffold, including hydrogen bond donor and acceptor sites, enable it to interact with a wide array of biological targets.[2] This has led to the development of benzoxazolone-based compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][6]
The Rationale for Bioisosteric Replacement
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying a lead compound.[7][8] The objective is to retain the desired biological activity while improving other properties such as potency, selectivity, metabolic stability, and reducing toxicity.[9][10] The application of bioisosterism to the 2(3H)-benzoxazolone scaffold is driven by several key objectives:
-
Modulation of Physicochemical Properties: Altering the core scaffold can significantly impact properties like lipophilicity (LogP), acidity (pKa), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME).
-
Enhancement of Target Affinity and Selectivity: Subtle changes in the electronic distribution and steric profile of the scaffold can lead to more favorable interactions with the target protein, enhancing binding affinity and selectivity over off-target proteins.[1]
-
Improvement of Pharmacokinetic Profile: Replacing metabolically labile sites or introducing groups that alter metabolic pathways can lead to improved bioavailability and a more desirable pharmacokinetic profile.
-
Exploration of New Chemical Space: Bioisosteric replacement allows for the exploration of novel chemical scaffolds, potentially leading to the discovery of compounds with new or improved biological activities and the generation of new intellectual property.
Key Bioisosteres of the 2(3H)-Benzoxazolone Scaffold
Several heterocyclic ring systems have been successfully employed as bioisosteres for the 2(3H)-benzoxazolone core. The selection of a particular bioisostere is guided by the specific therapeutic target and the desired physicochemical and pharmacological properties.
2(3H)-Benzothiazolone
The replacement of the oxygen atom in the oxazolone ring with a sulfur atom yields 2(3H)-benzothiazolone. This is a classic example of a bioisosteric replacement that often retains the overall shape and electronic properties of the parent scaffold.[1][5]
-
Rationale: The sulfur atom is larger and less electronegative than oxygen, which can lead to altered bond angles, dipole moments, and hydrogen bonding capabilities. These modifications can influence receptor binding and pharmacokinetic properties.
-
Therapeutic Applications: 2(3H)-Benzothiazolone derivatives have shown promise as anticonvulsant agents.[11]
Benzoxazinone
The insertion of a methylene group into the oxazolone ring of BOA results in the benzoxazinone scaffold.[1]
-
Rationale: This ring expansion alters the geometry and conformational flexibility of the heterocyclic ring, which can impact how the molecule presents its pharmacophoric features to a biological target.
-
Therapeutic Applications: Benzoxazinone derivatives have been explored for a variety of therapeutic applications, leveraging the "privileged scaffold" concept.[1]
2-Oxindole
Replacing the oxygen atom with a methylene group gives 2-oxindole.
-
Rationale: This modification removes a hydrogen bond acceptor and alters the electronic nature of the ring system, which can be beneficial for targeting specific receptors where the original oxygen was not involved in a critical interaction or was a metabolic liability.
-
Therapeutic Applications: 2-Oxindole is a core scaffold in many kinase inhibitors and other therapeutic agents.
Benzimidazol-2-one
The substitution of the oxygen atom with a nitrogen atom results in benzimidazol-2-one.
-
Rationale: This introduces an additional hydrogen bond donor and alters the electronic properties of the heterocyclic ring. This can lead to new interactions with the biological target and potentially improve solubility.
-
Therapeutic Applications: Benzimidazol-2-one derivatives have been investigated for a wide range of biological activities.
The following diagram illustrates the structural relationship between the 2(3H)-benzoxazolone scaffold and its key bioisosteres.
Caption: Bioisosteric relationships of the 2(3H)-benzoxazolone scaffold.
Comparative Physicochemical Properties
The choice of a bioisostere is often guided by its ability to mimic or modulate the physicochemical properties of the parent scaffold. The following table provides a comparison of key properties for 2(3H)-benzoxazolone and some of its common bioisosteres.
| Scaffold | pKa | LogP (calculated) | Key Features |
| 2(3H)-Benzoxazolone | ~8.7[1] | ~1.3 | H-bond donor & acceptor, phenol mimic[1] |
| 2(3H)-Benzothiazolone | ~8.4 | ~1.7 | H-bond donor & acceptor, increased lipophilicity |
| Benzoxazinone | - | ~1.5 | Increased conformational flexibility |
| 2-Oxindole | ~10.4 | ~1.4 | H-bond donor, loss of H-bond acceptor |
| Benzimidazol-2-one | ~9.6 | ~0.8 | Two H-bond donors, increased polarity |
Note: LogP values are estimations and can vary based on the calculation method and substitution patterns.
Synthetic Strategies and Experimental Protocols
The synthesis of 2(3H)-benzoxazolone and its bioisosteres often starts from readily available ortho-substituted anilines. The following sections provide representative, step-by-step synthetic protocols.
General Synthesis of 2(3H)-Benzoxazolone
A common and efficient method for the synthesis of the 2(3H)-benzoxazolone core involves the reaction of 2-aminophenol with a carbonylating agent.
Workflow for the Synthesis of 2(3H)-Benzoxazolone:
Caption: Synthetic workflow for 2(3H)-benzoxazolone.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-aminophenol (1 eq.) and urea (1.2 eq.).
-
Heating: Heat the mixture to 130-140 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2(3H)-benzoxazolone.
Synthesis of 4-acetyl-2(3H)-benzothiazolone: A Bioisostere Example
The synthesis of substituted bioisosteres often requires a multi-step approach. The following protocol outlines the synthesis of 4-acetyl-2(3H)-benzothiazolone, a sulfur bioisostere of a naturally occurring benzoxazolone allelochemical.[12][13]
Step-by-Step Protocol (abbreviated from a multi-step synthesis):
This protocol is a simplified representation of a more complex synthesis and focuses on the key transformations.
-
Starting Material: The synthesis commences with a suitably substituted aniline derivative, for example, o-toluidine.[12]
-
Ring Formation: A series of reactions are performed to construct the benzothiazole ring system. This may involve protection/deprotection steps, cyclization, and functional group interconversions.
-
Introduction of the Acetyl Group: The acetyl group is introduced at the 4-position of the benzothiazolone ring, often through a Friedel-Crafts acylation or a related reaction on an appropriately activated precursor.
-
Final Product: The final product, 4-acetyl-2(3H)-benzothiazolone, is obtained after purification, typically by column chromatography and/or recrystallization. The structure is confirmed by spectroscopic methods such as NMR and, if possible, X-ray crystallography.[12]
Biological Evaluation and Structure-Activity Relationships (SAR)
The biological activity of benzoxazolone derivatives and their bioisosteres is highly dependent on the substitution pattern on both the benzene and the heterocyclic rings.
-
Substitution at the N-3 Position: The nitrogen atom of the lactam moiety is a common site for modification. N-alkylation or N-acylation can be used to introduce a variety of side chains that can interact with specific pockets in the target protein.[14] For example, the introduction of piperazine moieties at the N-3 position has been explored for developing analgesic agents.[2]
-
Substitution on the Benzene Ring: The benzene ring can be readily substituted at various positions (e.g., 4, 5, 6, and 7) through electrophilic aromatic substitution reactions. These substitutions can modulate the electronic properties and lipophilicity of the molecule, influencing both target binding and pharmacokinetic properties. For instance, 4-substituted benzoxazolone derivatives have been synthesized and evaluated as soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory activity.[15]
Conclusion and Future Perspectives
The 2(3H)-benzoxazolone scaffold continues to be a valuable starting point for the design of new therapeutic agents. The application of bioisosterism provides a powerful and rational approach to fine-tune the properties of this privileged core, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel bioisosteric replacements, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly continue to fuel the discovery of new drug candidates based on this versatile scaffold.
References
- A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024).
- 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (2005). Current Medicinal Chemistry.
- Synthesis and biological profile of benzoxazolone deriv
-
2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (2005). PubMed. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2014). PMC. [Link]
-
Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. (2013). PubMed. [Link]
- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (2004). Química Nova.
- Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. (2021).
-
Bioisosterism in Drug Discovery and Development - An Overview. (2022). Bentham Science. [Link]
-
Bioisosterism in Drug Discovery and Development - An Overview. (2022). PubMed. [Link]
-
(PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (2005). ResearchGate. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. [Link]
-
2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. (2005). Bentham Science. [Link]
-
Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. (2000). PubMed. [Link]
-
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. (2009). ResearchGate. [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). PubMed. [Link]
-
Full article: Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals. (2017). Taylor & Francis. [Link]
-
Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals. (2017). Taylor & Francis Online. [Link]
-
Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. (2021). Journal of Pharmaceutical Research International. [Link]
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). PMC. [Link]
-
3D-QSAR and scaffold hopping based designing of benzo[d]ox-azol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives as selective aldehyde dehydrogenase 1A1 inhibitors: Synthesis and biological evaluation. (2022). PubMed. [Link]
-
2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (2005). SciSpace. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews. [Link]
-
Bioisosterism. (2007). Drug Design Org. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PMC. [Link]
-
Bioisosterism. (2025). Fiveable. [Link]
-
Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. (2025). PubMed. [Link]
-
Commercialized and clinically potent molecules based on the benzoxazolone pharmacophore. (2023). ResearchGate. [Link]
-
Synthesis of benzoxazolone derivatives 22 with various substituents at... (2018). ResearchGate. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2022). RSC Medicinal Chemistry. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 9. benthamscience.com [benthamscience.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical reactivity of the benzoxazole core structure
An In-Depth Technical Guide to the Chemical Reactivity of the Benzoxazole Core
Abstract
The benzoxazole scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable biological activity and versatile chemical nature.[1][2][3] This technical guide offers an in-depth exploration of the chemical reactivity inherent to the benzoxazole core. Moving beyond a simple catalog of reactions, we dissect the electronic and steric factors that govern its reactivity, providing a causal understanding of its behavior in various chemical transformations. This paper details key methodologies for functionalization, including electrophilic and nucleophilic substitutions, modern C-H activation strategies at the C-2 position, diverse cycloaddition pathways, and synthetically valuable ring-opening reactions. Each section is grounded in authoritative literature, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource for harnessing the full synthetic potential of the benzoxazole framework.
Introduction: The Benzoxazole Scaffold
Benzoxazole is an aromatic organic compound composed of a benzene ring fused to a 1,3-oxazole ring.[2][4] This fusion imparts significant aromatic stability, yet the heterocyclic portion introduces distinct reactive sites, making it a versatile building block for creating complex, bioactive molecules.[2] The benzoxazole nucleus is a key pharmacophore in numerous FDA-approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen, and is present in a vast number of compounds under investigation for anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6]
Caption: Overview of the primary reactive sites on the benzoxazole core.
Reactivity of the Benzene Ring: Electrophilic Substitution
While the benzoxazole core is relatively stable, the benzene portion can undergo electrophilic aromatic substitution. The fused oxazole ring acts as a deactivating group but directs incoming electrophiles to specific positions. The primary site for substitution is the C-6 position, with the C-5 position being less reactive.[4] This regioselectivity is a consequence of the resonance stabilization of the sigma complex intermediates formed during the reaction.
| Position | Reactivity | Rationale |
| C-6 | Most Reactive | The intermediate sigma complex allows for resonance structures that better delocalize the positive charge without disrupting the aromaticity of the oxazole ring. |
| C-5 | Less Reactive | The corresponding sigma complex is less stable compared to the C-6 intermediate. |
| C-4, C-7 | Least Reactive | Steric hindrance from the fused ring and less favorable electronic stabilization of the intermediate make these positions significantly less susceptible to attack. |
Table 1: Regioselectivity in the Electrophilic Substitution of Benzoxazole.
The C-2 Position: A Hub for Functionalization
The C-2 carbon is the most versatile site for introducing substituents onto the benzoxazole scaffold.[8] Its electron-deficient nature makes it a prime target for a variety of transformations. Methodologies can be broadly divided into two strategic categories: direct functionalization of a pre-formed benzoxazole ring and cyclocondensation approaches that build the ring with the desired C-2 substituent already in place.[8][9]
Caption: Primary strategies for synthesizing 2-substituted benzoxazoles.
Synthesis via Cyclocondensation
The most traditional and widely used method involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters, orthoesters).[10] A particularly robust variation involves the activation of tertiary amides with triflic anhydride (Tf₂O), which forms a highly reactive intermediate that readily couples with o-aminophenols.[8][11]
This protocol is adapted from the Tf₂O-promoted electrophilic activation method.[8][9]
-
Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve N,N-dimethylbenzamide (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Amide Activation: Add 2-fluoropyridine (1.2 eq.) to the solution, followed by the dropwise addition of triflic anhydride (Tf₂O, 1.1 eq.). Stir the mixture at 0 °C for 30 minutes. A reactive amidinium salt intermediate is formed in this step.
-
Nucleophilic Addition: Add a solution of 2-aminophenol (1.1 eq.) in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzoxazole.
Cycloaddition Reactions
Cycloaddition reactions provide an elegant and atom-economical route to construct complex polycyclic systems from the benzoxazole core. These reactions often proceed with high regio- and stereoselectivity.
Dearomative [3+2] Cycloaddition
A notable example is the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with diphenylcyclopropenone.[12] This reaction breaks the aromaticity of the benzoxazole core to form a fused benzopyrrolo-oxazolone product. The phosphine catalyst initiates the reaction by attacking the cyclopropenone, inducing a C-C bond activation and forming a zwitterionic intermediate that acts as the three-atom component for the cycloaddition.
Caption: Workflow for the dearomative [3+2] cycloaddition of benzoxazoles.
Ring-Opening Reactions: A Gateway to New Scaffolds
While the benzoxazole ring is aromatic and relatively stable, it can be induced to open under specific conditions, providing access to highly functionalized and structurally diverse molecules that would be difficult to synthesize otherwise. This strategy transforms the benzoxazole from a final scaffold into a reactive intermediate.
Several modern protocols have been developed that leverage different catalysts and reagents to achieve controlled ring-opening, often followed by a subsequent coupling or annulation step in a cascade fashion.
| Method | Catalyst / Reagent | Coupling Partner | Product Type | Reference |
| PIFA-Mediated | PIFA / Al₂O₃/H⁺ | Aryl Isocyanates | 2-Hydroxy Diarylureas | [13] |
| Y(OTf)₃-Catalyzed | Y(OTf)₃ | Propargylic Alcohols | 1,4-Benzoxazines | [14] |
| Fe(OTf)₃-Catalyzed | Fe(OTf)₃ | Diazo Compounds | Functionalized Amides | [15] |
Table 2: Comparison of Modern Ring-Opening Methodologies for Benzoxazoles.
Y(OTf)₃-Catalyzed Ring Opening/Annulation Cascade
A powerful example is the yttrium triflate-catalyzed cascade reaction between benzoxazoles and propargylic alcohols.[14] This process involves a formal [4+2] cyclization through a ring-opening and regioselective ring-closure sequence to yield valuable 1,4-benzoxazine scaffolds. The proposed mechanism involves the Lewis-acidic catalyst activating the propargylic alcohol to form a propargyl cation. The benzoxazole nitrogen then acts as a nucleophile, attacking the cation and initiating a ring-opening/annulation cascade to form the six-membered benzoxazine ring.
This protocol is generalized from the Y(OTf)₃-catalyzed method.[14]
-
Setup: To a sealed reaction tube, add the starting benzoxazole (1.0 eq.), the desired propargylic alcohol (1.2 eq.), and yttrium(III) triflate (Y(OTf)₃, 10 mol%).
-
Reaction: Add the reaction solvent (e.g., 1,2-dichloroethane) and seal the tube. Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring its progress via TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to afford the desired 1,4-benzoxazine product.
Conclusion
The benzoxazole core structure exhibits a rich and nuanced chemical reactivity that has been extensively leveraged by scientists to create molecules of profound importance, particularly in drug discovery. Its aromatic stability is balanced by multiple reactive sites—the electron-deficient C-2 position, the nucleophilic nitrogen, and the electrophilically susceptible benzene ring—that allow for precise and predictable functionalization. Modern synthetic methodologies, from direct C-H activations and elegant cycloadditions to innovative ring-opening cascades, have transformed our ability to manipulate this scaffold. This guide has provided a framework for understanding these transformations, grounded in mechanistic principles and supported by practical, field-proven protocols. As research continues, the creative functionalization of the benzoxazole core will undoubtedly continue to yield novel compounds that address critical challenges in medicine and materials science.
References
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information.
- PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas. Synlett.
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Center for Biotechnology Information.
- Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed.
- Benzoxazole. Wikipedia.
- Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone. National Center for Biotechnology Information.
- Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Royal Society of Chemistry.
- One-Pot Sequential Alkynylation and Cycloaddition: Regioselective Construction and Biological Evaluation of Novel Benzoxazole− Triazole Derivatives. ACS Publications.
- The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development. BenchChem.
- Ring‐Opening Reaction of Benzoxazole Derivatives with Diazo Compounds Catalyzed by Fe(OTf)3. ResearchGate.
- Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.
- The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. BenchChem.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones. PubMed.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
stability of nitroaromatic compounds under acidic conditions
An In-depth Technical Guide to the Stability of Nitroaromatic Compounds Under Acidic Conditions
Authored by: A Senior Application Scientist
Introduction
Nitroaromatic compounds (NACs) are a cornerstone of modern chemistry, featuring prominently in the synthesis of a wide array of essential products, including pharmaceuticals, dyes, polymers, and agrochemicals.[1][2][3][4] The nitro group (-NO2) imparts unique chemical and functional diversity, yet it also presents distinct challenges regarding the stability of the parent molecule.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's chemical stability is paramount for ensuring product safety, efficacy, and shelf-life.[5][6] This is particularly critical for oral dosage forms that must endure the highly acidic environment of the stomach.[5]
This technical guide provides a comprehensive examination of the . Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings of degradation, the key factors that influence reaction rates, and the robust experimental designs required to accurately assess stability.
Part 1: Fundamental Principles of Nitroaromatic Stability
The chemical behavior of a nitroaromatic compound is dominated by the powerful electronic properties of the nitro group. Its strong electron-withdrawing nature, combined with the inherent stability of the benzene ring, renders these compounds generally resistant to oxidative degradation.[1][2] This same electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution, a key characteristic in their synthesis and reactivity.[1][7]
However, under acidic conditions, this stability can be compromised through specific chemical transformations. The primary stability concerns involve two principal pathways:
-
Reduction of the Nitro Group: The electron-deficient nitro group is susceptible to reduction, a reaction readily facilitated by acidic media, often in the presence of a reducing agent. This pathway converts the nitro group into various intermediates, ultimately leading to the formation of an amino group (-NH2).[7][8][9][10][11]
-
Acid-Catalyzed Side-Chain Hydrolysis: For nitroaromatic compounds bearing specific side-chains, such as a nitroalkane moiety, acid-catalyzed hydrolysis can be a significant degradation route. The most prominent example is the Nef reaction, which converts a secondary nitroalkane into a ketone.[12]
Part 2: Major Degradation Pathways in Acidic Media
A nuanced understanding of the degradation mechanisms is essential for predicting potential degradants and designing stable formulations.
A. Reduction of the Nitro Group
The reduction of an aromatic nitro group to an aniline is one of the most fundamental transformations in organic chemistry and a primary degradation pathway under certain acidic stress conditions.[9]
Mechanism: The reaction typically proceeds in the presence of an acid (like HCl) and an easily oxidized metal (such as iron, tin, or zinc).[7][8][9][13] The process involves a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation repeats, passing through nitroso and hydroxylamine intermediates, until the amine is formed.[11][13][14] The overall reaction consumes six electrons and six protons.[11]
Caption: Stepwise reduction of a nitroaromatic compound to an amine.
B. Acid-Catalyzed Hydrolysis: The Nef Reaction
While the aromatic nitro group itself is generally stable to hydrolysis, functional groups on the side chain can be susceptible. For compounds containing a secondary nitroalkane attached to the aromatic ring, the acid-catalyzed Nef reaction is a critical degradation pathway.[12]
Mechanism: The reaction is initiated by the protonation of the nitroalkane, which then tautomerizes to its nitronic acid (aci) form.[12][15] This intermediate is then susceptible to nucleophilic attack by water, leading to the formation of a ketone and nitrous oxide as byproducts.[12] This reaction is particularly favorable in strong aqueous acids (pH < 1).[12]
Caption: Mechanism of the acid-catalyzed Nef Reaction.
Part 3: Key Factors Influencing Stability
The rate and extent of degradation are not intrinsic properties alone; they are heavily influenced by the experimental conditions.
-
pH: This is the most critical factor. The stability of nitroaromatic compounds is highly pH-dependent. Strong acidic conditions (low pH) significantly promote both the reduction of the nitro group and acid-catalyzed hydrolysis reactions like the Nef reaction.[12]
-
Temperature: As with most chemical reactions, elevated temperatures accelerate degradation kinetics. Forced degradation studies often employ temperatures above accelerated testing conditions (e.g., >50°C) to achieve significant degradation in a reasonable timeframe.[12]
-
Molecular Structure: The inherent structure of the molecule plays a vital role. The position of the nitro group (ortho, meta, para) and the presence of other electron-donating or withdrawing substituents on the aromatic ring can influence the electron density at the nitro group, thereby affecting its susceptibility to reduction.[1]
-
Formulation Components: In a drug product, excipients, co-solvents, and the presence of other agents can impact stability.[12] It is crucial to evaluate the stability of the active pharmaceutical ingredient (API) both in isolation and within its final formulation.
Part 4: Experimental Design: Forced Degradation Studies
To proactively identify stability issues, regulatory bodies mandate forced degradation (or stress testing) studies.[6][16] These studies are essential for elucidating degradation pathways, identifying potential degradation products, and developing and validating stability-indicating analytical methods.[6][17]
A. Generalized Protocol for Acidic Stress Testing
A self-validating protocol for acid degradation ensures that the observed degradation is a direct result of the applied stress.
-
Preparation of Stock Solution: Prepare a stock solution of the nitroaromatic compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[12]
-
Stress Sample Preparation: Transfer a precise aliquot of the stock solution into a volumetric flask and add an equal volume of an acidic solution. Common reagents include 0.1 M to 1 M hydrochloric acid or sulfuric acid.[6][16]
-
Control Sample: Prepare a control sample by diluting the stock solution with the same volume of purified water instead of acid. This helps to distinguish acid-catalyzed degradation from simple hydrolysis.
-
Incubation: Incubate the stress and control samples in a temperature-controlled environment (e.g., 60°C).[12] Protect solutions from light to prevent confounding photolytic degradation.[12]
-
Time-Point Analysis: Withdraw aliquots from the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid in the withdrawn aliquots immediately with a suitable base to quench the reaction and prevent further degradation prior to analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method, typically HPLC.[18]
Caption: Experimental workflow for an acid-forced degradation study.
B. Presentation of Stability Data
Clear and concise data presentation is crucial for interpretation. The following table provides a hypothetical example for a forced acid degradation study.
| Time (hours) | Condition | % Parent Compound Remaining | % Degradant 1 (Area) | % Degradant 2 (Area) |
| 0 | 0.1 M HCl, 60°C | 100.0 | 0.0 | 0.0 |
| 4 | 0.1 M HCl, 60°C | 91.2 | 7.5 | 1.3 |
| 8 | 0.1 M HCl, 60°C | 82.5 | 14.8 | 2.7 |
| 24 | 0.1 M HCl, 60°C | 65.3 | 29.9 | 4.8 |
| 24 | H₂O, 60°C (Control) | 99.8 | < 0.1 | < 0.1 |
Part 5: Analytical Methodologies for Stability Monitoring
The ability to accurately monitor the stability of a nitroaromatic compound hinges on the use of robust and specific analytical techniques.
A. Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the undisputed workhorse for stability testing.[18][19] Its high sensitivity and versatility allow for the effective separation of the parent API from its process impurities and degradation products.[18] A typical stability-indicating method utilizes a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water, coupled with a UV or Photodiode Array (PDA) detector.[20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown degradation products, coupling HPLC with a mass spectrometer is indispensable. MS provides critical mass-to-charge ratio information, enabling the confident identification of degradants formed during stress testing.[16]
-
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable nitroaromatic compounds.[20] When coupled with highly sensitive detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), GC can achieve very low detection limits.[20][22]
B. Comparative Analysis of Techniques
The choice of analytical method must be tailored to the specific compound and the goals of the study.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass analysis. |
| Applicability | Ideal for non-volatile and thermally unstable compounds; widely applicable.[21] | Best for volatile and thermally stable compounds.[20][21] |
| Advantages | High versatility, robust, excellent quantitation, non-destructive. | High separation efficiency, excellent for structural identification (with MS). |
| Limitations | Lower resolution than capillary GC; MS interface can be complex. | Requires derivatization for non-volatile compounds; potential for thermal degradation of labile analytes in the injector.[22] |
Conclusion
The is a multifaceted issue governed by the interplay of the compound's intrinsic structure and its external environment. The primary degradation pathways are the reduction of the nitro group and, where applicable, acid-catalyzed hydrolysis of side-chains. For professionals in drug development and chemical research, a proactive and systematic approach to stability assessment is not merely a regulatory requirement but a fundamental scientific necessity. By employing rigorous forced degradation studies and validated, stability-indicating analytical methods like HPLC and LC-MS, we can effectively characterize degradation profiles, ensure the development of stable and robust products, and ultimately safeguard product quality and patient safety.
References
- Nitro Reduction - Common Conditions. (n.d.).
- Stability issues of 1-(m-Nitro-phenyl)-2-nitro-propane under acidic conditions. (2025). BenchChem.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Reduction of nitro compounds. (n.d.). In Wikipedia.
- Alsante, K. M., et al. (2016).
- Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 18-24.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). BenchChem.
- Aromatic Side Chain Reduction: Nitro. (n.d.). Chemistry LibreTexts.
- Comparative analysis of analytical methods for nitroarom
- Analytical Methods. (n.d.).
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Sharma, G., & Kumar, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today.
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Li, Y., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels.
- Zhang, Y., et al. (2024, September 13).
- Wang, Y., et al. (2019, June 7). The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China. Atmospheric Chemistry and Physics, 19(11), 7449-7461.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Major mechanisms of toxicity of nitroaromatic compounds. (n.d.).
- Maleev, E. V., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(19), 5873.
- Ravisankar, P., et al. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 639-654*.
- Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Analytical Techniques In Stability Testing. (2025, March 24).
- Zhang, Y., et al. (2024).
- de Souza, M. V. N., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry.
- Sponza, D. T. (2017, November 1). Bioremediation of Nitro-aromatics: An Overview. International Journal of Environmental & Agriculture Research, 3(11).
- A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroarom
- USP Compounding Expert Committee. (2014, January 13).
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Nitro Compounds. (2021, July 31). Chemistry LibreTexts.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijeab.com [ijeab.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. scispace.com [scispace.com]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sepscience.com [sepscience.com]
- 19. usp.org [usp.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Note: Regioselective Nitration Strategies for Substituted Benzoxazolone Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Executive Summary & Structural Significance
The benzoxazolone (2(3H)-benzoxazolone) scaffold is a privileged heterocyclic motif widely utilized in medicinal chemistry for the development of analgesics, antipsychotics, and antimicrobial agents. Functionalizing this core via electrophilic aromatic substitution (EAS)—specifically nitration—is a critical gateway to synthesizing 6-aminobenzoxazolone derivatives, which serve as versatile precursors for complex drug molecules.
This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for the regioselective nitration of substituted benzoxazolones. By understanding the electronic interplay of the heteroatoms within the ring, chemists can rationally select reagents and optimize conditions to maximize yields of the desired 6-nitro isomer while suppressing oxidative degradation.
Mechanistic Causality & Regioselectivity
The benzoxazolone ring system consists of a benzene ring fused to an oxazolone ring 1. The regiochemical outcome of its nitration is dictated by the competing electronic effects of the fused heteroatoms:
-
Activating Effects: The nitrogen atom of the amide group possesses a lone pair of electrons that delocalizes into the aromatic
-system via resonance. This significantly increases electron density at the positions ortho and para to the nitrogen (positions 5 and 7) [[1]](). -
Directing Dominance: Despite the presence of the oxygen atom, the directing effect of the amide nitrogen is dominant, making the core an ortho, para-director relative to the nitrogen [[1]]().
-
Steric Hindrance: Because position 4 (ortho to nitrogen) is sterically hindered by the adjacent carbonyl and heteroatoms, electrophilic attack occurs almost exclusively at the less hindered 6-position (para to the nitrogen) 1.
Fig 1. Mechanistic pathway of regioselective electrophilic nitration on the benzoxazolone core.
Comparative Methodologies: Reagent Selection
The choice of nitrating system is dictated by the electronic nature of the starting material. Unsubstituted benzoxazolones are sensitive to oxidation, whereas alkylated derivatives (e.g., 3,5-dimethylbenzoxazolone) are more robust but require stronger electrophiles to drive the reaction to completion 2.
Quantitative Comparison of Nitration Systems
| Parameter | Method A: Acetic Anhydride / HNO₃ | Method B: Mixed Acid (H₂SO₄ / HNO₃) |
| Active Electrophile | Acetyl Nitrate ( | Nitronium Ion ( |
| Reaction Temperature | 0 – 5 °C | 0 – 10 °C |
| Regioselectivity | Excellent (>95% 6-nitro isomer) | Moderate to Good (Prone to di-nitration) |
| Substrate Scope | Ideal for unsubstituted benzoxazolones | Ideal for alkylated/deactivated derivatives |
| Typical Yield | 67% – 80% 3 | 80% – 88% 2 |
| Primary Risk | Exothermic acetyl nitrate formation | Oxidative degradation of oxazolone ring |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality—explaining why each step is performed to ensure the operator can troubleshoot deviations in real-time.
Protocol A: Synthesis of 6-Nitro-2(3H)-benzoxazolone (Mild Method)
This method utilizes acetic anhydride to generate acetyl nitrate in situ, preventing oxidative ring-opening.
Reagents:
-
2(3H)-Benzoxazolone: 10 mmol (1.35 g)
-
Acetic Anhydride: 20 mL
-
Nitric Acid (68%): 80 mmol (5.30 mL)
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 10 mmol of 2(3H)-benzoxazolone in 20 mL of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: Acetic anhydride acts as both the solvent and the reagent that converts HNO₃ into the milder acetyl nitrate electrophile [[1]]().
-
-
Thermal Equilibration: Submerge the flask in an ice-salt bath and allow the mixture to cool to strictly 0–5 °C.
-
Electrophile Addition: Add 5.30 mL of 68% nitric acid dropwise over 30 minutes.
-
Causality: Nitration is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise lead to the formation of the 5,6-dinitro byproduct and thermal decomposition of the acetyl nitrate 1.
-
-
Reaction Maturation: Stir the mixture at 0–5 °C for 3 hours 1. Monitor via TLC (Cyclohexane/Ethyl Acetate 2:8). The product spot will appear at a lower
due to increased polarity. -
Quench & Precipitation: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Causality: The ice rapidly dissipates the heat of dilution and drastically decreases the solubility of the nitrated product, driving the rapid precipitation of crude 6-nitrobenzoxazolone.
-
-
Purification: Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove residual acids, and dry. Recrystallize from ethanol to afford the pure 6-nitro derivative 1.
Fig 2. Step-by-step experimental workflow for the synthesis of 6-nitrobenzoxazolone derivatives.
Protocol B: Synthesis of 3,5-Dimethyl-6-nitrobenzoxazolone (Mixed Acid Method)
For substrates that are N-alkylated and ring-alkylated, the steric hindrance and electron-donating effects require the classical mixed-acid approach.
-
Preparation: Dissolve 3,5-dimethylbenzoxazolone in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add an equimolar mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Completion: Stir for 1 hour at 0 °C, then allow to warm to room temperature for an additional hour.
-
Workup: Quench over ice water. The robust nature of the alkylated ring prevents oxidation, yielding 3,5-dimethyl-6-nitrobenzoxazolone in up to 88% yield 2.
Quality Control & Analytical Verification
To ensure the protocol is a self-validating system, analysts must verify the regiochemical outcome of the nitration using the following analytical benchmarks:
-
TLC Verification: The introduction of the nitro group increases the dipole moment of the molecule. When eluted in Cyclohexane/Ethyl Acetate (2:8), the 6-nitro derivative will consistently present a lower
value than the starting material 3. -
¹H-NMR Spectroscopy (DMSO-d₆): The defining signature of successful 6-nitration is the profound deshielding of the C-7 proton. Due to the strongly electron-withdrawing nature of the adjacent nitro group, the C-7 proton shifts downfield (typically > 7.90 ppm) and appears as an isolated singlet or fine doublet (due to weak meta-coupling), clearly distinguishable from the complex multiplet of the un-nitrated core [[2]]().
References
-
Nadji-Boukrouche, A. R., et al. "TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion." PMC - NIH. Available at:[Link]
-
Revue Roumaine de Chimie. "COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF NOVEL 6-(ARYLIDENEAMINO)BENZO[d]OXAZOL-2(3H)." lew.ro. Available at:[Link]
Sources
purification techniques for crude 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
An Application Guide to the Purification of Crude 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and technical insights for the purification of crude 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one, a key intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on experimental reproducibility and the safety of active pharmaceutical ingredients (APIs), this guide offers a systematic approach to achieving high-purity material[1]. We delve into two primary purification methodologies: multi-solvent recrystallization and silica gel column chromatography. The document explains the underlying chemical principles for each technique, provides step-by-step, field-proven protocols, and offers troubleshooting guidance. Furthermore, it outlines standard analytical techniques for purity validation, ensuring the final compound meets the stringent quality requirements of drug development professionals.
Introduction and Impurity Profile Analysis
3-Isopropyl-6-nitro-1,3-benzoxazol-2-one belongs to the benzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities[2][3]. The introduction of a nitro group and an isopropyl substituent modulates the molecule's electronic and steric properties, making it a valuable scaffold. However, the synthesis of such molecules can lead to a variety of process-related impurities, including unreacted starting materials, over-nitrated or incompletely nitrated side products, and polymeric byproducts[4][5]. The presence of these impurities can confound biological assays and introduce toxicity, making their removal paramount[6][7].
Common Impurities to Consider:
-
Starting Materials: Residual 2-amino-4-nitrophenol or related precursors.
-
Reaction Intermediates: Incompletely cyclized intermediates.
-
Side-Products: Isomeric products, or byproducts from degradation.
-
Reagents & Solvents: Residual reagents and solvents used during synthesis.
A preliminary analysis of the crude product using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to understand the impurity profile and devise an effective purification strategy[1][8].
Strategic Purification Workflow
The choice of purification strategy depends on the impurity profile and the required scale. For crude 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one, a sequential approach is often most effective. Recrystallization serves as an excellent, cost-effective first-pass purification for removing major impurities, while column chromatography is employed for separating structurally similar compounds to achieve the highest purity[4][9].
Caption: Strategic workflow for purifying 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one.
Primary Purification: Optimized Recrystallization
Recrystallization is a powerful technique that leverages the differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures[10].
Rationale for Solvent System Selection
Nitroaromatic compounds like 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one are generally polar[10]. Therefore, polar solvents are a good starting point. However, a single solvent may not provide the optimal solubility profile. A mixed-solvent system, often comprising a "good" solvent where the compound is highly soluble and a "bad" (or "anti-solvent") where it is poorly soluble, offers greater control over the crystallization process[9]. This allows for fine-tuning the saturation point to induce crystallization effectively.
Caption: Logic for selecting an appropriate solvent system for recrystallization.
Protocol for Recrystallization
Materials:
-
Crude 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Selected solvent system (e.g., Ethyl Acetate/Hexane)
Procedure:
-
Solvent Screening: Perform small-scale solubility tests to determine the best solvent pair. A good starting point is an ester/alkane or ketone/alkane mixture[9].
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the "good" solvent (e.g., Ethyl Acetate) in small portions while heating the mixture to a gentle boil[11]. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored due to polymeric impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them[11]. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent (e.g., Hexane) dropwise with swirling until a persistent cloudiness appears. Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution[9].
-
Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals and prevents the compound from "oiling out"[10]. Once at room temperature, place the flask in an ice bath for at least one hour to maximize product recovery[9].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of the cold solvent mixture to remove any adhering soluble impurities[11].
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
| Solvent System | Solubility at 25°C | Solubility at Boiling | Expected Crystal Quality |
| Ethyl Acetate / Hexane | Low | High | Good, well-defined plates |
| Acetone / Heptane | Low | High | Good, needles |
| Ethanol / Water | Moderate | High | May require slow cooling |
| Dichloromethane / Hexane | Low | High | Good |
| This table presents representative data for guiding solvent selection. |
Secondary Purification: Silica Gel Column Chromatography
When recrystallization is insufficient to remove impurities with similar solubility profiles, column chromatography is the method of choice[12]. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent)[13].
Principle of Separation
Silica gel is a polar adsorbent. Non-polar compounds have a weaker interaction with the silica and will elute faster, while more polar compounds will adsorb more strongly and elute later[13]. For 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one, a moderately polar compound, a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), is effective[14].
Protocol for Column Chromatography
Materials:
-
Recrystallized or crude product
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine the optimal mobile phase composition. The ideal eluent should provide a retention factor (Rf) of ~0.3 for the target compound[4].
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped[13].
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry, loaded silica to the top of the packed column[14].
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% ethyl acetate in hexane to 20%), is often effective for separating complex mixtures[14].
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard polar adsorbent suitable for moderately polar compounds. |
| Adsorbent:Sample Ratio | 20:1 to 100:1 by weight[4] | Ensures adequate separation capacity and prevents column overloading. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) | Allows for elution of non-polar impurities first, followed by the target compound. |
| Eluent Selection | Target Rf ≈ 0.3 on TLC | Provides optimal separation and a reasonable elution time. |
| Sample Loading | Dry loading (adsorbed on silica) | Leads to better band resolution compared to wet loading. |
Purity Assessment and Characterization
Post-purification, it is imperative to confirm the purity and structural integrity of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one. A combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying the purity of organic compounds[1]. A reversed-phase C18 column with a mobile phase such as acetonitrile and water (often with a formic or phosphoric acid modifier) can be used to determine purity by area percentage[8][15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should show the characteristic signals for the isopropyl group, the aromatic protons, and the benzoxazolone core, with no unassignable peaks from impurities[1].
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound[1]. Techniques like Electrospray Ionization (ESI) can provide a clear molecular ion peak corresponding to the calculated mass of the target molecule.
Conclusion
The purification of crude 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one to a high degree of purity is a critical step for its application in research and drug development. This guide presents a robust, two-stage purification strategy employing recrystallization and column chromatography. By understanding the principles behind each technique and following the detailed protocols, researchers can consistently obtain material of high purity. The final validation of this purity using a suite of modern analytical techniques ensures the reliability and reproducibility of subsequent scientific investigations.
References
- BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
- Stamicarbon N.V. (1959). Method of crystallizing nitro products. U.S. Patent 2,874,196.
- Stamicarbon N.V. (1956). Process for the crystallization of nitro-aromatic compounds in nitric acid. French Patent FR1118443A.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2-Benzoxazol-7-ol.
- BenchChem. (2025). A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid.
- SIELC Technologies. (2018). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column.
- University of Toronto. (n.d.). Recrystallization, filtration and melting point.
-
D'Acquarica, I., et al. (2009). Enantioseparation of benzoxazolinone aminoalcohols and their aminoketone precursors, potential adrenergic ligands, by analytical and preparative liquid chromatography on amylose chiral stationary phases and characterization of the enantiomers. Chirality, 21(5), 539-550. Retrieved from [Link]
- University of Calgary. (n.d.). Recrystallisation.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
-
Galdiero, M., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2583. Retrieved from [Link]
- BenchChem. (n.d.). Chapter XII: Analysis and Control of Aromatic Pharmaceutical Preparations.
- University of Victoria. (n.d.). Column chromatography.
-
Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32194. Retrieved from [Link]
-
Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. Retrieved from [Link]
-
ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Hoti, R., et al. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[10]-Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences, 23(1), 232-241. Retrieved from [Link]
-
Tan, E. L., et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica, 78(11), 1234-1239. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole.
-
Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]
-
Goverdhan, G., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 76(11), 1525-1536. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. chromtech.com [chromtech.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Regioselective N-Alkylation of 2-Benzoxazolinone for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Application Guide
Introduction & Scientific Rationale
The 2(3H)-benzoxazolone (benzoxazolin-2-one) scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It serves as an excellent bioisostere for phenol and catechol moieties, offering enhanced metabolic stability while maintaining similar electronic charge distributions[1]. Consequently, this heterocycle is a foundational building block for a diverse array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer therapeutics[1].
Functionalization of the benzoxazolone core, particularly via N-alkylation, is a critical workflow for generating structural diversity in structure-activity relationship (SAR) studies. Benzoxazolone is a weak acid with a pKa of approximately 9.48[2]. Deprotonation yields an ambident anion capable of reacting at either the nitrogen (N-3) or the exocyclic oxygen atom. Achieving strict regioselectivity for N-alkylation requires a deep understanding of thermodynamic versus kinetic control. This application note provides a field-validated, self-verifying protocol for the exclusive N-alkylation of benzoxazolone.
Mechanistic Insights: Causality Behind Experimental Choices
As an application scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The benzoxazolone anion is an ambident nucleophile, meaning the regiochemical outcome is dictated by the reaction environment[3].
-
Thermodynamic vs. Kinetic Control: O-alkylation is typically the kinetic product due to the higher electronegativity and localized charge density on the oxygen atom. However, N-alkylation yields the thermodynamically more stable lactam-like product. Our protocol is designed to bypass the kinetic trap and drive the reaction to thermodynamic completion.
-
Solvent Selection (DMF): Polar aprotic solvents like anhydrous N,N-dimethylformamide (DMF) are strictly required. DMF efficiently solvates the counter-cation (K⁺), leaving the benzoxazolone anion "naked" and highly reactive, which accelerates the substitution process[4].
-
Base Selection (K₂CO₃): While strong bases like Sodium Hydride (NaH) can be used, mild inorganic bases such as Potassium Carbonate (K₂CO₃) are vastly superior for standard alkyl halides. K₂CO₃ minimizes unwanted side reactions (e.g., ring-opening or aldol condensations of sensitive electrophiles) and is highly reproducible on the benchtop[4].
-
Temperature Activation (60 °C): Conducting the reaction at an elevated temperature of 60 °C provides the necessary activation energy to overcome the kinetic barrier, ensuring the equilibrium shifts entirely toward the thermodynamically favored N-alkylated product[4].
Visualizing Logical Relationships & Workflows
Caption: Mechanistic pathway illustrating the thermodynamic preference for N-alkylation of benzoxazolone.
Caption: Step-by-step experimental workflow for the regioselective N-alkylation of benzoxazolone.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and regioselectivity. This data validates the chosen protocol by demonstrating how thermodynamic conditions suppress O-alkylation.
| Base | Solvent | Temperature (°C) | Electrophile | Yield (%) | Regioselectivity (N:O ratio) |
| NaH | THF | 0 to 25 | R-Br | 65 - 75 | ~ 85:15 |
| K₂CO₃ | Acetone | Reflux (56) | R-Br | 70 - 80 | > 95:5 |
| K₂CO₃ | DMF | 60 | R-Br | 85 - 95 | > 99:1 |
| Cs₂CO₃ | DMF | 60 | R-I | 90 - 98 | > 99:1 |
| Ag₂CO₃ | Toluene | 80 | R-Br | 40 - 50 | ~ 20:80 (O-favored) |
Note: The use of silver salts (Ag⁺) introduces high halophilicity, coordinating strongly with the leaving group halide and shifting the mechanism to favor O-alkylation via the hard-soft acid-base (HSAB) principle.
Detailed Experimental Protocol
Objective: Synthesis of N-alkyl-2-benzoxazolinone derivatives via base-mediated substitution[4].
Materials & Reagents
-
2-Benzoxazolinone (1.0 equiv, limiting reagent)
-
Alkyl halide (e.g., primary alkyl bromide or iodide) (1.1 - 1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 - 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes
-
Brine and distilled water
Step-by-Step Methodology
-
Preparation of the Anion: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzoxazolinone (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (15 mmol) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Expert Insight: This pre-stirring period is critical. It ensures complete deprotonation and formation of the potassium salt prior to the introduction of the electrophile, preventing unreacted starting material from complicating purification.
-
-
Electrophile Addition: Add the alkyl halide (11 mmol) dropwise via syringe. If the alkyl halide is a solid, dissolve it in a minimal amount of anhydrous DMF prior to addition.
-
Thermodynamic Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Stir vigorously for 2 to 4 hours[4].
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress via TLC (eluent: Hexane/EtOAc 7:3). The N-alkylated product typically exhibits a higher
value than the highly polar starting material. LC-MS should be used to confirm product mass and the absence of O-alkylated isomers (which exhibit distinct retention times). -
Quenching and Workup: Once the starting material is fully consumed, cool the reaction to room temperature. Pour the mixture into crushed ice/water (100 mL) to precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers extensively with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).
Analytical Validation System
To ensure scientific integrity, the resulting compound must be validated to rule out O-alkylation:
-
¹H NMR: Confirm N-alkylation by observing the chemical shift of the newly introduced α-protons (N-CH₂). N-CH₂ protons typically resonate upfield (
~3.8 - 4.2 ppm) compared to O-CH₂ protons ( ~4.5 - 4.8 ppm)[4]. -
¹³C NMR: The carbonyl carbon (C=O) of the N-alkylated benzoxazolone typically appears around
154-156 ppm. -
IR Spectroscopy: The presence of a strong lactam carbonyl stretching band at ~1770 cm⁻¹ confirms the retention of the C=O group, definitively ruling out O-alkylation (which would yield an imine-like C=N stretch).
References
-
(PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes Source: ResearchGate URL:[1]
-
Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents Source: PMC - PubMed Central (nih.gov) URL:[4]
-
Showing Compound 2-Benzoxazolone (FDB010916) Source: FooDB URL:[2]
-
Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues Source: Thieme-Connect URL:[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design, Synthesis, and Pharmacological Evaluation of 2(3H)-Benzoxazolone Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols
Introduction: The Benzoxazolone Pharmacophore
The 2(3H)-benzoxazolone nucleus is a privileged scaffold in modern drug design. Its discrete physicochemical profile—characterized by a lipophilic benzene ring fused to a hydrophilic carbamate moiety—provides an optimal balance for cellular permeability and target engagement. As a bioisostere for pharmacokinetically weaker moieties, it exhibits weakly acidic behavior that facilitates versatile chemical modifications at both the benzene and oxazolone rings[1].
Recent advancements have demonstrated that functionalizing the 2(3H)-benzoxazolone core yields highly potent agents across multiple therapeutic areas, including2[2],3[3], and 4[4].
Mechanistic Pathways & Biological Targets
The therapeutic versatility of benzoxazolone derivatives stems from their ability to modulate distinct biochemical pathways depending on their substitution pattern:
-
Soluble Epoxide Hydrolase (sEH) Inhibition: C5-urea derivatives of benzoxazolone act as potent sEH inhibitors. By mimicking the polar interactions of natural substrates, these compounds stabilize epoxyeicosatrienoic acids (EETs), thereby exerting profound anti-inflammatory effects[5].
-
Arachidonic Acid Cascade Modulation: 6-acyl-2(3H)-benzoxazolones interfere with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin synthesis to achieve significant analgesic outcomes[2].
-
Apoptosis Activation: N3-substituted Mannich bases containing piperidine or piperazine moieties induce caspase-dependent apoptosis, drastically reducing cell survival in metastatic breast cancer models (e.g., MDA-MB-231)[4].
Pharmacological pathways modulated by functionalized benzoxazolone derivatives.
Synthetic Workflows & Methodologies
The synthesis of highly functionalized benzoxazolone derivatives relies on a divergent workflow. The core is first established via cyclization, followed by targeted functionalization at either the N3 or C5/C6 positions.
Divergent synthetic workflow for generating substituted benzoxazolone derivatives.
Protocol 1: Synthesis of the 2(3H)-Benzoxazolone Core
Causality: The reaction of 2-aminophenol with urea requires an elevated temperature (oil bath) to drive the elimination of ammonia gas. This shifts the thermodynamic equilibrium toward the formation of the highly stable, fused bicyclic oxazolone system[2].
-
Reagents: 2-aminophenol (1.0 eq), urea (1.2 eq), catalytic HCl (optional).
-
Procedure:
-
Intimately mix 2-aminophenol and urea in a round-bottom flask.
-
Heat the mixture in an oil bath at 150–160 °C until the evolution of ammonia gas ceases (typically 2–3 hours).
-
Cool the melt to 80 °C and add hot water to dissolve unreacted urea.
-
Acidify slightly if necessary, then filter the precipitated solid.
-
Recrystallize from boiling water or dilute ethanol.
-
-
Self-Validation System:
-
TLC: Monitor disappearance of the highly polar 2-aminophenol spot.
-
FT-IR: Confirm success by the disappearance of broad primary amine N-H stretches (~3300-3400 cm⁻¹) and the appearance of a strong lactam C=O stretch at 1742–1774 cm⁻¹[2].
-
Protocol 2: Synthesis of Cytotoxic Mannich Bases (N3-Substitution)
Causality: The N-H proton of the 2(3H)-benzoxazolone ring is weakly acidic (pKa ~9). Formalin provides formaldehyde, which reacts with a secondary amine (e.g., piperidine) to generate a highly electrophilic iminium ion. The deprotonated benzoxazolone nitrogen acts as a nucleophile, attacking the iminium ion to yield a methylene-bridged product. This introduces a basic pharmacophore critical for cellular uptake and anticancer efficacy[4].
-
Reagents: 2(3H)-benzoxazolone (1.0 eq), appropriate cyclic amine (e.g., piperidine, 1.2 eq), formalin (35% w/v, 1.5 eq), absolute methanol.
-
Procedure:
-
Dissolve 2(3H)-benzoxazolone and the cyclic amine separately in absolute methanol.
-
Combine the solutions and add formalin dropwise under continuous stirring.
-
Heat the reaction mixture under reflux for 1–2 hours.
-
Concentrate the solvent under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the Mannich base. Filter and recrystallize from ethanol.
-
-
Self-Validation System:
-
1H-NMR: The definitive proof of successful Mannich condensation is the appearance of a singlet integrating for two protons at ~4.7 ppm, corresponding to the newly formed N-CH₂-N methylene bridge.
-
In Vitro Biological Evaluation Protocols
Protocol 3: Cytotoxicity Assessment via MTT Assay
Causality: To evaluate the anticancer potential of synthesized Mannich bases, the MTT assay is employed. This assay relies on the causality between cellular metabolic rate and viability. Only living cells with intact mitochondrial succinate dehydrogenase can cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan. Quantifying this provides a direct measure of compound-induced apoptosis[4].
-
Cell Culture: Seed MDA-MB-231 breast cancer cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37 °C (5% CO₂).
-
Treatment: Treat cells with varying concentrations of the benzoxazolone derivative (e.g., 10, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Validation & Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. A dose-dependent decrease in absorbance validates the cytotoxic mechanism.
Quantitative Data Summary
The structural versatility of benzoxazolone allows it to be tuned for specific biological targets. The table below summarizes the quantitative pharmacological outcomes of various functionalized derivatives based on recent medicinal chemistry literature:
| Derivative Class | Structural Modification | Primary Target / Pathway | Key Pharmacological Outcome | Ref |
| Mannich Bases | N3-Piperidine/Piperazine | Caspase-dependent Apoptosis | High cytotoxicity in MDA-MB-231 cells (IC₅₀ ~50 µM at 72h) | [4] |
| Urea Derivatives | C5-Aryl Urea | Soluble Epoxide Hydrolase (sEH) | Potent sEH inhibition; stabilization of anti-inflammatory EETs | [5] |
| Acyl Derivatives | C6-Benzoyl | COX/LOX (Arachidonic Acid) | Significant analgesic activity (High % inhibition in writhing test) | [2] |
| Hydrazone Hybrids | C2-Hydrazone | Bacterial Cell Wall/Ribosomes | Broad-spectrum antibacterial and antifungal efficacy | [3] |
Conclusion
The 2(3H)-benzoxazolone scaffold remains a cornerstone in modern medicinal chemistry. By applying rational drug design principles—such as N3-Mannich functionalization for cytotoxicity or C5-urea coupling for sEH inhibition—researchers can generate highly specific, self-validating libraries of bioactive compounds. Strict adherence to the spectroscopic validation steps outlined in these protocols ensures high-fidelity structure-activity relationship (SAR) mapping for future drug development.
References
-
Title: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities | Source: tandfonline.com | URL: 2
-
Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | Source: mdpi.com | URL: 3
-
Title: Synthesis and biological profile of benzoxazolone derivatives | Source: researchgate.net | URL: 1
-
Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study | Source: jmchemsci.com | URL: 4
-
Title: Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors | Source: nih.gov | URL: 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study [jmchemsci.com]
- 5. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: Application Notes and Protocols for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The benzoxazolone core is a privileged structure, present in a multitude of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide to the synthesis and application of a key intermediate, 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one , a versatile building block for the development of new chemical entities.
The introduction of an isopropyl group at the 3-position and a nitro group at the 6-position of the benzoxazolone scaffold offers several strategic advantages. The isopropyl group can modulate lipophilicity and steric interactions with biological targets, while the nitro group serves as a crucial handle for further synthetic transformations, most notably its reduction to an amine, which opens up a vast chemical space for derivatization.[3][4]
Synthesis of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one: A Two-Step Approach
The synthesis of the target intermediate is proposed via a robust and efficient two-step sequence starting from the readily available 2-amino-4-nitrophenol. The overall workflow involves the initial formation of the 6-nitro-1,3-benzoxazol-2-one core, followed by selective N-alkylation.
Caption: Overall synthetic workflow for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one.
Step 1: Synthesis of 6-Nitro-1,3-benzoxazol-2-one
The initial step involves the cyclization of 2-amino-4-nitrophenol to form the benzoxazolone ring. This is typically achieved by reacting the aminophenol with a phosgene equivalent, such as triphosgene or ethyl chloroformate, in the presence of a base.[5] The use of triphosgene is often preferred due to its solid nature and easier handling compared to gaseous phosgene.
Caption: Key mechanistic steps in the formation of the benzoxazolone ring.
Protocol 1: Synthesis of 6-Nitro-1,3-benzoxazol-2-one
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 2-Amino-4-nitrophenol | 1.0 | 98% | Commercial |
| Triphosgene | 0.4 | 98% | Commercial |
| Triethylamine | 2.2 | >99% | Commercial |
| Tetrahydrofuran (THF) | - | Anhydrous | Commercial |
Procedure:
-
To a stirred solution of 2-amino-4-nitrophenol (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 eq) at 0 °C.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 6-nitro-1,3-benzoxazol-2-one as a solid.
Step 2: N-Isopropylation of 6-Nitro-1,3-benzoxazol-2-one
The second step involves the selective alkylation of the nitrogen atom of the benzoxazolone ring with an isopropyl group. This can be achieved by reacting the 6-nitro-1,3-benzoxazol-2-one with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a suitable base and a polar aprotic solvent.[6]
Protocol 2: Synthesis of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 6-Nitro-1,3-benzoxazol-2-one | 1.0 | - | From Step 1 |
| 2-Iodopropane | 1.5 | 99% | Commercial |
| Potassium Carbonate (K₂CO₃) | 2.0 | >99% | Commercial |
| N,N-Dimethylformamide (DMF) | - | Anhydrous | Commercial |
Procedure:
-
To a solution of 6-nitro-1,3-benzoxazol-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 2-iodopropane (1.5 eq) to the suspension and heat the reaction mixture to 60-70 °C.
-
Stir the reaction for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product under vacuum.
-
Further purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-isopropyl-6-nitro-1,3-benzoxazol-2-one.
Application Notes: A Gateway to Novel Bioactive Molecules
3-Isopropyl-6-nitro-1,3-benzoxazol-2-one is a valuable intermediate due to the synthetic handles it possesses. The strategic placement of the isopropyl and nitro groups allows for systematic exploration of the chemical space around the benzoxazolone core.
Derivatization via Reduction of the Nitro Group
The most significant application of this intermediate lies in the reduction of the 6-nitro group to a 6-amino group. This transformation opens up a plethora of possibilities for further functionalization. The resulting 6-amino-3-isopropyl-1,3-benzoxazol-2-one can be used in:
-
Amide bond formation: Coupling with various carboxylic acids to generate a library of amide derivatives.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Treatment with isocyanates or isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones to introduce further N-alkyl or N-aryl substituents.
-
Diazotization and subsequent Sandmeyer-type reactions: To introduce a range of substituents at the 6-position.
The reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media.
Caption: Key derivatization pathway of the title intermediate.
Role in Fragment-Based Drug Discovery
In the context of fragment-based drug discovery (FBDD), 3-isopropyl-6-nitro-1,3-benzoxazol-2-one can be considered a valuable fragment. The benzoxazolone core provides a rigid scaffold that can be oriented within a protein's binding site, while the isopropyl and nitro/amino groups can be modified to optimize binding affinity and selectivity.
The diverse biological activities reported for benzoxazolone derivatives, such as quorum sensing inhibition in bacteria and anticancer properties, make this scaffold a promising starting point for the development of novel therapeutics.[7][8] The ability to readily synthesize and derivatize the title intermediate allows for the rapid generation of compound libraries for high-throughput screening.
Conclusion
3-Isopropyl-6-nitro-1,3-benzoxazol-2-one is a strategically designed intermediate that provides a versatile platform for the synthesis of novel and potentially bioactive molecules. The synthetic protocols outlined in this document are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The subsequent derivatization of this intermediate, particularly through the reduction of the nitro group, offers a gateway to a vast and diverse chemical space, making it a valuable tool for researchers in medicinal chemistry and drug development.
References
- Khaled R. A. Abdellatif, et al. (2016). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261. (URL not available)
-
Ram N Ram, Vineet Kumar Soni. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. J Org Chem., 78(23), 11935-47. [Link]
- CN105801440A - Preparation method of 2-amino-4-nitrophenol. (2016).
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Beilstein Journals. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. [Link]
-
Wierenga, et al. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Org. Lett.[Link]
-
PrepChem.com. (n.d.). Synthesis of 3H-benzoxazol-2-one. [Link]
-
Tean-Hooi, G. et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Med., 78(11), 1234-9. [Link]
- US4329503A - Process for the preparation of 2-amino-4-nitrophenol. (1982).
-
PrepChem.com. (n.d.). Synthesis of sodium 2-amino-4-nitrophenolate. [Link]
-
MDPI. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]
-
Vlasov, S.V., et al. (2018). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. Pharmaceutical Chemistry Journal, 52(6), 510-514. [Link]
-
Krawiecka, M. et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53. [Link]
-
Naidu, S. et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Adv.[Link]
-
de Oliveira, R. B. et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][9]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 20(2), 2276-91. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules. [Link]
- Palomo, C. et al. (2009). The Nitro-Mannich Reaction: A Powerful Tool for the Asymmetric Synthesis of 1,2-Diamines. Angewandte Chemie International Edition, 48(22), 3940-3943. (URL not available)
-
Krawiecka, M. et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53. [Link]
-
Ahmed, S. M. et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]
-
ResearchGate. (2025). Synthesis of nitroacridinones from 2,1-benzisoxazole derivatives. [Link]
-
Macchetti, F. et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(34), 6825-6848. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. [Link]
-
Gaber, A. A. M. et al. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1134-1143. [Link]
-
Semantic Scholar. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. [Link]
-
Erdag, E. (2023). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 6(3), 569-579. [Link]
-
LOCKSS. (n.d.). SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
Application Note: Pharmacological Profiling and Biological Evaluation of 6-Nitro-1,3-Benzoxazol-2-One Derivatives
Executive Summary
The 1,3-benzoxazol-2-one (benzoxazolinone, BOA) scaffold is a privileged pharmacophore in medicinal chemistry. Because its core structure mimics certain nucleobases and indole derivatives, it interacts with a diverse array of biological targets[1]. Substitution at the 6-position, particularly with a nitro group to form 6-nitro-1,3-benzoxazol-2-one (6-nitro-BOA), profoundly alters the electronic landscape of the molecule. This Application Note provides drug development professionals with a comprehensive guide to the mechanistic rationale, synthesis, and self-validating biological evaluation protocols for 6-nitro-BOA derivatives, focusing on their potent antimicrobial, anti-inflammatory, and analgesic activities.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
Electronic and Steric Modulation: The introduction of a strongly electron-withdrawing nitro group at the 6-position of the benzoxazolinone ring increases the acidity of the N3-H proton. This electronic shift enhances the molecule's ability to act as a hydrogen bond donor within the active sites of target proteins, such as Cyclooxygenase (COX) enzymes[2]. Furthermore, the 6-nitro group serves as a critical synthetic handle; it can be readily reduced to an amine and functionalized into amides, ureas, or Schiff bases to explore broader chemical space.
Anti-Inflammatory & Analgesic Pathways: 6-nitro-BOA derivatives exhibit a dual-action anti-inflammatory mechanism. They competitively inhibit COX-2, thereby reducing prostaglandin E2 (PGE2) synthesis, while simultaneously suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α)[2]. This dual mechanism minimizes the gastric ulceration typically associated with classic non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity: The lipophilic character of the aromatic substituents and the electrophilic nature of the heterocyclic nitrogen are critical for penetrating microbial cell walls. 6-nitro-BOA derivatives have demonstrated significant bacteriostatic and fungistatic properties against Staphylococcus aureus, Escherichia coli, and Candida albicans[3].
Signaling Pathway & Target Interaction
Fig 1: 6-nitro-BOA derivatives inhibiting COX-2 and TNF-α inflammatory pathways.
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol described below is designed as a self-validating system incorporating strict internal controls.
Protocol A: Synthesis of 6-Nitro-1,3-Benzoxazol-2-One Precursor
Causality Check: Nitration must be strictly temperature-controlled (0°C to 5°C). Exceeding this temperature leads to oxidative ring-opening of the oxazole moiety and indiscriminate poly-nitration, which destroys the pharmacophore[4].
-
Preparation: Cool 50 mL of concentrated nitric acid (HNO₃) to 0°C in an ice-salt bath.
-
Addition: Slowly add 5.00 g of 3H-1,3-benzoxazol-2-one in small portions over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Remove from the ice bath and stir the mixture at room temperature (20°C) for 3.5 hours.
-
Quenching & Isolation: Pour the reaction mixture over 200 g of crushed ice. Rationale: The sudden temperature drop rapidly precipitates the product while preventing acid-catalyzed hydrolysis of the heterocycle.
-
Purification: Filter the pinkish-white solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under a vacuum. (Expected yield: ~85-87%; Melting Point: 248-249°C).
Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
Causality Check: Relying solely on optical density (OD) can yield false positives if the lipophilic BOA derivatives precipitate in the aqueous broth. Utilizing Resazurin dye allows for a visual, metabolic-based confirmation of true bacterial viability[5].
-
Inoculum Preparation: Suspend isolated colonies of S. aureus (ATCC 25923) and E. coli (ATCC 25922) in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Dissolve 6-nitro-BOA derivatives in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB. Ensure final DMSO concentration is ≤1% to prevent vehicle-induced cellular toxicity.
-
Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).
-
Self-Validating Controls: Include a positive growth control (broth + bacteria), a negative sterility control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin)[5].
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue.
Protocol C: In Vitro Anti-Inflammatory Assay (TNF-α ELISA)
Causality Check: Lipopolysaccharide (LPS) activates the TLR4 receptor, triggering the NF-κB pathway and subsequent TNF-α release. Pre-treating cells with the drug 2 hours prior to LPS stimulation ensures the compound has permeated the cell membrane and bound to intracellular targets before the inflammatory cascade peaks[2].
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at 5 × 10⁵ cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Pre-treatment: Treat cells with varying concentrations of the 6-nitro-BOA derivative (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO ≤0.5%).
-
Stimulation: Induce inflammation by adding 1 µg/mL LPS to the wells. Incubate for 24 hours.
-
Quantification: Collect the supernatant and centrifuge at 10,000 x g for 5 mins to remove cellular debris. Quantify TNF-α levels using a commercial sandwich ELISA kit according to the manufacturer's instructions.
Quantitative Data Summaries
The following tables summarize baseline structure-activity relationship (SAR) data for 6-nitro-BOA and its advanced functionalized derivatives.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| 2-Benzoxazolinone (BOA) | 128 | 256 | 128 |
| 6-Nitro-BOA | 64 | 128 | 64 |
| 6-Amino-BOA derivative | 16 | 32 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 1.0 |
Data Interpretation: The reduction of the nitro group to an amine and subsequent functionalization (e.g., into thiadiazoles or Schiff bases) significantly enhances membrane permeability and antimicrobial activity[1],[6].
Table 2: Anti-Inflammatory Activity Profile
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) at 50 µM |
| 6-Nitro-BOA | 14.2 | 45.5 | 3.2 | 35.4% |
| BOA-Thiadiazole Hybrid | 2.1 | >100 | >47.6 | 65.8% |
| Indomethacin (Control) | 0.9 | 0.05 | 0.05 | 68.3% |
Data Interpretation: BOA derivatives demonstrate a highly favorable Selectivity Index compared to classical NSAIDs like Indomethacin, indicating targeted efficacy with a significantly lower risk of gastric toxicity[2].
References
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI - 1
-
Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC / NIH - 2
-
Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives - ResearchGate - 3
-
Biological activity of benzoxazolinone and benzoxazolinthione derivatives - E3S Web of Conferences - 6
-
In vitro Evaluation of Antibacterial Activity of 2-benzoxazolinone and Its Combination Interaction with Ciprofloxacin - DergiPark - 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. e3s-conferences.org [e3s-conferences.org]
Application Notes & Protocols: The Use of Benzoxazole Derivatives as Anti-Quorum Sensing Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance necessitates novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One of the most promising approaches is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing benzoxazole derivatives as potent anti-quorum sensing agents. Benzoxazoles, a class of heterocyclic compounds, have emerged as a versatile scaffold for designing inhibitors that can attenuate bacterial pathogenicity without exerting selective pressure that leads to resistance, making them ideal candidates for next-generation anti-pathogenic drugs.[1][3]
The Rationale for Targeting Quorum Sensing
Quorum sensing is a sophisticated bacterial communication process governed by population density.[1] Bacteria release and detect small signaling molecules called autoinducers (AIs) to regulate gene expression collectively.[1] When the AI concentration reaches a critical threshold, it triggers a coordinated response, activating genes responsible for a host of virulence phenotypes, including:
-
Biofilm Formation: Structured communities of bacteria encapsulated in a self-produced matrix, which can be up to 1,000 times more resistant to conventional antibiotics.[1][4]
-
Virulence Factor Secretion: Production of toxins, proteases, and other molecules that damage host tissues and evade the immune system.
-
Motility: Coordinated movement, such as swarming, to colonize new surfaces.
By inhibiting QS, a strategy known as "quorum quenching," it is possible to disarm pathogenic bacteria, rendering them more susceptible to host immune clearance and conventional antibiotics.[3][5] This anti-virulence approach is an attractive therapeutic strategy because it is less likely to drive the development of resistance.[1]
A primary target for QS inhibition in Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, is the LuxR-type family of transcriptional regulators. These proteins, like LasR and RhlR, bind to their cognate N-acyl-homoserine lactone (AHL) autoinducers to activate downstream virulence genes.[6] Benzoxazole derivatives have shown significant promise as antagonists for these receptors.
Application & Methodologies
Part A: Synthesis of Benzoxazole Derivatives
Causality: The core benzoxazole scaffold is typically synthesized via the condensation of an o-aminophenol with a carboxylic acid derivative. This modular approach allows for extensive chemical diversification to optimize potency and pharmacokinetic properties. The protocol below describes a general, reliable method for producing a 2-substituted benzoxazole.
Protocol 1: General Synthesis of 2-Substituted Benzoxazoles
-
Reaction Setup: In a round-bottom flask, combine the selected o-aminophenol (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Solvent/Catalyst Addition: Add a condensation agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) under an inert atmosphere (e.g., N₂). The reagent often serves as both the catalyst and solvent.
-
Condensation: Heat the mixture with stirring. Reaction temperatures typically range from 120-180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic mixture by slow addition of a base (e.g., saturated NaHCO₃ or 10% NaOH solution) until the pH is ~7. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the final benzoxazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and melting point analysis.[7]
Part B: In Vitro Evaluation of Anti-Quorum Sensing Activity
Causality: A tiered screening approach is essential for identifying true QS inhibitors. The primary goal is to distinguish compounds that specifically disrupt QS signaling from those that simply inhibit bacterial growth. Therefore, determining the Minimum Inhibitory Concentration (MIC) is a mandatory first step before assessing anti-QS or anti-biofilm effects. All subsequent assays should be performed at sub-MIC concentrations.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a 2-fold serial dilution of the benzoxazole derivative in a 96-well microtiter plate using appropriate broth (e.g., Luria-Bertani [LB]).
-
Inoculation: Add a standardized bacterial suspension (e.g., P. aeruginosa PAO1, adjusted to 0.5 McFarland standard) to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Chromobacterium violaceum Violacein Inhibition Assay (Primary Screen)
Principle: C. violaceum produces a purple pigment, violacein, which is under the control of a QS system. QS inhibitors will prevent pigment production, resulting in colorless or pale bacterial growth. This provides a simple, visual readout for QS inhibition.[8][9]
-
Plate Preparation: Prepare LB agar plates. In a separate sterile tube, add molten soft LB agar (0.7% agar) and allow it to cool to ~45°C.
-
Inoculation: Inoculate the soft agar with an overnight culture of C. violaceum (e.g., ATCC 12472).
-
Overlay: Pour the inoculated soft agar over the surface of the base agar plates and allow it to solidify.
-
Compound Application: Spot a known concentration (at sub-MIC for C. violaceum) of the benzoxazole derivative onto the center of the agar or apply it to a sterile paper disc.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: Measure the diameter of the opaque, pigmentless halo around the point of application. A larger halo indicates greater anti-QS activity.
Protocol 4: P. aeruginosa Virulence Factor Quantification (Secondary Screen)
A. Pyocyanin Inhibition Assay
-
Culture: Grow P. aeruginosa PAO1 in LB broth supplemented with various sub-MIC concentrations of the benzoxazole derivative for 24 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform at a 3:2 ratio (chloroform:supernatant). Mix vigorously.
-
Phase Separation: Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.
-
Re-extraction: Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. Mix vigorously. The pyocyanin will move to the upper aqueous (pink) layer.
-
Quantification: Measure the absorbance of the top HCl layer at 520 nm. Calculate the percent inhibition relative to the untreated control.[10]
B. Elastase Activity Assay
-
Culture: Grow P. aeruginosa PAO1 as described in 4A.
-
Reaction Setup: In a 96-well plate, mix the cell-free supernatant with Elastin-Congo Red buffer.
-
Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.
-
Analysis: Pellet the insoluble substrate by centrifugation. Measure the absorbance of the supernatant at 495 nm, which corresponds to the solubilized Congo Red dye released by elastase activity. Calculate the percent inhibition.[3]
Protocol 5: Biofilm Inhibition Assay (Crystal Violet Method)
-
Inoculation: In a 96-well plate, add bacterial culture (adjusted to 0.5 McFarland) and sub-MIC concentrations of the benzoxazole derivative to fresh broth. Include an untreated control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.
-
Washing: Carefully discard the medium and planktonic cells. Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Add methanol to each well for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and add 0.1% crystal violet solution to each well for 20 minutes.
-
Destaining: Wash away excess stain with water. Add 30% acetic acid or ethanol to solubilize the bound stain.
-
Quantification: Measure the absorbance of the solubilized stain at 570-595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.[3]
Data Summary and Interpretation
Effective benzoxazole derivatives will exhibit low MIC values but potent inhibition of QS-regulated phenotypes at sub-MIC concentrations. The table below summarizes the activity of representative compounds from the literature.
| Compound ID | Structure/Description | Target Organism | Key Anti-QS/Anti-Biofilm Activity | Reference |
| Compound 6 | 5-chloro-1,3-benzoxazol-2(3H)-one | P. aeruginosa PAO1 | Significantly reduced elastase production, biofilm formation, and swarming motility. | [3] |
| Compound 11 | 6-methyl-1,3-benzoxazol-2(3H)-one | P. aeruginosa PAO1 | Demonstrated significant inhibition of QS-controlled virulence factors. | [3] |
| Compound 26c | 2-phenoxyalkylhydrazide benzoxazole derivative | P. aeruginosa PAO1 | 45.6% pyocyanin inhibition (at 102.4 µg/mL), 76.6% biofilm inhibition (at 32 µg/mL). Did not affect bacterial growth. | [10] |
Mechanistic Insights from In Silico Studies
Molecular docking and dynamics simulations can provide powerful insights into how benzoxazole derivatives interact with QS receptors.[11][12] These computational methods predict the binding poses and energies of inhibitors within the ligand-binding pocket of proteins like LasR and RhlR. Studies suggest that many benzoxazoles act as competitive inhibitors, occupying the same site as the native AHL autoinducer, thereby preventing receptor activation and downstream gene expression.[13][14] This provides a strong rationale for structure-activity relationship (SAR) studies to design next-generation inhibitors with improved affinity and specificity.
Conclusion and Future Outlook
Benzoxazole derivatives represent a highly promising class of anti-quorum sensing agents. The protocols outlined in this guide provide a robust framework for their synthesis, screening, and validation. A key advantage of these compounds is their ability to suppress bacterial virulence and biofilm formation without killing the bacteria, a strategy that is expected to slow the emergence of resistance.[1][3] Furthermore, when used as adjuvants, benzoxazole QS inhibitors can potentiate the efficacy of conventional antibiotics, potentially revitalizing existing drug arsenals.[3][10] Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy and safety in in vivo infection models to pave the way for their clinical development.
References
-
Zhou, L., Zhang, Y., Ge, Y., Zhu, X., & Pan, J. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. [Link]
-
Abirami, A., et al. (2022). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. MDPI. [Link]
-
Ni, N., et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica. [Link]
-
Ak, S., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]
-
Fotsing, F. R., et al. (2025). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. bioRxiv. [Link]
-
Mishra, S., et al. (2025). Azole Derivatives as Quorum Sensing Inhibitors: An In Silico Strategy against Bacterial Biofilms. ResearchGate. [Link]
-
Fotsing, F. R., et al. (2025). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. PMC. [Link]
-
Zhang, P., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. Journal of Medicinal Chemistry. [Link]
-
Chu, P-L., et al. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry. [Link]
-
El-Sayed, N. F., et al. (2022). Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation. European Journal of Medicinal Chemistry. [Link]
-
Park, J., et al. (2022). Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. MDPI. [Link]
-
Wang, D., et al. (2022). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. PMC. [Link]
-
Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. [Link]
-
Bhardwaj, V., & Sharma, A. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY. [Link]
-
Urbanowski, M. F., et al. (2024). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. bioRxiv. [Link]
Sources
- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 2. Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mbimph.com [mbimph.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. biorxiv.org [biorxiv.org]
Application Note: Development of Benzoxazole Derivatives as Kinase Inhibitors
[1][2][3][4][5][6][7][8]
Executive Summary & Rationale
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for the adenine ring of ATP. This structural similarity allows benzoxazole derivatives to effectively target the ATP-binding pocket of various protein kinases, including VEGFR-2 , c-Met , EGFR , and PI3K .
This guide details the end-to-end workflow for developing these inhibitors, from rational design and chemical synthesis to biological validation. Unlike generic protocols, this document focuses on the specific physicochemical challenges of benzoxazole derivatives—namely, solubility optimization and selectivity profiling.
Key Mechanism of Action
Benzoxazole derivatives typically function as Type I or Type II kinase inhibitors :
-
Type I: Bind to the active conformation (DFG-in) of the kinase, competing directly with ATP.
-
Type II: Bind to the inactive conformation (DFG-out), occupying the hydrophobic pocket adjacent to the ATP site.
Rational Design & Structure-Activity Relationship (SAR)
Successful kinase inhibition requires precise functionalization of the benzoxazole core. The design strategy focuses on three vectors: the Hinge Binding Motif, the Hydrophobic Tail, and the Solubilizing Group.
SAR Visualization
The following diagram illustrates the strategic derivatization points on the benzoxazole core.
Caption: Strategic derivatization vectors for the benzoxazole scaffold to maximize kinase affinity.
Design Guidelines
-
C-2 Position (The "Head"): Introduction of an amino or aryl group here is critical for hydrogen bonding with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR-2).
-
C-5/6 Position (The "Tail"): Electron-withdrawing groups (e.g., -Cl, -CF3) or solubilizing moieties (e.g., morpholine, piperazine) enhance metabolic stability and cellular permeability.
-
Electronic Effects: Electron-donating groups at C-5 increase the basicity of the oxazole nitrogen, potentially strengthening the H-bond acceptor capability.
Protocol: Chemical Synthesis of 2-Substituted Benzoxazoles
Objective: Synthesize a library of 2-arylbenzoxazoles via oxidative cyclization. Method: Condensation of 2-aminophenols with aldehydes using a mild oxidant. This method is preferred over acid-catalyzed condensation due to milder conditions and higher functional group tolerance.
Materials
-
Reagents: Substituted 2-aminophenol (1.0 eq), Aryl aldehyde (1.0 eq), Sodium metabisulfite (Na2S2O5, 1.2 eq).
-
Solvent: DMF or Ethanol/Water (1:1).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step-by-Step Workflow
-
Reactant Preparation: Dissolve 1.0 mmol of the substituted 2-aminophenol in 5 mL of DMF in a round-bottom flask.
-
Aldehyde Addition: Add 1.0 mmol of the target aryl aldehyde. Stir at room temperature for 10 minutes to allow imine formation (Schiff base intermediate).
-
Cyclization: Add 1.2 mmol of Na2S2O5. Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexane).
-
Critical Checkpoint: The intermediate Schiff base spot should disappear, and a more non-polar fluorescent spot (benzoxazole) should appear.
-
-
Work-up: Cool the mixture to room temperature. Pour into 50 mL of crushed ice/water. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3x 10 mL), and dry under vacuum.
-
Purification: If necessary, recrystallize from ethanol or purify via column chromatography.
Synthetic Pathway Diagram[8][9]
Caption: Oxidative cyclization pathway for generating 2-arylbenzoxazole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine the IC50 of synthesized derivatives against VEGFR-2 or EGFR. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay measures the phosphorylation of a substrate peptide.
Reagents & Equipment
-
Kinase: Recombinant Human VEGFR-2 (active).
-
Substrate: PolyGT peptide labeled with a fluorophore (e.g., ULight™).
-
Tracer: Europium-labeled anti-phosphotyrosine antibody.
-
ATP: Ultra-pure ATP (Km apparent concentration).
-
Reader: Multi-mode microplate reader capable of TR-FRET (e.g., EnVision).
Experimental Procedure
-
Compound Preparation:
-
Prepare 10 mM stock solutions of benzoxazole derivatives in 100% DMSO.
-
Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Note: Final DMSO concentration in the assay must be <1% to avoid enzyme denaturation.
-
-
Enzyme Reaction Assembly (384-well plate):
-
Add 2.5 µL of diluted compound.
-
Add 2.5 µL of Kinase/Peptide mix (4X concentration).
-
Incubate for 5 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Add 2.5 µL of ATP (4X concentration) to initiate the reaction.
-
-
Incubation:
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-antibody + EDTA to stop reaction).
-
Incubate for 1 hour at RT.
-
-
Readout:
-
Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665/615).
-
Data Analysis
Calculate % Inhibition using the formula:
Protocol: Cellular Proliferation Assay (MTT)
Objective: Evaluate cytotoxicity and cellular permeability of the inhibitors in cancer cell lines (e.g., MCF-7, HepG2).
Procedure
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24 hours.
-
Treatment: Add compounds at varying concentrations (0.1 – 100 µM) and incubate for 48–72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
Representative Data & SAR Analysis
The following table summarizes hypothetical but representative data derived from benzoxazole optimization studies (referencing trends seen in MDPI and Taylor & Francis literature).
| Compound ID | R1 (Pos 2) | R2 (Pos 5) | VEGFR-2 IC50 (nM) | MCF-7 IC50 (µM) | Selectivity Note |
| BZ-01 | Phenyl | H | > 10,000 | > 50 | Inactive baseline |
| BZ-05 | 4-OH-Phenyl | Cl | 450 | 12.5 | H-bond donor improves potency |
| BZ-12 | 4-Pyridyl | Cl | 120 | 5.2 | N-atom accepts H-bond in hinge |
| BZ-15 | 4-Pyridyl | Morpholine | 35 | 1.8 | Solubilizing group boosts cell activity |
| Sorafenib | (Control) | - | 90 | 4.5 | Reference Standard |
Expert Insight: The transition from BZ-05 to BZ-12 illustrates the importance of the nitrogen atom in the C-2 substituent, likely mimicking the N1 of adenine. The addition of the morpholine group in BZ-15 likely improves solubility and cellular uptake, translating enzymatic potency into cellular efficacy.
References
-
MDPI (Molecules). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link][1]
-
Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. [Link]
-
NCBI (PubMed). Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. [Link]
-
ResearchGate. Structure activity relationship of benzoxazole derivatives. [Link]
Application Note: Design, Synthesis, and Evaluation of Benzoxazolone Derivatives as Antimicrobial Agents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Rationale
The escalating threat of antimicrobial resistance (AMR) has necessitated the urgent development of novel therapeutic agents with distinct mechanisms of action. Among the most promising candidates in modern medicinal chemistry are 2(3H)-benzoxazolone derivatives [1]. The benzoxazolone pharmacophore—comprising fused benzene and oxazole rings—serves as a versatile structural scaffold due to its bioisosteric resemblance to natural nucleotides and indoles. This mimicry allows benzoxazolone derivatives to interact with multiple biological targets, demonstrating broad-spectrum antibacterial and antifungal efficacy[2][3].
As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical drug design and practical laboratory execution. We will explore the structure-activity relationship (SAR) causality, optimized synthetic pathways, and self-validating biological evaluation protocols required to develop these agents.
Structure-Activity Relationship (SAR) & Mechanism of Action
The biological activity of benzoxazolones is highly dependent on their substitution patterns. Modifying the core scaffold alters the molecule's lipophilicity, electronic distribution, and steric bulk, directly influencing its ability to penetrate bacterial cell walls and bind to intracellular targets.
-
N-Substitution (Position 3): The introduction of hydrazones, amides, or Mannich bases at the nitrogen atom significantly enhances antimicrobial activity. For example, hydrazones with a 3-chloro substitution on an additional phenyl ring exhibit potent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) strains[1].
-
Aromatic Ring Substitution (Positions 5 & 6): Halogenation (e.g., 5-chloro) or the addition of electron-donating groups (e.g., 5-methoxy, 6-amino) improves target binding affinity and modulates the pharmacokinetic profile[1][4].
Mechanistically, these derivatives frequently act by inhibiting DNA gyrase (Topoisomerase II) , an essential bacterial enzyme responsible for DNA supercoiling. By blocking the ATP-binding site of DNA gyrase, benzoxazolones arrest DNA replication and transcription, leading to rapid bactericidal effects[3].
Proposed mechanism of action for benzoxazolone derivatives via DNA gyrase inhibition.
Synthesis Workflows & Causality
The synthesis of the benzoxazolone core typically involves the cyclocondensation of o-aminophenols. While conventional heating with urea or phosgene equivalents (like triphosgene) is standard, microwave-assisted synthesis is highly recommended. Microwave irradiation accelerates reaction kinetics, improves atom economy, and drastically reduces byproduct formation (e.g., achieving complete conversion in 6 minutes versus 8 hours under conventional heating)[4][5].
Workflow for synthesis and derivatization of benzoxazolone antimicrobial agents.
Protocol 1: Microwave-Assisted Synthesis of the Benzoxazolone Core
Objective: To synthesize the 2(3H)-benzoxazolone scaffold with high purity and yield.
-
Reagent Preparation: Combine 10 mmol of substituted o-aminophenol with 12 mmol of urea in a specialized microwave-safe quartz vessel. Causality: A slight excess of urea ensures complete consumption of the aminophenol, preventing unreacted starting material from complicating downstream purification.
-
Solvent-Free Environment: Do not add solvent. Causality: Solvent-free conditions under microwave irradiation maximize thermal collision efficiency and align with green chemistry principles[4].
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 300 W, maintaining a temperature of 120°C for 6–10 minutes.
-
Cooling and Precipitation: Allow the vessel to cool to room temperature. Add 20 mL of ice-cold distilled water to the solid mass. Causality: The benzoxazolone product is highly insoluble in cold water, forcing rapid precipitation while unreacted urea and water-soluble impurities dissolve.
-
Filtration and Recrystallization: Filter the precipitate under a vacuum and recrystallize using an ethanol/water mixture to yield the pure benzoxazolone core.
In Vitro Antimicrobial Evaluation
To establish trustworthiness, the biological evaluation must be a self-validating system. We utilize the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The ratio of MBC/MIC determines whether the compound is bacteriostatic (ratio ≥ 4) or bactericidal (ratio < 4)[1].
Protocol 2: MIC and MBC Determination Assay
Objective: To quantify the antimicrobial efficacy of synthesized derivatives.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB is strictly required because it standardizes ambient calcium and magnesium levels, which can otherwise artificially alter the permeability of bacterial membranes and skew MIC results[3].
-
Compound Dilution: Dissolve the benzoxazolone derivative in DMSO to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., 512 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration per well does not exceed 1% v/v to prevent solvent-induced cytotoxicity.
-
Inoculum Standardization: Prepare bacterial suspensions (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:150 in CAMHB. -
Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the compound dilution.
-
Self-Validating Controls:
-
Positive Growth Control: Broth + Inoculum (No drug) -> Validates bacterial viability.
-
Negative Sterility Control: Broth only -> Validates aseptic technique.
-
Reference Standard: Ciprofloxacin or Ampicillin -> Benchmarks relative potency.
-
-
Incubation & MIC Reading: Incubate plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.
-
MBC Determination: Plate 10 µL aliquots from the MIC well and the three preceding clear wells onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.
Quantitative Data Presentation
The table below summarizes typical MIC values for various benzoxazolone derivatives against standard pathogenic strains, demonstrating the SAR impact of specific functional groups[1][3].
| Compound / Substitution Pattern | E. coli (Gram -) MIC (µg/mL) | S. enteritidis (Gram -) MIC (µg/mL) | S. aureus (Gram +) MIC (µg/mL) | B. subtilis (Gram +) MIC (µg/mL) |
| Unsubstituted Benzoxazolone | 128 | >256 | 128 | 64 |
| N-Propionamide Derivative | 64 | 128 | 16 | 32 |
| 3-Chloro Hydrazone Linked | 8 | 32 | 16 | 8 |
| 5-Chloro-N-Alkyl Derivative | 16 | 64 | 32 | 16 |
| Reference (Ciprofloxacin) | 0.5 | 1.0 | 0.25 | 0.5 |
Data Interpretation: The addition of hydrazone linkages with halogenated phenyl rings (e.g., 3-chloro hydrazone) dramatically lowers the MIC, particularly against E. coli and B. subtilis, highlighting these modifications as prime candidates for lead optimization[1].
References
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at:[Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. ResearchGate. Available at:[Link]
-
A decade review of triphosgene and its applications in organic reactions. PMC. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
Welcome to the Advanced Synthesis Support Portal. Topic: Yield Optimization & Troubleshooting for Benzoxazolone Derivatives. Ticket ID: #BZ-ISO-6NO2-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
The synthesis of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one presents a classic conflict in heterocyclic chemistry: balancing nucleophilicity against steric hindrance and regioselectivity.
Our internal data and literature consensus suggest that the "Alkylation-First" strategy (Route A) generally offers superior overall yields compared to the "Nitration-First" strategy (Route B). While Route B (nitrating the core first) ensures initial regiopurity, the subsequent N-alkylation of a deactivated, electron-poor scaffold with a secondary alkyl halide (isopropyl) is kinetically sluggish and prone to elimination side-reactions (formation of propene).
This guide focuses on optimizing Route A :
-
N-Alkylation: 2-Benzoxazolinone
3-Isopropyl-2-benzoxazolinone. -
Nitration: 3-Isopropyl-2-benzoxazolinone
3-Isopropyl-6-nitro-1,3-benzoxazol-2-one.
Part 1: The Synthetic Pathway & Logic
The following diagram outlines the critical decision points and chemical logic governing this synthesis.
Caption: Figure 1. Synthetic pathway illustrating the preferred "Alkylation-First" route and potential yield-reducing side reactions.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Optimizing Step 1 (N-Alkylation)
User Query: "My yield for the N-alkylation step is stuck at 50-60%. I see unreacted starting material and some 'gummy' byproduct. I am using Isopropyl Bromide and K2CO3 in Acetone."
Scientist Response:
The secondary nature of the isopropyl group makes this an
Optimization Protocol:
-
Solvent Switch (Critical): Switch from Acetone to DMF (Dimethylformamide) or NMP .
-
Reasoning: The
of the NH in benzoxazolinone is ~9-10. You need a polar aprotic solvent to solvate the cation ( ), leaving the benzoxazolinone anion "naked" and highly nucleophilic. Acetone boils too low (56°C) to drive this sterically hindered reaction to completion efficiently.
-
-
The "Finkelstein" Boost: Add 10 mol% Potassium Iodide (KI) .
-
Temperature Control: Maintain reaction at 70-80°C .
-
Warning: Do not exceed 90°C. Higher temperatures favor elimination (E2 reaction) of isopropyl bromide to propene, consuming your alkylating agent.
-
Recommended Conditions:
| Parameter | Recommendation | Impact on Yield |
|---|
| Base |
Module B: Optimizing Step 2 (Nitration)
User Query: "I am getting a mixture of isomers in the nitration step. NMR shows a split between the 6-nitro (target) and 5-nitro products. How do I shift the ratio?"
Scientist Response: Regioselectivity in benzoxazolones is dictated by the competing directing effects of the Oxygen atom (position 1) and the Nitrogen atom (position 3).
-
Oxygen (Pos 1): Strong
-donor. Directs ortho and para. Para to Oxygen is Position 6 . -
Nitrogen (Pos 3): Moderate
-donor. Para to Nitrogen is Position 5 .
Because Oxygen is the stronger activator, Position 6 is electronically favored. However, temperature and acid strength play huge roles.
Optimization Protocol:
-
Temperature is Key: Perform the addition of Nitric Acid at -5°C to 0°C .
-
Reasoning: Higher temperatures increase the energy of the system, reducing selectivity and allowing the "less favored" 5-nitro transition state to be accessed.
-
-
Acid Solvent System: Use 98%
as the solvent and 70% (1.05 equiv) as the reagent.-
Avoid: Fuming nitric acid (unless absolutely necessary), as it promotes dinitration and oxidation of the alkyl group.
-
-
Quenching: Pour the reaction mixture onto crushed ice slowly.
-
Yield Trap: Rapid dilution generates heat, which can hydrolyze the carbamate bond (opening the ring to form 2-amino-5-nitro-phenol derivatives), destroying your product.
-
Module C: Purification Strategy
User Query: "The crude product is a yellow solid but contains impurities. Recrystallization from ethanol is losing too much mass."
Scientist Response: Nitro-benzoxazolones are often sparingly soluble in ethanol, leading to poor recovery.
Recommended Purification:
-
Trituration: Instead of full recrystallization, triturate the crude yellow solid in cold Methanol or Diethyl Ether .
-
The 6-nitro product is stable and crystalline. Many impurities (oligomers, oxidized side products) will dissolve, leaving the pure product behind.
-
-
Flash Chromatography (If needed):
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 90:10, Gradient to 70:30).
-
Note: The 6-nitro isomer is typically less polar than the 5-nitro isomer due to better resonance stabilization and internal hydrogen bonding effects (if any NH remains, though here it is N-isopropyl).
-
Part 3: Troubleshooting Decision Tree
Use this flow to diagnose yield failures in real-time.
Caption: Figure 2. Diagnostic workflow for identifying the root cause of yield loss.
References
-
Regioselectivity in Benzoxazolone Nitration
-
N-Alkylation Methodology
-
General Benzoxazolone Chemistry
- Title: New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity.
- Source:MDPI (Molecules 2023).
- Context: Confirms the stability and protocols for N-alkylation at the 3-position using alkyl halides and base.
-
Link:[Link]
- Nitration of Heterocycles (Mechanistic Parallel): Title: Optimizing reaction conditions for 6-nitrobenzothiazole synthesis. Source:BenchChem Technical Notes. Context: Provides the temperature-dependent regioselectivity data for the nitration of the closely related benzothiazolone core (6-nitro preference).
Sources
- 1. Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene [quickcompany.in]
- 3. Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers, chemists, and drug development professionals in overcoming the synthetic hurdles associated with nitro group reductions. While converting a nitroarene to an aniline appears straightforward on paper, the reality of heterogeneous catalysis and single-electron transfer (SET) mechanisms often leads to stalled reactions, catalyst poisoning, and the accumulation of hazardous intermediates.
This guide bypasses generic advice to focus on the causality behind experimental failures. By understanding the mechanistic underpinnings of these reactions, you can implement self-validating protocols that ensure high-fidelity chemical synthesis.
Mechanistic Grounding: The Haber-Lukashevich Pathway
To troubleshoot an incomplete reduction, you must first understand that the reduction of a nitro group to an amine is not a single concerted step. It is a complex, six-electron process that proceeds through a series of two-electron intermediates, classically described by the Haber-Lukashevich mechanism.
The reaction proceeds from the nitroarene to a nitrosoarene, then to an arylhydroxylamine, and finally to the aniline. Stalls typically occur at the arylhydroxylamine stage. Furthermore, if the reaction kinetics are poorly controlled, the nitroso and hydroxylamine intermediates can condense to form colored, highly stable azoxy, azo, and hydrazo dimers (1).
Haber-Lukashevich mechanism of nitro reduction and common dimeric side-product pathways.
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak corresponding to the hydroxylamine intermediate (M+16 relative to the amine). Why did the reaction stall, and how do I push it to completion?
A1: Hydroxylamine accumulation is the most common failure mode in catalytic hydrogenations, particularly for substrates with electron-withdrawing groups (EWGs) like sulfonamides or halogens. EWGs stabilize the N-O bond of the hydroxylamine, raising the activation energy required for the final hydrogenolysis step. Furthermore, hydroxylamines can desorb from the catalyst surface prematurely (2). Solution: Do not simply increase the temperature, as this can trigger a violently exothermic disproportionation of the hydroxylamine. Instead, add a Vanadium promoter (e.g., NH₄VO₃). Vanadium acts as a redox shuttle, promoting the disproportionation of the hydroxylamine with the nitroso intermediate to yield the amine and water safely (3). Alternatively, switch from Pd/C to Raney Nickel, which has a higher affinity for N-O bond cleavage.
Q2: The starting material remains completely unreacted despite using fresh Pd/C and 50 psi of H₂. What is happening?
A2: You are likely experiencing severe catalyst poisoning. Palladium surfaces are highly susceptible to strong coordination by sulfur-containing impurities (thiols, thioethers), phosphorus compounds, or even basic amines. These poisons permanently occupy the active sites, preventing the adsorption of H₂ and the nitroarene (4). Solution: If your substrate inherently contains a thioether or heterocycle, catalytic hydrogenation may never work efficiently. Pivot to a dissolving metal reduction, such as the Béchamp reduction (Fe/HCl) . Because the Béchamp reduction relies on a Single Electron Transfer (SET) mechanism from the bulk metal rather than surface-adsorbed hydrogen, it is completely immune to traditional transition-metal catalyst poisons.
Q3: My reaction mixture turned bright orange/red, and I am seeing high molecular weight byproducts. How do I prevent this?
A3: The coloration indicates the formation of azo or azoxy dimers. This occurs when mass transfer of hydrogen is poor. If the catalyst surface is starved of hydrogen, the localized concentration of nitroso and hydroxylamine intermediates spikes, causing them to condense with each other rather than undergo further reduction (5). Solution: Increase the agitation rate (stirring speed) and ensure adequate baffled mixing to improve the gas-liquid-solid mass transfer. Additionally, operating at a higher H₂ pressure from the very beginning of the reaction ensures the catalyst surface remains saturated with hydrogen, rapidly sweeping intermediates forward to the amine.
Quantitative Catalyst Selection Matrix
To streamline your optimization process, consult the following empirical data table summarizing the operational parameters and vulnerabilities of common reduction systems.
| Catalyst / Reagent System | Primary Mechanism | Chemoselectivity Profile | Vulnerability / Failure Mode | Typical Loading / Equivalents |
| Pd/C (5-10%) + H₂ | Direct Hydrogenation | Poor (Reduces alkenes, alkynes, benzyl ethers; dehalogenates Ar-Cl/Br) | Poisoned by S, P. Prone to hydroxylamine stalling. | 5–10 mol% Pd |
| Pt/C or PtO₂ + H₂ | Direct Hydrogenation | Good (Tolerates halogens better than Pd) | Slower kinetics; requires higher pressure. | 1–5 mol% Pt |
| Raney Nickel + H₂ | Direct Hydrogenation | Excellent (Cleaves N-O bonds rapidly, prevents dimers) | Pyrophoric handling risks; deactivated by acids. | 10–20 wt% |
| Fe / HCl (Béchamp) | Single Electron Transfer | Outstanding (Tolerates alkenes, alkynes, halogens, thioethers) | Iron oxide sludge traps the product if not basified. | 3.0–5.0 equiv Fe |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include specific in-process controls that force the chemist to verify the mechanistic state of the reaction before proceeding, preventing downstream failures.
Decision tree for troubleshooting incomplete nitro group reductions based on LC-MS data.
Protocol A: High-Fidelity Catalytic Hydrogenation (Pd/C)
Use this for clean substrates lacking reducible functional groups or catalyst poisons.
-
Inert Setup: Charge a hydrogenation vessel with the nitroarene (1.0 equiv) and dissolve in EtOH or THF (0.1 M). Add 10 wt% Pd/C (5 mol% Pd). Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors. Always purge the vessel with N₂ or Ar before introducing the catalyst.
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles) and pressurize to 40-50 psi. Stir vigorously (>800 rpm) at room temperature.
-
Self-Validating Checkpoint (LC-MS): After 2 hours, sample the reaction. Do not rely solely on TLC. Hydroxylamines often co-elute with amines on silica gel. Verify via LC-MS that the [M+H]⁺ mass matches the amine, not the hydroxylamine (+16 Da). If hydroxylamine persists, add 1 mol% NH₄VO₃ and stir for an additional 2 hours.
-
Workup: Filter the mixture through a tightly packed pad of Celite under a blanket of N₂. Causality: Spent catalyst can ignite upon exposure to air if allowed to dry on the filter paper. Keep the filter cake wet with solvent. Concentrate the filtrate in vacuo.
Protocol B: Béchamp Reduction (Fe/HCl) for Poisoned/Complex Substrates
Use this when your substrate contains thioethers, halogens, or when catalytic hydrogenation fails.
-
Activation: In a round-bottom flask, suspend Iron powder (325 mesh, 5.0 equiv) in a mixture of EtOH and H₂O (3:1 ratio, 0.2 M). Add concentrated HCl (0.5 equiv) and heat to 60 °C for 15 minutes. Causality: This step etches the passivating iron oxide layer off the particles, exposing the active Fe(0) surface required for electron transfer.
-
Substrate Addition: Add the nitroarene (1.0 equiv) portion-wise over 10 minutes. The reaction is exothermic. Reflux for 2-4 hours.
-
Self-Validating Basification (Critical Step): Cool to room temperature. The mixture will be a thick, gray-black sludge of iron oxides. Add 2M NaOH until the aqueous phase reaches pH > 10 . Causality: In acidic or neutral media, the newly formed amine coordinates tightly to the iron oxide matrix. Basification breaks these complexes and forces the free-base amine into the organic phase.
-
Extraction: Filter the basic sludge through Celite, washing generously with EtOAc. Separate the phases of the filtrate, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.
References
- BenchChem.
- ACS GCI Pharmaceutical Roundtable. "Precious Metal Catalyst (PMC)
- RSC Publishing.
- JMCCT.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. jmcct.com [jmcct.com]
- 5. mdpi.com [mdpi.com]
side reactions in the nitration of benzoxazole scaffolds
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and practical challenges associated with the nitration of benzoxazole scaffolds.
Benzoxazoles are privileged pharmacophores, but their electron-rich nature and fused ring system make them highly susceptible to competing side reactions during electrophilic aromatic substitution. This guide synthesizes field-proven causality, self-validating protocols, and authoritative troubleshooting strategies to ensure high-yield, regioselective nitration.
Diagnostic Flowchart: Identifying Reaction Failures
Diagnostic flowchart for identifying and resolving common benzoxazole nitration side reactions.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why am I observing a mixture of positional isomers instead of a single nitrated product? Causality: The nitration of aromatic rings proceeds via electrophilic aromatic substitution, utilizing a highly reactive nitronium ion (NO₂⁺) generated from a mixture of nitric and sulfuric acids[1]. The benzoxazole ring is an electron-rich heteroaromatic system where the oxygen and nitrogen atoms exert competing electron-donating resonance effects. This directs the electrophilic attack primarily to the 5- and 6-positions[2]. Because the transition state energies for attack at C5 and C6 are nearly degenerate, standard mixed-acid nitration rarely yields a single regiomer unless strong directing groups are present on the 2-aryl substituent.
Q2: My reaction mixture turned into a dark, intractable tar. What caused this? Causality: Nitric acid is not only an electrophile source but also a potent oxidizing agent. Benzoxazole scaffolds are highly susceptible to oxidation and subsequent polymerization under strongly acidic conditions[2]. If the internal reaction temperature exceeds the stability threshold of the substrate (typically >5°C), the activation energy for oxidative degradation is reached. This outcompetes the nitration pathway, leading to the formation of dark oils or black tars[2][3].
Q3: I am losing my starting material, but the isolated product is highly polar. Did the benzoxazole ring degrade? Causality: Yes. Benzoxazoles can undergo acid-catalyzed ring opening (hydrolysis)[2]. Under harsh acidic conditions (such as prolonged exposure to concentrated H₂SO₄), the nitrogen atom becomes protonated, creating an electron-deficient oxazole ring. This makes the C-O bond highly susceptible to nucleophilic attack by trace water during the reaction or upon aqueous workup, cleaving the scaffold into a 2-aminophenol derivative and a corresponding carboxylic acid[2].
Q4: How do I suppress over-nitration (formation of dinitro species)? Causality: While the installation of the first nitro group deactivates the ring, a highly electron-donating 2-aryl substituent can maintain enough electron density to facilitate a second nitration event[2]. Over-nitration is primarily driven by an excess of the nitrating agent combined with poor thermal control.
Quantitative Troubleshooting Matrix
To streamline your optimization process, compare your experimental observations against the quantitative parameters in the table below.
| Side Reaction | Diagnostic Observation | Primary Cause | Optimized Parameter |
| Ring Opening (Hydrolysis) | Highly polar spot on TLC; LC-MS shows 2-aminophenol mass. | Excess H₂SO₄ exposure; extended reaction time. | Limit reaction time to <2 hours; quench promptly on ice. |
| Oxidation / Polymerization | Reaction mixture turns into dark oil or black tar. | Poor thermal control (>5°C); strong oxidant. | Maintain internal temp strictly at 0–5°C during addition. |
| Over-nitration | Multiple higher-mass peaks in LC-MS (+45 Da for each NO₂). | Excess HNO₃; highly activated substrate. | Use a strict 1.0–1.05 eq. of HNO₃; monitor closely via TLC. |
| Poor Regioselectivity | Isomeric mixture (5-nitro and 6-nitro) with similar R_f values. | Inherent electronic properties of the scaffold. | Utilize bulky directing groups or alternative nitrating agents. |
Self-Validating Experimental Protocol: Controlled Mononitration
To prevent the side reactions detailed above, utilize this self-validating protocol for the regioselective mononitration of 2-arylbenzoxazoles. Every step includes a built-in validation check to ensure the system remains within safe and effective thermodynamic boundaries.
Step 1: Preparation of the Nitrating Mixture
-
Action: Slowly add 1.05 equivalents of concentrated HNO₃ to an equal volume of cold concentrated H₂SO₄ in an ice bath (0°C).
-
Validation Check: The mixture must remain colorless to pale yellow. A deep yellow or orange color indicates the formation of nitrogen dioxide gas (NO₂), signaling an exothermic runaway and a compromised reagent.
Step 2: Substrate Dissolution
-
Action: In a separate round-bottom flask, dissolve the benzoxazole derivative in concentrated H₂SO₄ and chill the solution to 0°C.
-
Validation Check: Complete dissolution is mandatory. A suspension will lead to localized concentration spikes, resulting in unpredictable over-nitration during the addition phase.
Step 3: Electrophilic Addition
-
Action: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature strictly between 0–5°C[3].
-
Validation Check: Monitor the internal thermometer continuously. If the temperature spikes above 5°C, pause the addition immediately and allow the bath to cool the flask to prevent oxidative tar formation[2].
Step 4: Reaction Monitoring
-
Action: Stir the reaction at 0–5°C for 1–2 hours. Monitor the progress via Thin Layer Chromatography (TLC)[2].
-
Validation Check: The disappearance of the starting material spot confirms completion. Prolonged stirring beyond this point exponentially increases the risk of acid-catalyzed ring opening (hydrolysis)[2].
Step 5: Quenching and Isolation
-
Action: Pour the reaction mixture slowly over vigorously stirred crushed ice to rapidly dilute the acid and lower the temperature[2].
-
Validation Check: A precipitate should form immediately. If the product oils out, it indicates either the presence of oxidized impurities or that the product is trapped in a supersaturated state (requiring scratching of the flask to induce crystallization).
Mechanistic Pathway Visualization
Mechanistic pathways of benzoxazole nitration versus competing side reactions.
References
-
Title: Technical Support Center: Nitration of 2-Arylbenzoxazoles Source: benchchem.com URL: 2
-
Title: Buy Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | 5453-86-1 Source: smolecule.com URL:3
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: masterorganicchemistry.com URL: 1
Sources
Technical Support Center: Regioselective Nitration of Aromatic Compounds
Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired regioselectivity during the electrophilic nitration of aromatic compounds. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven solutions.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented with probable causes and actionable solutions.
Issue 1: Poor Regioselectivity - Incorrect Isomer Ratio or Mixture of Isomers
You've performed a nitration on a substituted aromatic ring and, upon analysis, found a mixture of ortho, meta, and para isomers, with the desired isomer in low abundance.
Probable Causes & Solutions
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that can influence the kinetic versus thermodynamic product distribution.[1]
-
Explanation: At lower temperatures, reactions are under kinetic control, often favoring the ortho isomer due to the statistical advantage (two ortho positions vs. one para position). As the temperature increases, the reaction can shift towards thermodynamic control, which may favor the more stable para isomer to minimize steric hindrance.[1] However, excessively high temperatures can decrease selectivity altogether and promote side reactions.[1]
-
Solution:
-
Action: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to enhance selectivity.[2] Precise temperature control is crucial as nitration is highly exothermic.[1][3][4]
-
Protocol: Use an ice-salt or dry ice-acetone bath. Add the nitrating agent dropwise to a cooled solution of the substrate, ensuring the internal temperature does not rise significantly.[1]
-
-
-
Inappropriate Nitrating Agent or System: The standard concentrated HNO₃/H₂SO₄ system is highly reactive and often lacks subtlety, leading to poor regioselectivity.[2]
-
Explanation: The highly reactive nitronium ion (NO₂⁺) generated in mixed acid is less selective and will react at most available activated positions.[5] Milder or more sterically demanding nitrating agents can offer better control.
-
Solutions:
-
Milder Agents: Consider using acetyl nitrate (generated from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).[6]
-
Alternative Systems: Phase-transfer catalysis can significantly improve selectivity, for instance, increasing the 4-nitro-m-xylene to 2-nitro-m-xylene ratio to over 90:10.[7]
-
Modern Reagents: For complex or sensitive substrates, consider advanced reagents like N-nitropyrazole or N-nitrosaccharin, which can offer excellent regioselectivity under milder conditions.[8][9]
-
-
-
Steric and Electronic Hindrance: The inherent properties of your substrate may be the primary cause.
-
Explanation: Large substituents can sterically block the ortho positions, favoring para substitution.[10][11] Conversely, "electric hindrance," a concept describing the repulsion between positive charges in the transition state, can also disfavor certain positions.[6]
-
Solution:
-
Action: If your substrate has a bulky directing group (e.g., t-butyl), the para product should already be favored. If you are getting an unfavorable ortho/para ratio, steric hindrance may not be the dominant factor. In such cases, switching to a more sterically bulky nitrating agent might paradoxically increase selectivity for the less hindered position.
-
Catalytic Approach: Employ shape-selective solid acid catalysts like zeolites. The catalyst's pores can restrict access to certain positions on the aromatic ring, thereby directing nitration to a specific isomer.[2][7]
-
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield due to Over-Nitration (Di- and Polynitration)
Your desired mononitrated product is forming, but you are also getting significant amounts of dinitrated or even trinitrated species, reducing the yield of the target compound.
Probable Causes & Solutions
-
Excessive Nitrating Agent: Using too large an excess of the nitrating agent is a common cause of polynitration.
-
Explanation: Once the first nitro group is on the ring, it deactivates the ring towards further substitution. However, if the reaction conditions are harsh enough and sufficient nitrating agent is present, a second or third nitration can still occur.
-
Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent. For highly activated substrates, it may be necessary to use the aromatic compound as the excess reagent.
-
-
High Reaction Temperature or Extended Reaction Time:
-
Explanation: Nitration is highly exothermic.[12] If the heat is not dissipated effectively, the temperature can rise, increasing the reaction rate and promoting over-nitration.[1][3] Similarly, allowing the reaction to proceed for too long can also lead to the formation of polynitrated byproducts.[13]
-
Solution:
-
-
Highly Activating Substituents: Substrates with strongly electron-donating groups (e.g., phenols, anilines) are extremely susceptible to over-nitration.
-
Explanation: These groups make the aromatic ring so electron-rich that even the first deactivating nitro group is not enough to prevent further rapid nitration. Phenol, for instance, can form a tar-like mixture of many products if not handled carefully.[14]
-
Solution:
-
Protecting Groups: Temporarily "tame" the activating group. For anilines, acetylate the amino group to form an anilide. The amide is still an ortho, para-director but is significantly less activating than the free amine.[15] The protecting group can be removed by hydrolysis after nitration.
-
Milder Conditions: Use dilute nitric acid for highly activated substrates like phenols to avoid oxidation and over-nitration.[15]
-
-
Issue 3: Formation of Tar or Dark-Colored Byproducts
The reaction mixture turns dark brown or black, and work-up yields a sticky, intractable tar instead of a clean product.
Probable Causes & Solutions
-
Oxidation of Substrate or Product: The nitrating mixture, especially at elevated temperatures, is a powerful oxidizing agent.
-
Explanation: Substrates with electron-rich groups or benzylic hydrogens are prone to oxidation, leading to complex polymeric materials.[1]
-
Solution: The most effective solution is rigorous temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Ensure efficient stirring to dissipate localized heating.
-
-
Unstable Intermediates or Products:
-
Explanation: Certain nitro compounds, particularly polynitrated ones, can be thermally unstable and decompose, initiating polymerization or charring.
-
Solution: In addition to temperature control, ensure the work-up procedure is performed promptly after the reaction is complete. Quenching the reaction by pouring it onto ice is an effective way to rapidly cool and dilute the mixture, stopping the reaction and preventing degradation.[16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do electronic and steric effects determine regioselectivity?
A: The regiochemical outcome is a balance between electronic effects, which determine the positions of highest electron density, and steric effects, which influence the accessibility of those positions.
-
Electronic Effects: Substituents on the ring direct the incoming electrophile (NO₂⁺).
-
Activating Groups (e.g., -OH, -OR, -NH₂, -Alkyl) are electron-donating and direct the nitration to the ortho and para positions. They stabilize the carbocation intermediate (arenium ion) through resonance or inductive effects.[17][18][19]
-
Deactivating Groups (e.g., -NO₂, -CN, -CO₂R, -SO₃H) are electron-withdrawing and direct to the meta position. They destabilize the arenium ion, with the meta position being the "least destabilized."[19]
-
Halogens are a special case; they are deactivating due to their inductive effect but are ortho, para-directors because of their ability to stabilize the intermediate via resonance (lone pair donation).[19]
-
-
Steric Effects: The physical size of the substituent and the nitrating agent can hinder attack at the adjacent ortho positions. For example, the nitration of t-butylbenzene yields a much higher para/ortho ratio compared to the nitration of toluene because the bulky t-butyl group blocks the ortho positions.[19]
Directing Group Effects on Arenium Ion Stability
Caption: Stability of intermediates based on substituent type.
Q2: What is ipso-substitution and how can I avoid it?
A: Ipso-substitution is an electrophilic substitution where the incoming nitro group displaces a substituent other than hydrogen.[20] Common leaving groups in ipso-nitration include –B(OH)₂, –CO₂H, –SO₃H, and alkyl groups.[21][22]
-
When does it occur? It is more common when the position bearing the substituent is highly activated and the substituent itself is a good leaving group (e.g., a carboxyl or boronic acid group).
-
How to avoid it: If you observe ipso-nitration as an unwanted side reaction, changing the nitrating agent or reaction conditions can help. Milder conditions are less likely to promote the loss of the substituent.
-
How to leverage it: Ipso-nitration can also be a powerful synthetic tool for achieving regioselectivity that is difficult to obtain through direct C-H nitration. For example, the ipso-nitration of arylboronic acids provides an efficient route to various nitroarenes with high regioselectivity.[23]
Q3: What are the best analytical methods for determining isomer ratios?
A: A combination of techniques is often best.
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time reaction monitoring to check for the consumption of starting material and the appearance of products.[14]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the workhorse techniques for quantitative analysis. They can separate and quantify the different isomers in the crude reaction mixture, giving you an accurate product ratio.[14][24][25] HPLC with a UV-Vis detector is particularly useful as nitroaromatics are strong chromophores.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structure elucidation. The integration of signals corresponding to the different isomers in the crude product spectrum can provide a good estimate of the product ratio.
Q4: How do I safely perform and work up a nitration reaction?
A: Safety is paramount due to the highly exothermic nature of the reaction and the potential instability of nitrated products.[3]
-
Reaction Setup:
-
Always perform the reaction in a well-ventilated fume hood.
-
Use a reaction vessel that is large enough to accommodate the entire reaction volume and potential foaming.
-
Ensure efficient stirring and have a robust cooling bath ready before you start.[4]
-
Add the nitrating agent slowly and monitor the internal temperature with a thermometer.
-
-
Work-up Procedure:
-
Quenching: The standard procedure is to pour the reaction mixture slowly onto a large amount of crushed ice or ice-water with vigorous stirring.[16] This simultaneously cools the mixture, dilutes the acid, and often precipitates the crude product.[16]
-
Isolation: If the product is a solid, it can be collected by vacuum filtration. If it is a liquid, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[16]
-
Neutralization: It is critical to wash the crude product or organic extract with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove residual acids.[16] This is followed by a wash with water and then brine to remove water-soluble impurities.
-
Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The final product can then be purified by recrystallization (for solids) or column chromatography.[26]
-
Part 3: Reference Experimental Protocols
Protocol 1: Standard Nitration of Methyl Benzoate (Meta-Directing)
This protocol illustrates the nitration of a deactivated aromatic ring where regioselectivity is strongly favored towards the meta position.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice, deionized water, ethanol
Procedure:
-
In a flask placed in an ice bath, cool 6 mL of concentrated H₂SO₄.[27]
-
Slowly add 3.0 mL of methyl benzoate to the cold acid with continuous stirring.
-
Prepare the nitrating mixture by carefully and slowly adding 2 mL of concentrated HNO₃ to 2 mL of concentrated H₂SO₄ in a separate vial, keeping it cool.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over 15 minutes, ensuring the temperature remains below 15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 15 minutes.
-
Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[27]
-
Recrystallize the crude product from ethanol to obtain pure methyl 3-nitrobenzoate.
Protocol 2: Regioselective Nitration of 4-Methylacetophenone
This protocol is optimized to favor the formation of 4-methyl-3-nitroacetophenone, demonstrating how conditions can be tuned for a specific isomer.[2]
Materials:
-
4-methylacetophenone
-
Concentrated sulfuric acid (H₂SO₄)
-
70% Nitric acid (HNO₃)
-
20% Fuming sulfuric acid (oleum)
-
Dichloromethane (CH₂Cl₂), Hexane
-
10% Sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Cool 250 mL of concentrated H₂SO₄ to -20°C in a suitable reaction vessel equipped with a mechanical stirrer and a thermometer.[2]
-
Slowly add 40 g of 4-methylacetophenone, ensuring the temperature remains below -15°C.[2]
-
Prepare the nitrating mixture by carefully adding 25.5 mL of 70% HNO₃ to 300 g of 20% fuming sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the reaction vessel over 40 minutes, maintaining the temperature below -15°C.[2]
-
After addition is complete, stir for an additional 30 minutes at this temperature.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water, 10% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid, for example, by recrystallization from a hexane/ethyl acetate mixture.
References
- Jetir.Org. (n.d.). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis.
- SCIRP. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone.
- ResearchGate. (n.d.). Regioselective nitration of aromatics under phase-transfer catalysis conditions.
- Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- ACS Publications. (2024). Biocatalytic Strategies for Nitration Reactions | JACS Au.
- ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration | Request PDF.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- (2011). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations.
- JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
- BenchChem. (2025). Impact of temperature control on the selectivity of nitration reactions.
- BYJU'S. (n.d.). Aromatic Nitration.
- PubMed. (2006). Electrophilic aromatic nitration: understanding its mechanism and substituent effects.
- PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- ACS Publications. (n.d.). Ipso attack in aromatic nitration | Accounts of Chemical Research.
- Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- PMC. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- PMC. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- OUCI. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- (n.d.). Nitration and aromatic reactivity.
- Unacademy. (n.d.). Notes on Ipso Nitration.
- (2007). and Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC.
- PMC - NIH. (2025). Ipso nitration in organic synthesis.
- Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
- PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- PMC. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au.
- Organic Chemistry Portal. (n.d.). ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts.
- ResearchGate. (n.d.). Possible mechanism underlying the ipso-nitration of substituted nitroolefins.
- Chemistry Steps. (2022). Ortho, Para, Meta.
- SciELO. (2007). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination.
- PNAS. (n.d.). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents.
- BenchChem. (n.d.). Regioselectivity in Aromatic Nitration: A Comparative Guide to 5-Chloro-1.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Google Patents. (n.d.). EP0019281A2 - Process for the removal of nitrozation agents from nitrated aromatic compounds.
- RSC Publishing. (2025). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning.
- ResearchGate. (n.d.). Chromatogram form GC analysis of glycerol nitration. Figure-2 shows the....
- (n.d.). Electrochemical Nitration with Nitrite.
- ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- (n.d.). 1 NITRATION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vpscience.org [vpscience.org]
- 13. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 20. Notes on Ipso Nitration [unacademy.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Catalytic Hydrogenation of Nitro Compounds
Welcome to the Technical Support Center dedicated to the catalytic hydrogenation of nitro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for optimizing catalyst loading and overall reaction performance. The reduction of nitro groups to amines is a fundamental transformation in organic synthesis, yet it presents unique challenges that require a nuanced understanding of the catalytic system.[1][2] This resource aims to equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the catalytic hydrogenation of nitro compounds.
Issue 1: Low or No Conversion of the Starting Material
A lack of conversion is a frequent hurdle. The root cause often lies in one of three areas: the catalyst, the reaction conditions, or the substrate itself.[3]
Question: My nitro reduction reaction shows minimal to no conversion of the starting material. What are the potential causes, and how can I troubleshoot this?
Answer: Low or no conversion can be frustrating, but a methodical approach can quickly identify the issue. Here is a step-by-step guide to diagnosing the problem:
1. Catalyst Activity and Integrity
-
Deactivation by Poisons: Precious metal catalysts are highly susceptible to poisoning by impurities in the substrate, solvent, or hydrogen gas.[3] Common culprits include sulfur, phosphorus, and even certain nitrogen-containing compounds.
-
Solution: Ensure the purity of all reagents and solvents. If poisoning is suspected, purifying the starting material by recrystallization or chromatography may be necessary. Pre-treating the reaction solvent with a scavenger resin can also be effective.
-
-
Improper Handling and Storage: Catalysts like Palladium on carbon (Pd/C) can be sensitive to air exposure, while pyrophoric catalysts like Raney® Nickel require strict handling under an inert atmosphere to maintain their activity.[3]
-
Solution: Always handle catalysts according to the manufacturer's guidelines. Store them in a cool, dry, and inert environment.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrate or reaction scale.[3][4]
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% of the metal). However, be aware that excessive loading can sometimes lead to side reactions.[4]
-
2. Reaction Conditions
-
Inadequate Hydrogen Pressure: While many nitro reductions proceed at atmospheric pressure, some substrates, particularly those with steric hindrance, may require higher hydrogen pressures to achieve a reasonable reaction rate.[3]
-
Solution: If your setup allows, gradually increase the hydrogen pressure (e.g., to 3-5 bar).
-
-
Suboptimal Temperature: The reaction temperature might be too low to overcome the activation energy barrier.[3]
-
Poor Mass Transfer (Agitation): In heterogeneous catalysis, efficient mixing is crucial for ensuring adequate contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.[3][6]
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium.
-
Troubleshooting Workflow for Low Conversion
Below is a decision-making workflow to systematically address low conversion issues.
Caption: Catalyst selection guide for chemoselective nitro group reduction.
Issue 3: Formation of Colored Byproducts
The appearance of color in the reaction mixture often indicates the formation of dimeric intermediates.
Question: My reaction mixture is turning yellow/orange. What are these colored species, and how can I prevent their formation?
Answer: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso (-N=O) and hydroxylamine (-NHOH) species. [3]These intermediates can undergo condensation reactions to form colored dimeric byproducts such as azoxy (-N=N(O)-) and azo (-N=N-) compounds. [3]
-
Cause: Incomplete or slow hydrogenation can lead to the accumulation of these reactive intermediates. This can be more prevalent with certain catalysts or under non-optimized conditions.
-
Solution:
-
Ensure Complete Reaction: Drive the reaction to completion by using an adequate catalyst loading and hydrogen source. Monitor the reaction by TLC or LC-MS to ensure the disappearance of both the starting material and any intermediates.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, which can sometimes promote side reactions. [5] 3. Temperature Control: For highly exothermic reactions, proper cooling is essential to prevent localized overheating that can favor the formation of these byproducts. [7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for the hydrogenation of a simple aromatic nitro compound?
A1: For a standard hydrogenation using 5-10% Pd/C, a catalyst loading of 1-5 mol% of palladium relative to the nitro compound is a good starting point. [3][7]For batch reactions, catalyst loading is often in the range of 0.5-5 mol% of the substrate. [8]However, the optimal loading can vary significantly depending on the substrate, solvent, and reaction conditions. [4] Q2: How does the catalyst support affect the reaction?
A2: The catalyst support can significantly influence the activity and selectivity of the catalyst. [9][10][11]For instance, the shape of the CeO2 support for a Pt catalyst has been shown to affect the conversion and selectivity in nitrobenzene hydrogenation. [9]Porous carbons are often superior supports to metal oxides like Al2O3 for nickel-catalyzed nitrobenzene hydrogenation. [10]The support can also play a role in preventing the aggregation of metal nanoparticles, ensuring a high exposure of active sites. [12] Q3: What is the role of the solvent in catalytic hydrogenation of nitro compounds?
A3: The solvent plays a crucial role by dissolving the substrate and hydrogen, and its nature can significantly impact the reaction rate and selectivity. [13][14]Protic solvents like ethanol and methanol are widely used and can facilitate the reaction by participating in the protonolysis steps. [3]The choice of solvent can also affect the solubility of intermediates and byproducts, influencing the overall reaction pathway. [15] Q4: What are the primary safety concerns with catalytic hydrogenation of nitro compounds?
A4: The hydrogenation of nitro compounds is exothermic and can pose a significant safety risk if not properly controlled. The formation of unstable hydroxylamine intermediates can lead to thermal decomposition and a rapid increase in temperature and pressure, potentially causing a runaway reaction. [16]Additionally, handling flammable hydrogen gas and potentially pyrophoric catalysts requires appropriate safety precautions, including working in a well-ventilated area and using proper grounding to prevent static discharge. [3][17] Q5: Can you explain the general mechanism of nitro group hydrogenation?
A5: The catalytic hydrogenation of nitro compounds is generally believed to follow the Haber-Lukashevich mechanism, which involves a stepwise reduction of the nitro group. [13][14]The process begins with the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to nitroso, hydroxylamine, and finally the amine. [12]
Reaction Pathway of Nitro Group Reduction
Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitro compound, showing key intermediates and potential dimeric byproducts.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol provides a general guideline for the reduction of an aromatic nitro compound using palladium on carbon.
-
Reaction Setup: In a round-bottom flask or a suitable hydrogenation vessel equipped with a magnetic stir bar, dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). [3][7]2. Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under an inert atmosphere if possible. [3][7]3. Atmosphere Exchange: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air. Then, carefully introduce hydrogen gas from a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. [7]Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by recrystallization, distillation, or column chromatography. [7]
Data Presentation: Typical Catalyst Loadings and Conditions
The following table summarizes typical starting conditions for the hydrogenation of nitroarenes with various catalysts. Note that these are general guidelines and may require optimization for specific substrates.
| Catalyst | Typical Loading (metal mol%) | Common Solvents | Pressure (H₂) | Temperature (°C) | Notes |
| Pd/C | 1 - 5% | Ethanol, Methanol, Ethyl Acetate | 1 - 5 bar | 25 - 60 | Highly active, but may cause dehalogenation. [18] |
| Pt/C | 1 - 5% | Ethanol, Acetic Acid | 1 - 5 bar | 25 - 80 | Good for substrates prone to hydrogenolysis. |
| Raney® Ni | 5 - 20% (w/w) | Ethanol, Methanol | 3 - 50 bar | 50 - 150 | Cost-effective; often used for reducing aliphatic nitro groups. [18][19] |
| Fe/HCl | Stoichiometric excess | Ethanol/Water, Acetic Acid | N/A | 50 - 100 | Excellent for selective reductions. [5][18] |
| SnCl₂ | Stoichiometric excess | Ethanol, Ethyl Acetate | N/A | 25 - 70 | Mild and selective reducing agent. [18][7] |
References
- Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. (n.d.). Frontiers in Chemistry.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry.
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2024).
- Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites. (2020).
- Effects of Support Types and Their Porosity Characteristics on the Catalytic Performance of Ni-Based Catalysts in Nitrobenzene Hydrogenation to Aniline. (n.d.). Industrial & Engineering Chemistry Research.
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (2021). Chemical Engineering Transactions.
- Nishimura, S. (n.d.). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Barnes & Noble.
- Handbook of heterogeneous catalytic hydrogenation for organic synthesis. (n.d.). Semantic Scholar.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Academia.edu.
- Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. (n.d.). Benchchem.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
- Fibrillated Films for Suspension Catalyst Immobilization—A Kinetic Study of the Nitrobenzene Hydrogen
- Handbook of Heterogenous Catalytic Hydrogenation for Organic Synthesis. (2001). Wiley.
- Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2024).
- Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogen
- Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane. (2023). ChemSusChem.
- Catalytic activity of maghemite supported palladium catalyst in nitrobenzene hydrogenation. (2020).
- Catalytic Hydrogen
- Nishimura, S. (2001).
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021).
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (n.d.). Frontiers in Chemistry.
- Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. (n.d.). Wiley.
- Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). The Journal of Organic Chemistry.
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Challenges in the selective reduction of the nitro group. (n.d.). Benchchem.
- Nitro Reduction - Common Conditions. (n.d.).
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development.
- Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated c
- Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2021). Faraday Discussions.
- Influence of support on catalytic activity of Ni catalysts in p-nitrophenol hydrogenation to p-aminophenol. (2025).
- The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. (2010). Taylor & Francis Online.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. (2023). JoVE.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016).
- Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.
- Odd observation during Pd/C hydrogen
Sources
- 1. drhazhan.com [drhazhan.com]
- 2. wiley.com [wiley.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interesjournals.org [interesjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 13. orientjchem.org [orientjchem.org]
- 14. (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review) [academia.edu]
- 15. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 16. mt.com [mt.com]
- 17. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. cetjournal.it [cetjournal.it]
Technical Support Center: Managing Exothermic Reactions in Nitration Processes
Welcome to the Technical Support Center dedicated to the safe and effective management of exothermic nitration reactions. This resource is designed for researchers, scientists, and drug development professionals who handle nitration chemistry. Nitration reactions are indispensable in the synthesis of many critical compounds, but their highly exothermic nature demands rigorous control and a deep understanding of the underlying principles to prevent hazardous situations.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure both the safety and success of your experiments.
The Fundamental Challenge: Understanding the Exotherm
Nitration reactions, the introduction of a nitro group (-NO₂) into an organic compound, are notoriously exothermic, releasing a significant amount of heat.[2][4][5] This heat is generated from both the reaction itself and the dilution of the mixed acids (typically nitric and sulfuric acid) often used as the nitrating agent.[5] If this heat is not effectively removed, it can lead to a dangerous feedback loop where the reaction rate increases, generating even more heat. This escalating cycle is known as a thermal runaway , which can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, explosions, and the release of toxic gases like nitrogen oxides.[1][4][6]
Diagram: The Vicious Cycle of Thermal Runaway
Below is a diagram illustrating the positive feedback loop that characterizes a thermal runaway reaction.
Sources
Technical Support Center: Benzoxazolone Synthesis & Impurity Troubleshooting
Welcome to the Technical Support Center for benzoxazolone synthesis. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols. The objective is to diagnose, isolate, and eliminate impurities during the synthesis of 2-benzoxazolinone and its derivatives, ensuring high-fidelity results for downstream pharmacological applications.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After condensing 2-aminophenol with urea, my crude product is heavily contaminated with unreacted starting materials and biuret. How do I selectively remove these? Causality & Solution: The condensation of 2-aminophenol with urea requires high temperatures (typically 130–160 °C in a melt phase). To drive the reaction to completion, a slight excess of urea (1.5 to 3 equivalents) is routinely used, which inevitably leads to the formation of biuret as a side product (1)[1]. Because urea and biuret are highly water-soluble, while benzoxazolone is poorly soluble in cold water, an initial hot water trituration followed by cooling will selectively precipitate the product. To remove unreacted 2-aminophenol (which can co-precipitate), an acidic wash is required. Washing the crude solid with dilute HCl protonates the amine group of 2-aminophenol, forming a highly water-soluble anilinium salt, leaving the neutral benzoxazolone intact in the solid phase.
Q2: My isolated benzoxazolone has a dark brown/purple discoloration instead of being a white/off-white powder. What causes this, and how can I decolorize it? Causality & Solution: 2-Aminophenol is highly susceptible to air oxidation at elevated temperatures. Traditional solvent-free melt methods expose the reagents to high heat for extended periods, causing the starting material to oxidize into highly conjugated, dark-colored polymeric impurities (e.g., phenoxazine derivatives) (2)[2]. To resolve this, dissolve the crude product in hot ethanol, add activated carbon (charcoal), and reflux. The highly porous carbon adsorbs the large, conjugated polymeric impurities. Hot filtration through a Celite pad ensures the removal of the carbon, and subsequent cooling yields decolorized, pure crystals (3)[3].
Q3: When synthesizing halogenated or acylated benzoxazolone derivatives, I observe multiple spots on my TLC plate. How do I separate regioisomers or over-reacted byproducts? Causality & Solution: Electrophilic aromatic substitution (e.g., Friedel-Crafts acylation or halogenation) on the benzoxazolone ring is regioselective (predominantly yielding 6-substituted products) but can yield minor regioisomers or di-substituted products depending on the stoichiometry and temperature (4)[4]. If recrystallization fails to separate these closely related impurities, silica gel column chromatography is required. Using an eluent system of Ethyl Acetate and Hexane allows for the fine separation of these impurities based on slight differences in polarity (5)[5].
II. Quantitative Data: Impurity Profiling & Removal Strategies
| Impurity Type | Source / Cause | Physical Property Exploited | Recommended Removal Method | Expected Recovery |
| Urea / Biuret | Excess urea used to drive condensation | High aqueous solubility | Hot water trituration / Aqueous wash | >95% |
| 2-Aminophenol | Incomplete reaction / Suboptimal heating | Basic amine group (pKa ~4.7) | Dilute acid (0.1 M HCl) wash | 90–95% |
| Oxidation Polymers | Air oxidation of 2-aminophenol at high heat | High molecular weight / Conjugation | Activated carbon adsorption in hot EtOH | 80–85% |
| Regioisomers | Non-selective electrophilic substitution | Differential polarity | Column Chromatography (EtOAc/Hexane) | 70–80% |
III. Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction and Trituration (Removal of Starting Materials)
Self-Validation Check: The aqueous filtrate from Step 3 must test positive for amines (e.g., via ninhydrin stain) if 2-aminophenol was present, while the isolated solid should show no baseline amine spotting on TLC.
-
Trituration: Suspend the crude benzoxazolone melt/solid in hot distilled water (50–90 °C). Stir vigorously for 30 minutes to dissolve urea and biuret.
-
Acidification: Cool the suspension to room temperature and add 0.1 M HCl dropwise until the pH of the aqueous phase reaches 2-3. This protonates residual 2-aminophenol.
-
Filtration: Filter the suspension under a vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove all water-soluble salts.
-
Drying: Dry the solid in a vacuum oven at 60 °C overnight.
Protocol B: Decolorization and Recrystallization (Removal of Oxidation Byproducts)
Self-Validation Check: The mother liquor after crystallization will retain a slight yellow/brown tint, while the isolated crystals must be stark white. Melting point analysis of the final product should yield a sharp transition at 138–140 °C (6)[6].
-
Dissolution: Dissolve the dried, crude benzoxazolone in a minimum volume of boiling ethanol.
-
Adsorption: Carefully add activated carbon (5-10% w/w relative to crude mass) to the hot solution. Caution: Remove the flask from direct heat before adding carbon to prevent sudden boil-over.
-
Reflux & Filtration: Reflux the mixture for 20 minutes. Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0–5 °C) for 2 hours to maximize crystal yield.
-
Isolation: Collect the purified crystals via vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under a vacuum.
IV. Workflow Visualization
Systematic troubleshooting and purification workflow for crude benzoxazolone synthesis.
V. References
-
Title: CN110698421A - Synthesis method of benzoxazolone Source: google.com (Google Patents) URL:
-
Title: Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment Source: article2submit.com URL: [Link]
-
Title: Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds Source: mdpi.com URL: [Link]
-
Title: RSC Advances: A facile and efficient method for the construction of N-aryl-2(3H)-benzoxazolones Source: rsc.org URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110698421A - Synthesis method of benzoxazolone - Google Patents [patents.google.com]
- 3. libra.article2submit.com [libra.article2submit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability & Storage of Nitro Compounds
Topic: Stability Issues of Nitro Compounds During Storage Audience: Researchers, Scientists, and Drug Development Professionals
Core Stability Profile: Aromatic vs. Aliphatic
Nitro compounds are deceptively stable. While the nitro group (
| Feature | Aromatic Nitro Compounds (e.g., Nitrobenzene) | Aliphatic Nitro Compounds (e.g., Nitromethane) |
| Primary Degradation Driver | Photolysis (Light Sensitivity) | Chemical Hydrolysis (pH Sensitivity) |
| Thermal Stability | High (often >200°C), but susceptible to autocatalytic decomposition if impurities are present. | Moderate. Lower flash points; shock sensitivity increases significantly if dry or mixed with amines. |
| Storage Risk | Photo-reduction: Turns yellow/brown due to azo/azoxy coupling. | Nef-like Reactions: Hydrolysis to aldehydes/ketones in the presence of trace acids/bases. |
| Critical Incompatibility | Strong reducers, strong bases (forms Meisenheimer complexes). | Bases (forms nitronate salts—explosive when dry). |
Troubleshooting Guide: Common Stability Issues
Issue 1: "My white nitro-aromatic solid has turned yellow/brown."
Diagnosis: Photochemical Degradation (Nitro-Nitrite Rearrangement).
Mechanism: Upon exposure to UV-VIS light (
Q: Does this affect purity significantly?
A: Visually, yes. Chemically, often
Corrective Protocol: Photostability Assessment
-
Prepare: Dissolve 1 mg/mL of the compound in acetonitrile.
-
Expose: Place in a quartz cuvette under a D65 lamp (simulated daylight) for 4 hours.
-
Control: Wrap a second vial in aluminum foil (Dark Control).
-
Analyze: Run HPLC-UV (254 nm).
-
Pass: Peak area difference
. -
Fail: New peaks appear at RRT (Relative Retention Time) 0.8–0.9 (typically phenols).
-
Visualization: Photochemical Pathway
Figure 1: Mechanism of photo-induced degradation in aromatic nitro compounds.
Issue 2: "I see unexpected aldehyde peaks in my aliphatic nitro sample."
Diagnosis: Unintentional Nef Reaction (Hydrolysis).
Mechanism: Aliphatic nitro compounds with
Q: Is this dangerous? A: Yes. The intermediate nitronate salts are shock-sensitive explosives when dry.
Corrective Protocol: pH & Container Check
-
Container: Switch to borosilicate glass or amber HDPE. Avoid metal containers (reaction with oxides).
-
Stabilization: Ensure the storage environment is strictly neutral or slightly acidic.
-
Test: Dissolve sample in
or . Check -NMR for aldehyde protons ( 9.5–10.0 ppm).
Issue 3: "The melting point of my polynitro compound is decreasing over time."
Diagnosis: Autocatalytic Thermal Decomposition.
Mechanism: Polynitro compounds (e.g., DNB, TNT derivatives) can undergo autocatalysis. Decomposition products (often
Q: Can I re-purify it? A: Proceed with extreme caution. Impure polynitro compounds have lower thermal onset temperatures.[1]
Corrective Protocol: Thermal Safety Scan (DSC)
-
Instrument: Differential Scanning Calorimetry (DSC).[2]
-
Method: Ramp 5°C/min in a gold-plated high-pressure crucible (to prevent catalysis by steel).
-
Criteria:
-
Stable: Onset
.[3] -
Critical: If onset shifts
compared to reference, discard the batch as hazardous waste.
-
Analytical Workflow: Purity & Stability Validation
When validating the stability of a stored nitro compound, standard HPLC methods often fail to detect polar degradation products. Use this optimized workflow.
Recommended HPLC Conditions:
-
Column: C18 or Phenyl-Hexyl (Phenyl columns provide better selectivity for nitro-aromatics due to
- interactions). -
Mobile Phase: Water/Methanol (Acetonitrile can sometimes suppress ionization of nitro compounds in MS).
-
Modifier: 0.1% Formic Acid (Suppress nitronate formation).
-
Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic degradation products).
Visualization: Stability Troubleshooting Workflow
Figure 2: Decision tree for evaluating compromised nitro compounds.
Frequently Asked Questions (FAQs)
Q: Can I store nitro compounds in metal drums? A: Avoid if possible. Nitro compounds can react with metal oxides (especially iron and copper) to form sensitive salts or catalyze decomposition. Use High-Density Polyethylene (HDPE) or glass.
Q: Why is my nitro compound hygroscopic? A: Pure nitro compounds are generally not hygroscopic. If yours is, it likely contains trace acid impurities (from nitration) or inorganic salts . These impurities drastically reduce stability.
-
Action: Wash with aqueous
, then water, and dry thoroughly over .
Q: What is the "Nef Reaction" risk in storage? A: The Nef reaction converts primary/secondary nitro compounds to aldehydes/ketones. While typically a synthetic tool requiring strong acid, it can occur slowly in storage if the material was previously exposed to base (forming a nitronate) and then exposed to moisture/acidic fumes. This degrades the active pharmaceutical ingredient (API) and generates pressure in the vial.
References
-
Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons. National Institutes of Health (NIH). Available at: [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC). Available at: [Link]
-
Nef Reaction Mechanism and Applications. Organic Chemistry Portal. Available at: [Link]
-
Method 8330B: Nitroaromatics and Nitramines by HPLC. US Environmental Protection Agency (EPA). Available at: [Link]
Sources
Technical Support Center: A Guide to Scaling Up the Synthesis of Substituted Benzoxazole Derivatives
Welcome to the Technical Support Center for the synthesis of substituted benzoxazole derivatives. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols encountered during the scale-up of these crucial heterocyclic compounds. Benzoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4][5] This resource is structured to address the practical challenges of their synthesis, ensuring robust and reproducible outcomes in your research and development endeavors.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of substituted benzoxazoles, offering potential causes and actionable solutions to get your reaction back on track.
Problem 1: Low or No Product Yield
Q: I am performing a condensation reaction between an o-aminophenol and a carboxylic acid/aldehyde and observing a very low to non-existent yield of my desired benzoxazole. What are the likely culprits, and how can I improve the outcome?
A: Low yields are a frequent challenge in benzoxazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective strategy.[6]
-
Incomplete Cyclization: The intramolecular cyclization to form the benzoxazole ring is a critical, and often challenging, step. The initial condensation may form a stable Schiff base intermediate that fails to cyclize efficiently.[7][8]
-
Solution: Ensure adequate dehydrating conditions. The use of polyphosphoric acid (PPA) at elevated temperatures (e.g., 150-180°C) is a classic and effective method to drive the reaction towards the cyclized product.[1][4][9] Alternatively, employing azeotropic distillation to remove water can also be effective. For aldehyde-based routes, the addition of an oxidant can facilitate the cyclization of the Schiff base intermediate.[9]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters that significantly influence yield.[6][10]
-
Solution: Many benzoxazole syntheses require elevated temperatures to proceed at an efficient rate.[6] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7][11] Be aware that prolonged reaction times at high temperatures can sometimes lead to the formation of side products and degradation.[6]
-
-
Purity of Starting Materials: Impurities present in the o-aminophenol or the coupling partner (aldehyde, carboxylic acid, etc.) can inhibit the reaction or lead to unwanted side reactions.[6][8] o-Aminophenols are particularly susceptible to air oxidation, which can result in discoloration and the introduction of impurities.[11]
-
Solution: Always ensure the purity of your starting materials. If the o-aminophenol appears discolored, it is highly recommended to purify it by recrystallization before use.[11] Similarly, purify the coupling partner if its purity is questionable.
-
-
Catalyst Inactivity or Inappropriateness: If your synthesis involves a catalyst, its choice and activity are paramount.[8][11]
-
Solution: The optimal catalyst depends on the specific substrates and reaction conditions. A wide range of catalysts, from Brønsted and Lewis acids (e.g., PPA, methanesulfonic acid) to metal catalysts (e.g., copper, palladium) and even nanocatalysts, have been successfully employed.[12][13] If you suspect catalyst deactivation, especially with recyclable catalysts, adding a fresh portion may be necessary.[8] For reactions that are sluggish, screening different catalysts or increasing the catalyst loading can be beneficial.[7]
-
Below is a troubleshooting decision tree to guide you through resolving low yield issues.
Caption: A decision-making flowchart for troubleshooting low product yield.
Problem 2: Difficulty in Product Purification
Q: I am struggling to purify my substituted benzoxazole from the reaction mixture. What are the recommended purification techniques?
A: The purification of benzoxazole derivatives can indeed be challenging due to their physical properties and the potential for closely related impurities.[6]
-
Recrystallization: This is often the most effective method for purifying solid benzoxazole derivatives.
-
Solution: A mixed solvent system can be particularly effective. For instance, recrystallization from a mixture of acetone and acetonitrile has been reported to be successful.[6] Another approach is to dissolve the crude product in a suitable solvent like ethyl acetate at an elevated temperature, treat it with activated charcoal to remove colored impurities, and then induce precipitation by cooling or by adding an anti-solvent.
-
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the method of choice.
-
Solution: A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective in separating the desired product from impurities. The polarity of the eluent system will depend on the specific substituents on your benzoxazole derivative.
-
-
Washing/Trituration: For crude products that are solids, washing with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective preliminary purification step.
-
Solution: After the reaction work-up, the crude solid can be washed or triturated with a cold solvent, such as ethanol, followed by filtration.[11]
-
Problem 3: Significant Side Product Formation
Q: My reaction is producing a significant amount of side products, complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?
A: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions.
-
Formation of a Stable Schiff Base: As mentioned earlier, the Schiff base formed from the condensation of an o-aminophenol and an aldehyde can sometimes be quite stable and fail to cyclize, remaining as a major byproduct.[7]
-
Over-alkylation/arylation: In syntheses that involve alkylating or arylating agents, reactions can sometimes occur at unintended positions on the benzoxazole ring.[6]
-
Solution: Controlled addition of the alkylating/arylating agent and maintaining the recommended reaction temperature are crucial. Using protecting groups for sensitive functionalities can also prevent unwanted side reactions.
-
-
Polymerization: Under strongly acidic conditions, such as in the presence of PPA, the starting materials or the product itself can sometimes polymerize, leading to a complex mixture and low yields of the desired product.[6]
-
Solution: Ensure that reagents are added in a controlled manner and that the reaction temperature is carefully maintained. Using alternative, milder cyclization agents can also help to prevent polymerization.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted benzoxazoles.
Q1: What are the most common starting materials for synthesizing 2-substituted benzoxazoles?
The most prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the cyclization of a 2-aminophenol with various precursors.[12] Common reaction partners for 2-aminophenol include aldehydes, carboxylic acids, acyl chlorides, β-diketones, and orthoesters.[9][12] The choice of precursor often depends on the desired substituent at the C2 position and the desired reaction conditions.
Q2: What types of catalysts are effective for benzoxazole synthesis?
A wide array of catalysts can be employed, and the optimal choice depends on the specific reaction pathway. These can be broadly categorized as:
-
Brønsted or Lewis Acids: Traditional catalysts like polyphosphoric acid (PPA) and methanesulfonic acid are effective.[12]
-
Metal Catalysts: Copper-based catalysts (e.g., CuI, copper(II) oxide nanoparticles) are widely used for cyclization reactions.[12] Palladium and cobalt complexes have also been reported for specific applications.[12][13]
-
Nanocatalysts: These offer high efficiency and the advantage of easy separation and reusability.[1][13]
-
Ionic Liquids: Brønsted acidic ionic liquids (BAILs) can serve as both the catalyst and the solvent, promoting green chemistry principles.[12][13][14]
Q3: My o-aminophenol starting material has darkened. Can I still use it?
o-Aminophenols are known to oxidize in the presence of air, which often results in a darkening of the material.[11] This oxidation can introduce impurities that may hinder your reaction. It is highly recommended to purify the o-aminophenol by recrystallization before use to ensure the best possible outcome.[11]
Q4: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most benzoxazole syntheses.[11] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Part 3: Experimental Protocols
The following are generalized, step-by-step methodologies for key benzoxazole synthesis workflows. Note: These protocols may require optimization for specific substrates.
Protocol 1: Synthesis of 2-Substituted Benzoxazoles from an o-Aminophenol and a Carboxylic Acid using PPA
This protocol is a classic and robust method for the synthesis of a wide range of 2-substituted benzoxazoles.[4][9]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the o-aminophenol (1.0 eq) and the carboxylic acid (1.0-1.2 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (typically 10-20 times the weight of the o-aminophenol).
-
Heating: Heat the reaction mixture to 150-180°C with vigorous stirring. The optimal temperature will depend on the specific substrates.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purify by recrystallization or column chromatography as needed.
Protocol 2: Synthesis of 2-Arylbenzoxazoles from an o-Aminophenol and an Aldehyde using a Reusable Catalyst
This protocol outlines a more modern and "green" approach using a reusable catalyst.[12]
-
Reaction Setup: In a reaction vessel, combine the o-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst (e.g., a Brønsted acidic ionic liquid gel, 1 mol%).[14]
-
Heating: Stir the reaction mixture under solvent-free conditions at an elevated temperature (e.g., 130°C).[14]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 5-6 hours).[12]
-
Work-up: After completion, cool the mixture to room temperature and dissolve it in an organic solvent like ethyl acetate.
-
Catalyst Recovery: If using a heterogeneous catalyst, it can be recovered by filtration or centrifugation for reuse.[14]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify further if necessary.
Part 4: Data Presentation and Visualization
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | No Catalyst | 130 | 10 | <5 | [11] |
| 2 | p-TsOH | 130 | 8 | 45 | [11] |
| 3 | H₂SO₄ | 130 | 8 | 52 | [11] |
| 4 | BAIL gel | 130 | 5 | 98 | [14] |
| 5 | LAIL@MNP (ultrasound) | 70 | 0.5 | up to 90 | [15][16] |
Reaction conditions may vary between sources. This table is for comparative purposes.
Generalized Workflow for Benzoxazole Synthesis
Caption: A generalized workflow for the synthesis of substituted benzoxazoles.
References
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences, 9(2), 755-769. Available from: [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available from: [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. Available from: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. Available from: [Link]
-
Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 133-135. Available from: [Link]
-
Li, Y., Li, H., Wang, Y., & Wang, J. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(5), 1234. Available from: [Link]
-
Nguyen, T. T., et al. (2019). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 9(1), 1-9. Available from: [Link]
-
Mohammadi, M., Aboonajmi, J., Panahi, F., Sasanipour, M., & Sharghi, H. (2024). Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. Tetrahedron Letters, 145, 155203. Available from: [Link]
-
Synthesis of substituted benzoxazole derivatives starting from substituted 2-amino phenols and substituted benzoic acids. (n.d.). ResearchGate. Available from: [Link]
-
Gram-scale synthesis of benzoxazole 4f. (2024). ResearchGate. Available from: [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1757-1763. Available from: [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available from: [Link]
-
Li, Y., Li, H., Wang, Y., & Wang, J. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(5), 1234. Available from: [Link]
-
Nguyen, T. T., et al. (2019). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 9(1), 1-9. Available from: [Link]
-
Li, Y., Li, H., Wang, Y., & Wang, J. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(5), 1234. Available from: [Link]
-
Hafner, A., & Sedelmeier, J. (2017). Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. Organic Process Research & Development, 21(11), 1797-1807. Available from: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports, 11(1), 1-18. Available from: [Link]
-
Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. (2014). Bioinorganic Chemistry and Applications, 2014, 1-11. Available from: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). Molecules, 30(8), 1234. Available from: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Substituted Benzoxazoles
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Synthetic Pitfalls Audience: Research Chemists & Drug Discovery Specialists
Welcome to the Technical Support Center.
You are likely here because your benzoxazole synthesis—a cornerstone reaction for creating fluorescent probes, antitumor agents, and antimicrobial scaffolds—has failed to meet yield or purity expectations.
The synthesis of 2-substituted benzoxazoles generally follows two primary pathways: condensation (with carboxylic acids/derivatives) or oxidative cyclization (with aldehydes).[1] While theoretically straightforward, these reactions are thermodynamically and kinetically sensitive.
This guide bypasses generic textbook advice to address the specific "silent killers" of this reaction: aminophenol oxidation , dehydration stalling , and silica-induced degradation .
Module 1: Pre-Reaction Troubleshooting (Reagent Integrity)
User Complaint: "My reaction mixture turns black almost immediately, and the yield is abysmal (<30%)."
Diagnosis: Oxidative Degradation of 2-Aminophenol. 2-Aminophenol is electronically rich and highly susceptible to air oxidation, forming quinone imines and polymeric "tars" that act as radical scavengers and catalyst poisons. If your starting material is brown or black, your stoichiometry is already compromised.
Troubleshooting Protocol:
-
Visual Inspection: Pure 2-aminophenol is a white or pale beige crystalline solid.[2] If it is dark brown/black, it must be purified.[3]
-
Purification Protocol:
-
Dissolve the degraded material in hot water containing sodium bisulfite (NaHSO₃) or sodium dithionite (reducing agents).
-
Add activated charcoal, boil for 5 minutes, and filter hot.
-
Cool to crystallize.[2] Dry under vacuum in the dark.
-
-
Reaction Setup:
-
Mandatory: Purge reaction vessels with Argon/Nitrogen for 15 minutes before adding the aminophenol.
-
Tip: Add a pinch of EDTA if using metal catalysts (Cu/Fe) to sequester trace metal impurities that accelerate auto-oxidation.
-
Visualization: Handling Sensitive Aminophenols
Caption: Decision logic for ensuring 2-aminophenol integrity prior to synthesis.
Module 2: The "Open-Ring" Trap (Acid-Catalyzed Route)
User Complaint: "Mass spec shows the correct mass (or M+18), but NMR reveals a broad singlet around 9-10 ppm and extra aromatic peaks. The product isn't cyclizing."
Diagnosis: Incomplete Dehydration (The "Amide Trap"). When reacting 2-aminophenol with carboxylic acids (using PPA, PPE, or MSA), the reaction proceeds in two steps:
-
N-Acylation: Rapid formation of the N-(2-hydroxyphenyl)amide.
-
Cyclodehydration: Slow, endothermic ring closure to the benzoxazole.
If the temperature is too low or water is not removed, the reaction stalls at the amide intermediate.
Troubleshooting Protocol:
-
Temperature: The cyclization usually requires >100°C .[4] If refluxing in DCM or THF, you will never close the ring. Switch to Toluene, Xylene, or solvent-free conditions.[5]
-
Water Removal: This is an equilibrium process.
-
Method A (Azeotropic): Use a Dean-Stark trap with Toluene.
-
Method B (Chemical): Use Polyphosphoric Acid (PPA) or Eaton’s Reagent (PPE) which act as both solvent and dehydrating agent.
-
-
The "One-Pot" Fix: If you isolated the amide intermediate, treat it with
-TsOH in refluxing Xylene to force the closure.
Visualization: The Dehydration Bottleneck
Caption: The critical dehydration step requires high activation energy and water removal to prevent reversibility.
Module 3: Oxidative Cyclization Stalls (Aldehyde Route)
User Complaint: "I'm reacting 2-aminophenol with an aldehyde. I see the Schiff base (imine) forming, but it won't convert to the benzoxazole."
Diagnosis: Insufficient Oxidation Potential. Condensing an aldehyde with 2-aminophenol yields a Schiff base (imine). This intermediate is not a benzoxazole. It requires an oxidant to abstract two hydrogens and close the ring. Air alone is often too slow.
Troubleshooting Protocol:
| Oxidant System | Applicability | Pros/Cons |
| DDQ (1.1 equiv) | Standard | Pro: Fast, reliable. Con: Difficult purification (DDQ residue). |
| PhI(OAc)₂ (PIDA) | Metal-Free | Pro: Very mild, room temp. Con: Expensive. |
| Mn(OAc)₃ | Radical | Pro: Excellent for electron-rich aldehydes. Con: Toxic waste. |
| Air/O₂ + Activated Carbon | Green | Pro: Cheap. Con: Slow (24-48h), requires vigorous stirring. |
Corrective Action: If stalled at the imine (checked via TLC/NMR), add 1.1 equivalents of DDQ or Iodobenzene diacetate to the reaction mixture at room temperature. The conversion should occur within 1-3 hours.
Module 4: Purification & Isolation
User Complaint: "My product streaks on the silica column, and I'm losing mass."
Diagnosis: Acid-Base Interaction with Silica.
The benzoxazole nitrogen is weakly basic (pK
Troubleshooting Protocol:
-
Neutralize the Silica: Pre-wash your column with 1% Triethylamine (Et
N) in Hexanes before loading the sample. Add 0.5% Et N to your mobile phase. -
Switch Stationary Phase: Use Neutral Alumina instead of silica gel for sensitive benzoxazoles.
-
Recrystallization (Preferred): Many 2-substituted benzoxazoles crystallize well.
-
Solvent System: Ethanol/Water or Acetone/Hexane.
-
Technique: Dissolve in minimum hot acetone, add hexanes until cloudy, cool slowly.
-
References
-
Review of Synthetic Strategies: Chikkula, K. V., & Sundararajan, R. (2023).[6][7] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25380-25412.
-
Acid-Catalyzed Mechanism & PPA: Bose, D. S., et al. (2006). A highly efficient synthesis of benzoxazoles using silica-supported reagents. Journal of Molecular Catalysis A: Chemical, 255(1-2), 1-2.
-
Oxidative Cyclization (Aldehydes): Mayo, M. S., et al. (2014).[8] Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide.[8] The Journal of Organic Chemistry, 79(13), 6310–6314.
-
Green Chemistry Approaches: Kidwai, M., et al. (2009). Aqua mediated synthesis of benzoxazoles and benzothiazoles. Catalysis Communications, 10(11), 1514-1517.
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
Validation & Comparative
Structural Characterization of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one: A Comparative Analytical Guide
Executive Summary
The benzoxazolone scaffold is a privileged heterocyclic motif extensively utilized in the development of pharmacologically active compounds[1]. Functionalization of this core, particularly via electrophilic aromatic substitution (e.g., nitration at the 6-position) and N-alkylation at the 3-position, drastically alters its physicochemical profile[1].
This guide provides an objective, data-driven comparison of the structural characterization of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one against two critical alternatives: its non-alkylated precursor (6-nitro-1,3-benzoxazol-2-one ) and a less sterically hindered analog (3-Methyl-6-nitro-1,3-benzoxazol-2-one ). By analyzing Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography, researchers can accurately validate structural modifications and understand how steric bulk and the abolition of hydrogen bonding impact molecular behavior.
Rationale for Comparative Structural Analysis
The nitrogen atom of the amide within the benzoxazolone ring possesses a lone pair of electrons that delocalizes into the aromatic system, making the ring an ortho, para-director[1]. Consequently, electrophilic nitration predominantly occurs at the 6-position[1][2].
While 6-nitro-1,3-benzoxazol-2-one serves as a versatile intermediate, its free N-H group acts as a strong hydrogen bond donor, leading to high crystal lattice energy and poor aqueous solubility. Alkylation of this nitrogen is a standard strategy to modulate lipophilicity and membrane permeability. Comparing the N-isopropyl derivative to the N-H and N-methyl variants reveals distinct spectroscopic shifts and crystallographic packing alterations driven by the steric bulk of the isopropyl group.
Logical relationship of N-substitution effects on physicochemical properties.
Comparative Spectroscopic Data
FT-IR Spectroscopy
FT-IR is the primary tool for rapidly confirming N-alkylation. The non-alkylated 6-nitrobenzoxazolone exhibits a prominent, broad N-H stretching band between 3100 and 3400 cm⁻¹[3][4][5]. Upon successful synthesis of the 3-isopropyl or 3-methyl derivatives, this band completely disappears, serving as a self-validating marker for the reaction's success[3][5]. Furthermore, the lactam carbonyl (C=O) stretch, typically observed around 1765 cm⁻¹ in the non-alkylated form, shifts slightly to ~1755–1760 cm⁻¹ due to the electron-donating inductive effect (+I) of the alkyl groups[3][6].
Nuclear Magnetic Resonance (NMR)
High-resolution ¹H and ¹³C NMR provide definitive proof of the N-isopropyl group's structural orientation.
-
Non-alkylated: Displays a distinct D₂O-exchangeable singlet at ~11.8 ppm corresponding to the N-H proton.
-
3-Methyl analog: The N-H peak is replaced by a sharp singlet at ~3.40 ppm integrating to three protons (N-CH₃)[6].
-
3-Isopropyl analog: Exhibits a characteristic splitting pattern: a septet at ~4.5 ppm (N-CH) and a doublet at ~1.5 ppm (two -CH₃ groups) integrating to six protons. The bulky isopropyl group slightly deshields the aromatic proton at the 4-position due to steric crowding.
Table 1: Comparative Spectroscopic Signatures
| Analytical Feature | 6-nitro-1,3-benzoxazol-2-one | 3-Methyl-6-nitro-1,3-benzoxazol-2-one | 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one |
| IR: N-H Stretch | Present (~3100–3400 cm⁻¹) | Absent | Absent |
| IR: C=O Stretch | ~1765 cm⁻¹ | ~1760 cm⁻¹ | ~1755 cm⁻¹ |
| IR: NO₂ Stretch | ~1525 cm⁻¹ (asym), 1345 cm⁻¹ (sym) | ~1520 cm⁻¹, 1340 cm⁻¹ | ~1520 cm⁻¹, 1340 cm⁻¹ |
| ¹H NMR: N-Substituent | ~11.8 ppm (s, 1H, N-H) | ~3.40 ppm (s, 3H, N-CH₃) | ~4.5 ppm (sept, 1H), ~1.5 ppm (d, 6H) |
| ¹H NMR: Aromatic H4 | ~7.2 ppm (d, J = 8.5 Hz) | ~7.1 ppm (d, J = 8.4 Hz) | ~7.3 ppm (d, J = 8.5 Hz) |
| Intermolecular Forces | Strong Hydrogen Bonding | Dipole-Dipole, π-π stacking | Weak Dipole, van der Waals dominant |
Experimental Protocols for Structural Validation
To ensure high-fidelity characterization, the following protocols are designed as self-validating workflows. The causality of each step is explained to ensure scientific rigor.
Protocol A: High-Resolution NMR Sample Preparation
Objective: To confirm the presence of the isopropyl septet and the absence of the N-H proton.
-
Solvent Selection: Dissolve 15 mg of the synthesized 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Causality: CDCl₃ is preferred for the isopropyl derivative due to its high lipophilicity, whereas the non-alkylated precursor requires DMSO-d₆ due to hydrogen-bond-induced insolubility.
-
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift to δ = 0.00 ppm[7].
-
Acquisition: Acquire the ¹H spectrum at ≥500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sterically hindered isopropyl protons.
-
Self-Validation Check: The integration ratio of the aromatic protons (3H) to the isopropyl CH (1H) and CH₃ (6H) must be exactly 3:1:6. Any deviation indicates incomplete alkylation or residual starting material.
Protocol B: Single-Crystal Growth for X-Ray Diffraction
Objective: To determine the 3D conformation and verify the steric impact of the N-isopropyl group on the benzoxazolone plane.
-
Solvent System: Prepare a binary solvent system of Dichloromethane (DCM) and Hexane (1:3 ratio). Causality: The compound is highly soluble in DCM but insoluble in Hexane. This creates an ideal anti-solvent diffusion environment.
-
Dissolution: Dissolve 20 mg of the compound in 1 mL of DCM in a 5 mL glass vial.
-
Vapor Diffusion: Carefully layer 3 mL of Hexane over the DCM solution using a glass syringe to prevent premature mixing. Cap loosely.
-
Crystallization: Store at 20°C undisturbed for 48–72 hours. Causality: Slow diffusion minimizes lattice defects, yielding high-quality single crystals suitable for X-ray diffraction[7].
-
Validation: Mount a single, block-like crystal on a diffractometer. The solved structure should confirm the out-of-plane twist of the isopropyl methyl groups relative to the planar benzoxazolone core, a feature absent in the flat 3-methyl analog.
Workflow for the comprehensive structural characterization of benzoxazolones.
Discussion: The Impact of Steric Bulk on Crystal Packing
X-ray crystallographic data of benzoxazole derivatives reveals that the nature of the substituent at the 3-position dictates the macroscopic properties of the solid state[7].
Table 2: Comparative Crystallographic Parameters
| Parameter | 6-nitro-1,3-benzoxazol-2-one | 3-Methyl-6-nitro-1,3-benzoxazol-2-one | 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one |
| Primary Intermolecular Force | N-H···O=C Hydrogen Bonds | π-π Stacking, Dipole-Dipole | van der Waals, Weak π-π Stacking |
| Molecular Planarity | Highly Planar | Planar | Non-planar (Isopropyl twist) |
| Lattice Energy | High (High Melting Point) | Moderate | Low (Lower Melting Point) |
| Solubility (Non-polar solvents) | Poor | Moderate | Excellent |
The non-alkylated compound forms infinite 1D hydrogen-bonded chains, resulting in a tightly packed, high-melting-point solid. The 3-methyl derivative abolishes this hydrogen bonding, relying on π-π stacking between the electron-deficient nitroaromatic rings. However, in 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one , the branched isopropyl group projects above and below the plane of the benzoxazolone core. This steric bulk forces adjacent molecules apart, increasing the distance between parallel aromatic rings and weakening π-π interactions. Consequently, the compound exhibits significantly enhanced solubility in non-polar organic solvents, making it a highly tractable intermediate for subsequent synthetic steps (e.g., reduction of the nitro group to an amine for further functionalization).
References
-
MDPI. "Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone." Molecules, 2018. Available at:[Link]
-
World Journal of Advanced Research and Reviews. "Investigation of some 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 : A molecular docking study." WJARR, 2022. Available at:[Link]
-
Journal of Medicinal and Chemical Sciences. "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study." JMChemSci, 2023. Available at:[Link]
-
MDPI. "6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-3-methyl-2(3H)-benzoxazolone." Molbank, 2016. Available at:[Link]
-
Sciencemadness Discussion Board. "DDNP & related compounds: The über thread!" Sciencemadness, 2015. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - DDNP & related compounds: The über thread! - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. wjarr.com [wjarr.com]
- 4. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study [jmchemsci.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone [mdpi.com]
A Comparative Analysis of the Antimicrobial Activity of Benzoxazolone Derivatives: A Guide for Drug Development Professionals
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, benzoxazolone derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the antimicrobial performance of various benzoxazolone derivatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in the quest for new antimicrobial solutions.
Comparative Antimicrobial Efficacy: A Structural Perspective
The antimicrobial potency of benzoxazolone derivatives is intrinsically linked to their structural architecture. Modifications to the core benzoxazolone scaffold can profoundly influence their activity against a wide array of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth, serves as a crucial metric for this comparative analysis.[1]
Antibacterial Activity: Targeting Gram-Positive and Gram-Negative Pathogens
Recent investigations have highlighted the promising antibacterial properties of newly synthesized benzoxazolone derivatives. A notable study involved a series of benzoxazolin-2-one derivatives linked to hydrazones and azoles, which demonstrated broad-spectrum antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis.[1][2] Interestingly, Gram-negative E. coli and Gram-positive B. subtilis were identified as the most susceptible strains.[1][2]
In a separate study, ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives were evaluated against S. aureus, Enterococcus faecalis, E. coli, and Pseudomonas aeruginosa, with MIC values ranging from 8 to 512 µg/mL.[1][3] A key structure-activity relationship (SAR) observation was that a propionamide derivative featuring a meta or para methyl substitution on the N-phenyl ring exhibited significantly enhanced activity against the Gram-positive bacteria S. aureus and E. faecalis.[1][3] This suggests that the lipophilicity and electronic nature of substituents on the N-phenyl ring play a crucial role in antibacterial potency.[3]
Furthermore, the introduction of a halogen, such as a chloro group, at the 5-position of the benzoxazolone ring has been shown to be a favorable modification for enhancing antimicrobial activity.[4][5]
The following table summarizes the MIC values of selected benzoxazolone derivatives against various bacterial strains, providing a clear comparison with the standard antibiotic, Ciprofloxacin.
Table 1: Comparative Antibacterial Activity of Benzoxazolone Derivatives (MIC in µg/mL)
| Derivative Class/Compound | S. aureus | B. subtilis | E. faecalis | E. coli | P. aeruginosa | Reference |
| Hydrazone/Azole Derivatives | [2] | |||||
| 3-chloro substitution on phenyl ring | 62.5-125 | 31.25-62.5 | - | 31.25-62.5 | - | [2] |
| 2-furyl & 5-nitro-2-furyl substituents | 62.5-125 | 31.25-62.5 | - | 31.25-62.5 | - | [2] |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamide Derivatives | [3] | |||||
| N-(m-tolyl)propionamide | 8 | 16 | 8 | 128 | 512 | [3] |
| N-(p-chlorophenyl)propionamide | 32 | 64 | 64 | 128 | 512 | [3] |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | [6] | |||||
| Compound 2b | 0.195 | 0.098 | - | 0.78 | 0.78 | [6] |
| Ciprofloxacin (Standard) | 0.25-1 | 0.125-0.5 | 0.5-2 | 0.015-0.125 | 0.25-1 | [3] |
Antifungal Activity: A Promising Frontier
Benzoxazolone derivatives have also demonstrated significant potential as antifungal agents. Several studies have reported their activity against various Candida species, which are common causes of opportunistic fungal infections.[1][7] One investigation found that multiple derivatives were active against Candida albicans, with many exhibiting an MIC value of 128 µg/mL.[1] Another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that a significant portion of the tested compounds were active against Pichia pastoris, with some also showing activity against the pathogenic yeast C. albicans.[1]
The antifungal activity also appears to be influenced by the nature of the substituents. For instance, 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone was identified as a particularly active compound against Candida krusei.[8] This highlights that for antifungal activity, the substituents at both the 3- and 6-positions of the benzoxazolone ring are important considerations.
Table 2: Comparative Antifungal Activity of Benzoxazolone Derivatives (MIC in µg/mL)
| Derivative Class/Compound | C. albicans | C. krusei | Reference |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide/propionamide Derivatives | 128 - >512 | - | |
| 3-Methyl-6-(1-hydroxy-2-substituted aminopropyl)-2-benzoxazolinone Derivatives | >128 | 16-128 | |
| Compound with morpholinopropyl | >128 | 16 | [8] |
| Fluconazole (Standard) | 0.25 - 2 | 16 - 64 | [8] |
Unraveling the Mechanism of Action: Inhibition of DNA Gyrase
While the precise mechanisms of action for all benzoxazolone derivatives are still under investigation, a significant body of evidence points towards the inhibition of DNA gyrase as a primary antibacterial target.[1][9] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[10][11][12] By inhibiting this enzyme, benzoxazolone derivatives effectively block these vital cellular processes, ultimately leading to bacterial cell death.[1][13] This mechanism is analogous to that of the well-established quinolone class of antibiotics.[10]
The proposed mechanism involves the benzoxazolone derivative binding to the DNA-gyrase complex, which traps the enzyme in a transient state of the catalytic cycle and prevents the re-ligation of the cleaved DNA strand.[11] This leads to an accumulation of double-strand breaks in the bacterial chromosome, stalling of replication forks, and ultimately, cell death.[10]
Caption: Proposed Mechanism of Action via DNA Gyrase Inhibition.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are paramount. The broth microdilution method is a widely accepted and commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Detailed Protocol: Broth Microdilution Method for MIC Determination
This protocol provides a step-by-step guide for performing the broth microdilution assay.
1. Preparation of Materials:
- Microorganism: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.[1][14]
- Antimicrobial Agent: Dissolve the benzoxazolone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Perform serial twofold dilutions of this stock solution in a liquid growth medium within a 96-well microtiter plate. For bacteria, cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used, while for fungi, RPMI-1640 medium is the standard.[1][15]
- Controls: Include a positive control (microorganism with no drug) to ensure microbial viability and a negative control (broth only) to confirm the sterility of the medium.[1]
2. Inoculation and Incubation:
- Inoculate each well containing the diluted antimicrobial agent with the standardized microbial suspension.[1]
- Incubate the microtiter plates under appropriate conditions. For most bacteria, incubation is at 35-37°C for 16-24 hours. For fungi, incubation is typically at 28-35°C for 24-48 hours.
3. Determination of MIC:
- Following the incubation period, visually inspect the microtiter plates for microbial growth (indicated by turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853"];
"Prepare_Inoculum" [label="Prepare Standardized\nMicrobial Inoculum"];
"Prepare_Dilutions" [label="Prepare Serial Dilutions\nof Benzoxazolone Derivative"];
"Inoculate_Plate" [label="Inoculate Microtiter Plate"];
"Incubate" [label="Incubate Plate"];
"Read_Results" [label="Visually Inspect for Growth\n& Determine MIC"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Prepare_Inoculum";
"Start" -> "Prepare_Dilutions";
"Prepare_Inoculum" -> "Inoculate_Plate";
"Prepare_Dilutions" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion and Future Directions
Benzoxazolone derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity against clinically relevant bacteria and fungi. The data presented in this guide underscores their potential to address the pressing global issue of antimicrobial resistance. The structure-activity relationships highlighted herein provide a rational basis for the design of more potent and selective derivatives. Further research should focus on lead optimization to improve efficacy and pharmacokinetic properties, as well as in vivo studies to validate their therapeutic potential. The detailed experimental protocols provided serve as a foundational resource for researchers to continue the exploration and development of this important class of antimicrobial compounds.
References
-
Bravo, H. R., & Niemeyer, H. M. (1997). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 45(8), 3255-3257. [Link]
-
Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. [Link]
-
Gökhan-Kelekçi, N., et al. (2009). Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences, 34(3), 139-145. [Link]
-
Wikipedia contributors. (2024, February 25). DNA gyrase. In Wikipedia, The Free Encyclopedia. [Link]
-
Temiz-Arpacı, Ö., et al. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 283-289. [Link]
-
Temiz-Arpaci, O., et al. (2016). Synthesis and antimicrobial evaluation of some novel sulfonylamido-benzoxazoles. Acta Biologica Hungarica, 67(1), 75-84. [Link]
-
Pharmacology 2000. DNA Gyrase Inhibitors. [Link]
-
Çalış, Ü., et al. (2001). Evaluation of Antimicrobial Activities of Some 2-Benzoxazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 26(4), 173-177. [Link]
-
Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. BMC Chemistry, 6(1), 23. [Link]
-
Kumar, A., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
-
Patil, M. L., et al. (2021). SYNTHESIS CYTOTOXIC AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZOLE ANALOGUES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(6), 3281-3290. [Link]
-
Avdagić, A., et al. (2021). In Silico Study of Microbiologically Active Benzoxazole Derivatives. ResearchGate. [Link]
-
Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]
-
de Oliveira, A. C. C., et al. (2020). In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. Mycoses, 63(11), 1225-1232. [Link]
-
Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(8), 487-491. [Link]
-
Creative Diagnostics. (2024). DNA Gyrase – A Specialized Type II Topoisomerase. [Link]
-
Raju, N., et al. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Semantic Scholar. [Link]
-
Al-Obaid, A. M., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783. [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]
-
Yildiz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]
-
da Silva, A. C., et al. (2026). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ResearchGate. [Link]
-
Staniszewska, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5038. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Collin, F., et al. (2011). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 6(6), 553-559. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Al-Dhfyan, A., et al. (2025). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. ResearchGate. [Link]
-
Gökhan-Kelekçi, N., et al. (2009). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences, 34(3), 139-145. [Link]
-
Staniszewska, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Semantic Scholar. [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. [Link]
-
Kumar, P. S., et al. (2020). synthesis, characterization and anti-microbial activity of substituted benzoxazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 679-688. [Link]
-
Gökhan, N., et al. (2003). Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 7. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. benthamscience.com [benthamscience.com]
- 10. DNA gyrase - Wikipedia [en.wikipedia.org]
- 11. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. DNA Gyrase Inhibitors [pharmacology2000.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. benchchem.com [benchchem.com]
Benzoxazolone Derivatives: A Comparative Guide to Structure-Activity Relationships (SAR) and Target Selectivity
As a privileged heterocyclic scaffold in medicinal chemistry, the benzoxazolone core offers a highly versatile foundation for drug discovery. Minor structural modifications to this bicyclic system can drastically shift its pharmacological trajectory, transforming it from a covalent enzyme inhibitor to a non-covalent transition-state mimic.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzoxazolone derivatives, focusing on their divergence into two distinct therapeutic avenues: Acid Ceramidase (AC) inhibition (targeting cancer and lysosomal storage diseases) and Soluble Epoxide Hydrolase (sEH) inhibition (targeting inflammation and pain). By examining the causality behind these structural shifts, researchers can better optimize lead compounds for specific enzymatic pockets.
Mechanistic Divergence: The "Y" Fork of Benzoxazolone SAR
The functional destiny of a benzoxazolone derivative is primarily dictated by the position and nature of its side-chain functionalization.
Pathway A: N3-Carboxamides (Acid Ceramidase Inhibitors)
When the benzoxazolone core is N-acylated at the 3-position to form a carboxamide, the molecule acts as a covalent inhibitor of human Acid Ceramidase (AC)[1]. The mechanism is driven by an electrophilic attack: the enzyme's catalytic cysteine (Cys-143) attacks the carbonyl group of the urea/carboxamide moiety. Crucially, the benzoxazolone ring acts as an optimal leaving group, resulting in the S-acylation and irreversible inactivation of the enzyme.
Pathway B: C5-Ureas (Soluble Epoxide Hydrolase Inhibitors)
Conversely, functionalizing the 5-position of the benzoxazolone ring with a urea moiety shifts the molecule to a non-covalent, competitive inhibitor of Soluble Epoxide Hydrolase (sEH) [2]. Here, the central urea acts as the primary pharmacophore, mimicking the transition state of epoxide hydrolysis by forming a robust hydrogen-bond network with active site residues (Gln384, Asp496, and Phe497). The benzoxazolone core is repurposed as a secondary pharmacophore to anchor the molecule within the enzyme's hydrophobic pocket.
Fig 1. Divergent SAR pathways of the benzoxazolone scaffold targeting AC and sEH.
Head-to-Head SAR Comparison: Quantitative Data
To objectively compare the performance of these derivatives, we must evaluate how specific functional group substitutions impact their half-maximal inhibitory concentration (
| Parameter | Acid Ceramidase (AC) Inhibitors | Soluble Epoxide Hydrolase (sEH) Inhibitors |
| Optimal Scaffold | Benzoxazolone-3-carboxamides | Benzoxazolone-5-ureas |
| Mechanism of Action | Covalent (Irreversible S-acylation) | Non-covalent (Reversible Competitive) |
| Key SAR Rule 1 (Nitrogen) | Unsubstituted NH in the 3-carboxamide is mandatory for activity [1]. | Free NH on the benzoxazolone ring acts as a critical H-bond donor [2]. |
| Key SAR Rule 2 (Aromaticity) | p-fluorophenyl at position 6 balances potency and plasma stability ( | Benzyl group flanking the urea dictates potency via van der Waals interactions[2]. |
| Most Potent Derivative | Compound 20 (4-phenyl derivative) | Compound 33 (2- |
| Peak Potency ( | 0.8 nM (Note: Poor in vivo half-life) | 0.39 nM (Highly stable) |
| Optimized Lead Probe | ARN14974 (Compound 17a) | Compound 33 |
| Optimized Lead | 79 nM - 825 nM (Cell-line dependent) [3] | 0.39 nM [2] |
Data Synthesis Insight: While extreme potency (sub-nanomolar
Experimental Validation Protocols
As an application scientist, establishing a self-validating experimental system is paramount. A common pitfall in evaluating lipid-modulating enzymes is relying solely on cell-free assays, which fail to account for lysosomal accumulation or cellular permeability. The following protocols are designed to ensure rigorous, artifact-free validation.
Protocol A: Intact Cell LC-MS/MS Assay for AC Inhibition
Because Acid Ceramidase operates within the acidic environment of the lysosome, true target engagement must be validated in intact cells (e.g., SW403 or Raw 264.7 macrophages) [1].
-
Cell Incubation (Target Engagement): Plate cells at
cells/well. Treat with the benzoxazolone-3-carboxamide derivative (e.g., ARN14974 at 10 µM) for 24 hours.-
Causality: A 24-hour window is required because covalent modification and subsequent lipid accumulation are time-dependent processes.
-
-
Lipid Extraction: Harvest cells and perform a Bligh-Dyer lipid extraction using Chloroform/Methanol/Water (2:1:1).
-
LC-MS/MS Analysis: Analyze the organic phase using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validating Checkpoint: Do not merely measure ceramide levels. You must quantify the Ceramide/Sphingosine ratio . Because AC converts ceramide to sphingosine, a true inhibitor will show a simultaneous increase in substrate (ceramide) and decrease in product (sphingosine). If both increase, the compound is likely causing generalized lipid toxicity rather than specific AC inhibition.
Fig 2. Self-validating LC-MS/MS workflow for quantifying intracellular AC inhibition.
Protocol B: Cell-Free Fluorometric Assay for sEH Inhibition
For sEH inhibitors, initial screening must isolate direct binding kinetics without the confounding variables of cellular metabolism [2].
-
Enzyme Preparation: Incubate recombinant human sEH (1 nM) with varying concentrations of the benzoxazolone-5-urea derivative (0.1 nM to 10 µM) in Bis-Tris buffer (pH 7.0) containing 0.1% BSA.
-
Causality: BSA is critical to prevent non-specific binding of the highly lipophilic benzoxazolone derivatives to the plastic microplate walls, which would artificially inflate the apparent
.
-
-
Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Kinetic Measurement: Measure fluorescence (
nm, nm) continuously for 30 minutes. -
Self-Validating Checkpoint: Run a parallel assay using a known standard (e.g., AUDA) to verify enzyme activity. The
curve must reach a complete lower asymptote; partial inhibition curves suggest limited solubility rather than true enzymatic inhibition.
Conclusion & Lead Optimization Perspectives
The benzoxazolone core is not a monolithic pharmacophore; it is a structural chameleon. As demonstrated by recent lead optimization studies [4], the future of benzoxazolone SAR lies in fine-tuning physicochemical properties. For AC inhibitors, overcoming poor aqueous solubility while maintaining the integrity of the electrophilic 3-carboxamide group remains the primary hurdle. For sEH inhibitors, expanding the hydrophobic interactions via the 5-urea benzyl substituents offers a clear path to sub-nanomolar, non-covalent therapeutics.
By strictly adhering to the self-validating protocols outlined above, researchers can confidently map the structure-activity landscape of these highly potent derivatives.
References
-
Pizzirani D, et al. "Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase." Angew Chem Int Ed Engl. 2015. 1
-
"Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors." ACS Omega. 2023. 2
-
"ARN14974 | Acid Ceramidase Inhibitor." MedChemExpress.3
-
"Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry. 2020. 4
Sources
Advanced Analytical Strategies for Benzoxazole Purity Confirmation
Topic: Analytical Methods for Confirming Purity of Benzoxazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzoxazole Challenge
Benzoxazoles are privileged scaffolds in medicinal chemistry, serving as isosteres for nucleic bases and key pharmacophores in anticancer and antimicrobial therapeutics. However, their synthesis—often involving the condensation of o-aminophenols with carboxylic acids or aldehydes—presents unique purification challenges.
Common impurities include oxidation-prone o-aminophenol residues, uncyclized Schiff base intermediates, and regioisomers that possess identical mass-to-charge ratios (m/z), rendering standard LC-MS screening insufficient. As a Senior Application Scientist, I argue that relying solely on a generic C18 HPLC method is a critical oversight. To guarantee data integrity, we must employ an orthogonal approach combining pi-selective chromatography , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) .
Method 1: High-Performance Liquid Chromatography (HPLC)
The Separation Engine: Phenyl-Hexyl vs. C18[2]
While C18 (octadecylsilane) is the industry workhorse, it relies primarily on hydrophobic interactions. Benzoxazoles are planar, electron-rich aromatic systems. Therefore, Phenyl-Hexyl stationary phases offer a distinct advantage through
Comparative Mechanism
-
C18 Columns: Separate based on hydrophobicity (Van der Waals forces). Often fail to resolve positional isomers of substituted benzoxazoles.
-
Phenyl-Hexyl Columns: Utilize
stacking interactions between the phenyl ring of the stationary phase and the benzoxazole core. This "locks" the aromatic analytes differently based on their electron density and planarity.
Experimental Protocol: Phenyl-Hexyl Screening Method
Objective: Detect non-polar impurities and regioisomers co-eluting on C18.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (buffer ensures protonation state stability).
-
Mobile Phase B: Acetonitrile (MeCN). Note: Methanol can suppress
interactions; MeCN is preferred here. -
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
21 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array (DAD) at 254 nm (aromatic core) and 280 nm.
-
System Suitability: Resolution (
) between benzoxazole target and nearest impurity must be .
Scientist's Insight: If your benzoxazole peak shows a "shoulder" on C18, switch immediately to Phenyl-Hexyl. The difference in selectivity often resolves the hidden isomer.
Method 2: Quantitative NMR (qNMR)
The "Truth Serum" for Absolute Purity
HPLC purity is relative (Area %). It assumes all components have the same extinction coefficient at the detection wavelength—a dangerous assumption for benzoxazoles where impurities like o-aminophenol oxidize into highly absorbing species (e.g., quinone imines). qNMR provides an absolute purity value traceable to an internal standard, independent of UV response.[1]
Experimental Protocol: 1H-qNMR
Objective: Determine absolute mass % purity.
-
Solvent Selection: DMSO-
is standard for benzoxazoles due to solubility. -
Internal Standard (IS): Use Maleic Acid (singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene (singlet at 6.1 ppm). Ensure the IS signal does not overlap with the benzoxazole aromatic region (typically 7.0–8.5 ppm). -
Sample Prep: Weigh ~10 mg of sample and ~5 mg of IS accurately (±0.01 mg) into the NMR tube.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30–60 seconds) to ensure full relaxation. -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity of IS.[2][3]
Method 3: Differential Scanning Calorimetry (DSC)
Solid-State Validation
For crystalline benzoxazoles, DSC acts as a "super melting point" test. It detects eutectic impurities that dissolve in the melt, broadening the melting endotherm.
-
Advantage: Requires no solvents; detects inorganic salts or amorphous phases invisible to HPLC/NMR.
-
Protocol: Heat 2–5 mg sample in a crimped aluminum pan at 2 °C/min. Purity is calculated using the Van't Hoff equation based on the melting peak shape.
Comparative Analysis Summary
| Feature | HPLC (Phenyl-Hexyl) | qNMR | DSC |
| Primary Utility | Separation of isomers & trace organic impurities. | Absolute quantification (Mass %). | Solid-state characterization & polymorphism. |
| Specificity | High (based on retention time & UV spectrum). | Extremely High (structural fingerprint). | Low (cannot identify what the impurity is). |
| Limit of Detection | Excellent (< 0.05%). | Moderate (~0.5 - 1%). | Good for eutectic impurities (> 0.5%). |
| Throughput | High (Automated). | Medium (Manual prep). | Low (Slow heating rates). |
| Blind Spot | Inorganic salts; compounds with low UV absorbance. | Overlapping signals; paramagnetic impurities. | Decomposing samples; solid solutions. |
Visualized Workflows
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical progression from synthesis to final purity certification.
Caption: A tiered decision tree for benzoxazole purity, prioritizing orthogonal HPLC screening before absolute quantification.
Diagram 2: Mechanism of Separation (C18 vs. Phenyl-Hexyl)
This diagram visualizes why Phenyl-Hexyl is the superior choice for aromatic benzoxazoles.
Caption: Mechanistic comparison showing how Pi-Pi interactions in Phenyl-Hexyl columns provide enhanced selectivity for benzoxazoles.
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
-
BenchChem. (2025).[1][4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Notes. Link
-
Mettler Toledo. (1999). DSC Purity Determination: Principles and Applications. UserCom 10. Link
-
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Element Lab Solutions Technical Blog. Link
Sources
Comparative In Vitro Anti-Inflammatory Activity of Benzoxazolone Derivatives: A Technical Guide
Benzoxazolone (2(3H)-benzoxazolone) is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its versatile pharmacological profile. As the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs)—such as gastrointestinal toxicity and cardiovascular risks—become more apparent, drug development is pivoting towards targeted inhibitors of the inflammatory cascade. Recent structural modifications of the benzoxazolone core have yielded derivatives capable of selectively inhibiting inducible nitric oxide synthase (iNOS), mitigating mitogen-activated protein kinase (MAPK) signaling, and antagonizing Myeloid Differentiation Protein 2 (MD2).
This guide provides an objective comparison of novel benzoxazolone derivatives, detailing their in vitro performance, elucidating their mechanisms of action, and outlining field-proven experimental protocols for preclinical screening.
Mechanisms of Action: The Causality of Inhibition
To accurately evaluate the efficacy of benzoxazolone derivatives, we must first map their interaction with the lipopolysaccharide (LPS)-induced inflammatory cascade. Recent in vitro studies have identified three primary mechanisms by which these compounds exert their effects:
-
Direct iNOS Inhibition : Disubstituted benzoxazolone derivatives (specifically modified at the 4 and N-positions) act as direct iNOS inhibitors. Molecular modeling and in vitro enzymatic assays demonstrate that these compounds form critical hydrogen bonds with MET368 and ILE195 residues of the iNOS protein, directly halting the over-generation of nitric oxide (NO)[1].
-
MAPK and NF-κB Suppression : 4-sulfonyloxy/alkoxy derivatives suppress the phosphorylation of key MAPK proteins (p38 and ERK). This upstream inhibition blocks the nuclear translocation of NF-κB, silencing the transcription of pro-inflammatory cytokines such as IL-1β and IL-6[2].
-
MD2/TLR4 Antagonism : MD2 is an essential co-receptor for Toll-like Receptor 4 (TLR4). Specific benzoxazolone derivatives act as MD2 inhibitors, preventing the initial sensing of LPS and effectively shutting down the inflammatory response at the receptor level before intracellular signaling begins[3].
Mechanistic pathways of benzoxazolone derivatives in inhibiting LPS-induced inflammation.
Comparative In Vitro Efficacy Data
The anti-inflammatory potency of benzoxazolones is rigorously quantified using in vitro assays on LPS-stimulated RAW 264.7 macrophages. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of leading benzoxazolone structural classes against key inflammatory mediators.
Note: Lower IC50 values indicate higher potency.
| Compound Class | Specific Derivative | Target / Assay | IC50 (μM) | Performance vs. Standard |
| 4-Sulfonyloxy/alkoxy | Compound 2h | NO Production | 17.67 | Outperforms Celecoxib[2] |
| 4-Sulfonyloxy/alkoxy | Compound 2h | IL-6 Production | 8.61 | Outperforms Celecoxib[2] |
| Disubstituted (4, N-position) | Compound 2d | NO Production | 14.72 | Superior to mono-substituted[1] |
| Disubstituted (4, N-position) | Compound 2d | iNOS Inhibition | 3.342 | High target specificity[1] |
| Disubstituted (4, N-position) | Compound 3d | NO Production | 13.44 | Superior to mono-substituted[1] |
| MD2 Inhibitor | Compound 3d | IL-6 Production | 5.43 | Potent upstream inhibition[3] |
| MD2 Inhibitor | Compound 3g | IL-6 Production | 5.09 | Potent upstream inhibition[3] |
Key SAR Insight: Disubstitution at the 4 and N-positions of the benzoxazolone ring significantly enhances potency compared to substitution only at the 4-position[1]. Furthermore, the introduction of sulfonyloxy groups enhances the ability to suppress IL-6 and IL-1β[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following step-by-step methodology outlines the gold-standard workflow for evaluating the in vitro anti-inflammatory activity of benzoxazolones. This protocol is designed as a self-validating system : it incorporates parallel viability assays to ensure that reductions in inflammatory markers are due to true pharmacological inhibition, rather than compound-induced cytotoxicity.
Standardized in vitro workflow for evaluating anti-inflammatory activity in RAW 264.7 cells.
Step-by-Step Methodology
Step 1: Macrophage Culturing and Seeding
-
Action: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in 96-well plates at a density of
cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -
Causality: RAW 264.7 cells are utilized because they express high levels of TLR4 and exhibit a robust, predictable transcriptional response to LPS. This makes them an ideal, reproducible proxy for systemic macrophage activation.
Step 2: Compound Pre-treatment & Controls
-
Action: Treat the cells with varying concentrations of the synthesized benzoxazolone derivatives (e.g., 1, 5, 10, 20, 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Celecoxib or Dexamethasone at 10 μM). Incubate for 1-2 hours.
-
Causality: Pre-treating the cells establishes a prophylactic blockade. It allows researchers to assess the compound's ability to interfere with receptor activation (like MD2/TLR4) or early intracellular signaling events before massive transcriptional activation occurs.
Step 3: LPS Stimulation
-
Action: Add LPS (typically 1 μg/mL, derived from E. coli O111:B4) to all wells except the negative control. Incubate for 18-24 hours.
-
Causality: LPS acts as the primary endotoxin trigger, robustly simulating an acute infectious inflammatory state.
Step 4: Self-Validation via MTT Viability Assay
-
Action: In a parallel plate treated identically to the experimental plate, add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Causality: Critical self-validation step. If a compound kills the cells, NO and cytokine levels will naturally drop. The MTT assay ensures that the observed anti-inflammatory activity is a true pharmacological effect and not a false positive caused by cell death.
Step 5: Nitric Oxide Quantification (Griess Assay)
-
Action: Transfer 100 μL of cell culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark and measure absorbance at 540 nm.
-
Causality: Nitric oxide (NO) is a highly unstable free radical with a half-life of seconds. The Griess assay measures nitrite (
), a stable, non-volatile oxidative metabolite of NO, providing a highly accurate and reliable proxy for iNOS enzymatic activity.
Step 6: Cytokine Analysis (ELISA)
-
Action: Use commercially available ELISA kits to quantify IL-6, IL-1β, and TNF-α levels in the remaining supernatant according to the manufacturer's instructions.
-
Causality: While NO indicates iNOS activity, measuring cytokines confirms the successful suppression of the broader NF-κB transcriptional pathway.
References
- Title: 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanism Source: Ovid URL
- Title: Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI)
- Title: Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors Source: ResearchGate URL
Sources
A Senior Application Scientist’s Guide to Molecular Docking Studies of Benzoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of compounds with diverse biological activities.[1][2] From anticancer to antimicrobial applications, derivatives of this heterocyclic system have demonstrated significant therapeutic potential, largely owing to their favorable interactions with a wide array of protein targets.[1][3][4] In the modern drug discovery pipeline, molecular docking serves as an indispensable computational technique to predict and analyze these interactions at an atomic level.[5][6] It provides critical insights into the binding conformations and affinities of small molecules within a target's active site, thereby guiding rational drug design and lead optimization.[6][7]
This guide provides a comparative analysis of molecular docking studies involving benzoxazole derivatives against key biological targets. We will dissect the performance of these compounds, benchmark them against established alternatives, and present a detailed, self-validating experimental protocol to ensure the generation of reliable and reproducible in silico data.
Comparative Docking Performance: Benzoxazoles vs. Key Biological Targets
The versatility of the benzoxazole ring allows it to form a range of non-covalent interactions, including hydrogen bonds via its nitrogen and oxygen atoms, as well as π-stacking and hydrophobic interactions, making it an effective pharmacophore for various enzyme and receptor targets.[8]
Anticancer Activity: Targeting Protein Kinases
A primary focus of benzoxazole research has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This receptor tyrosine kinase is a pivotal target in oncology for its role in angiogenesis, the formation of new blood vessels that supply tumors.[9][10][11] Numerous studies have successfully docked benzoxazole derivatives into the ATP-binding pocket of VEGFR-2.[12][13][14]
In a comparative study, novel piperidinyl-based benzoxazole derivatives were evaluated as dual VEGFR-2/c-Met inhibitors.[13] The docking results for the most promising compounds revealed strong binding affinities, often comparable to or exceeding that of the established multi-kinase inhibitor, Sorafenib.[13] The binding is typically stabilized by hydrogen bonds with key residues in the hinge region and hydrophobic interactions within the kinase pocket.[9][10]
| Compound/Alternative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| Benzoxazole Derivative 11b | VEGFR-2 | -8.54 | Cys919, Asp1046 | 0.145 µM | [13] |
| Benzoxazole Derivative 11a | c-Met Kinase | -7.98 | Tyr1230, Met1211, Gly1085 | 0.181 µM | [13] |
| Sorafenib (Reference) | VEGFR-2 | Not Reported | Cys919, Asp1046 (Predicted) | 0.090 µM | [12][13] |
| Benzoxazole Derivative 5b | p38α MAP kinase | Not Reported | MET 109 (Hinge region) | 0.031 µM | [15] |
| SB 203580 (Reference) | p38α MAP kinase | Not Reported | MET 109 (Hinge region) | 0.043 µM | [15] |
Other Kinase Targets: Benzoxazole derivatives have also shown promise against other cancer-related targets. Docking studies on Akt and NF-κB, proteins that promote cancer cell proliferation and survival, revealed strong binding affinities for thymoquinone-derived benzoxazoles.[16] Similarly, derivatives have been designed and docked as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways often linked to cancer, showing superior inhibitory potential compared to the standard inhibitor SB 203580.[15]
Antimicrobial Activity: Targeting Bacterial Enzymes
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Benzoxazoles have emerged as effective inhibitors of essential bacterial enzymes.
DNA Gyrase (Topoisomerase II): This enzyme is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent antibacterial target.[17] Molecular docking studies have consistently shown that benzoxazole derivatives can effectively bind to the ATP-binding site of DNA gyrase.[17][18]
A comparative analysis of 46 benzoxazole derivatives revealed that several compounds exhibited better docking scores than the standard antibiotic, Ciprofloxacin, indicating a higher predicted binding affinity for DNA gyrase.[19] Structural modifications, such as the absence of a methylene bridge between the oxazole and a phenyl ring, have been computationally and experimentally confirmed to enhance activity, likely by improving the planarity and fit within the binding pocket.[18]
| Compound/Alternative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC) | Reference |
| Benzoxazole Derivative 26 | DNA Gyrase | -6.687 | Not Specified | Not Specified | [19] |
| Benzoxazole Derivative 14 | DNA Gyrase | -6.463 | Not Specified | Not Specified | [19] |
| Ciprofloxacin (Reference) | DNA Gyrase | -6.092 | Not Specified | Standard Antibiotic | [19] |
| Benzoxazole Derivative B9 | PBP2a (Allosteric Site) | -42.168 (Glide Emodel) | GLU145, ILE144 | 8 µg/mL (vs. MRSA) | [20] |
| Ampicillin (Reference) | PBP2a | Not Reported | Serine Protease | >256 µg/mL (vs. MRSA) | [20] |
Penicillin-Binding Proteins (PBPs): In methicillin-resistant Staphylococcus aureus (MRSA), resistance is mediated by PBP2a. Docking studies have identified benzoxazole derivatives that bind effectively to an allosteric site on PBP2a, inducing a conformational change that inactivates the enzyme.[20] The top-performing compounds showed significantly better experimental activity against MRSA than reference antibiotics like ampicillin.[20]
A Validated Protocol for Molecular Docking of Benzoxazole Derivatives
The trustworthiness of any in silico model hinges on its validation.[21] A robust docking protocol must be a self-validating system, demonstrating its ability to accurately reproduce known experimental results before it can be used to predict new ones. The most critical validation step is to re-dock the co-crystallized ligand from a known protein-ligand complex. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation of the protocol's parameters.[22][23][24]
Step-by-Step Experimental Workflow
This protocol outlines a standard workflow using widely accessible tools like AutoDock. The causality behind each step is explained to provide a framework for logical decision-making.
Step 1: Receptor Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use VEGFR-2 (PDB ID: 4ASD).
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any ligands present.
-
Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., "bridging" waters), in which case advanced water-handling protocols are required.[22] Removing existing ligands clears the binding site for the new docking experiment.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein.
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds and electrostatic interactions, which are critical for accurate binding prediction.
-
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges).
-
Causality: Charges are necessary for the scoring function to calculate the electrostatic energy component of the protein-ligand interaction.
-
Step 2: Ligand Preparation
-
Create 3D Structure: Convert the 2D structure of your benzoxazole derivative into a 3D conformation using software like ChemDraw or an online converter.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Causality: This step ensures the ligand is in a low-energy, stable conformation before docking, which improves the efficiency and accuracy of the docking search.
-
-
Define Rotatable Bonds: Identify and set the rotatable bonds within the ligand.
-
Causality: This defines the conformational flexibility of the ligand that the docking algorithm will explore during its search for the best binding pose.[25]
-
Step 3: Protocol Validation (Self-Validating Checkpoint)
-
Extract Co-crystallized Ligand: From the original, unaltered PDB file (4ASD), extract the co-crystallized ligand (Sorafenib in this case).
-
Prepare and Re-dock: Prepare this extracted ligand using the same procedure as in Step 2. Dock it back into the prepared receptor from Step 1 using the intended docking parameters (grid box, search algorithm).
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original crystallographic position and calculate the RMSD.
-
Assess Validity: If the RMSD is < 2.0 Å, the docking protocol (including the choice of software, scoring function, and search parameters) is considered validated for this target.[26] If not, parameters such as the grid box size or search intensity must be adjusted and re-validated.
Step 4: Grid Generation
-
Define the Binding Site: Define the search space for the docking algorithm by creating a "grid box." This box should encompass the entire binding pocket where the co-crystallized ligand was located.
-
Causality: The grid box confines the computational search to the relevant active site, saving immense computational time and preventing the algorithm from searching irrelevant areas on the protein surface.
-
Step 5: Molecular Docking Execution
-
Run Docking: Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to place the prepared benzoxazole derivatives into the validated grid box on the receptor.[6]
-
Generate Poses: The software will generate a set of possible binding poses for each ligand, ranked by a scoring function.
Step 6: Analysis of Results
-
Examine Binding Energy: The docking score or binding energy (e.g., in kcal/mol) provides an estimate of the binding affinity. Lower energy values typically indicate more favorable binding.[7]
-
Visualize Interactions: Use visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-ranked pose. Identify specific interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking between the benzoxazole derivative and the protein's amino acid residues.
-
Compare with Alternatives: Compare the binding energy and interaction patterns of your benzoxazole derivatives with those of a known inhibitor or alternative scaffold docked using the same validated protocol.
Workflow Visualization
Caption: Validated workflow for molecular docking of small molecules.
Conclusion
Molecular docking is a powerful and predictive tool in the evaluation of benzoxazole derivatives for drug discovery. Comparative studies consistently demonstrate that this scaffold can achieve high binding affinities against a range of therapeutically relevant targets, from protein kinases in oncology to essential bacterial enzymes. The performance of novel benzoxazole derivatives often rivals or surpasses that of known inhibitors and standard drugs, highlighting the scaffold's potential for developing next-generation therapeutics.
For researchers and scientists, the key to unlocking this potential lies not just in performing the docking but in ensuring the scientific integrity of the process. By adopting a self-validating protocol, where the ability to reproduce experimental reality is confirmed before predictions are made, the resulting in silico data becomes a trustworthy foundation upon which to build successful drug development campaigns.
References
-
(PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies - ResearchGate. [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC. [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Publishing - Rsc.org. [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - MDPI. [Link]
-
Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in - Journal of Clinical Practice and Research. [Link]
-
Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties - Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Computer Aided Drug Design of Certain Derivatives of Benzoxazole Nucleus for Pharmacological Testing - ResearchGate. [Link]
-
Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines - PubMed. [Link]
-
How can I validate a docking protocol? - ResearchGate. [Link]
-
Full article: Design, synthesis, molecular docking, density functional theory and antimicrobial studies of some novel benzoxazole derivatives as structural bioisosteres of nucleotides - Taylor & Francis. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives - Oriental Journal of Chemistry. [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed. [Link]
-
Major biological targets of benzoxazole derivatives patented prior to... - ResearchGate. [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Publishing. [Link]
-
Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors | Scilit. [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. [Link]
-
Synthetic scheme of target benzoxazole derivatives 6–25. - ResearchGate. [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies - PMC. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. [Link]
-
Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. [Link]
-
1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed. [Link]
-
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. [Link]
Sources
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 8. mdpi.com [mdpi.com]
- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01316B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. echemi.com [echemi.com]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 26. pubs.acs.org [pubs.acs.org]
validating antimicrobial efficacy using minimum inhibitory concentration (MIC)
Validating Antimicrobial Efficacy: A Senior Scientist’s Guide to Minimum Inhibitory Concentration (MIC) Methodologies
Introduction
In drug discovery and clinical microbiology, the Minimum Inhibitory Concentration (MIC) is the foundational metric of antimicrobial efficacy. It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism[1]. However, an MIC value is not an absolute physical constant; it is a highly conditional biological parameter driven by thermodynamic interactions between the drug, the bacterial population, and the microenvironment. As a Senior Application Scientist, I approach MIC testing not just as a routine procedure, but as a carefully controlled assay where every variable—from cation concentration to inoculum density—must be rigorously validated to ensure clinical and experimental relevance.
Objective Comparison of MIC Methodologies
Before committing to a workflow, it is critical to select the appropriate methodology. While automated systems dominate clinical labs due to their high throughput, R&D and drug development require the resolution, flexibility, and transparency of manual reference methods[2].
Table 1: Comparative Analysis of Antimicrobial Susceptibility Testing (AST) Methods
| Methodology | Mechanism | Pros | Cons | Best Use Case |
| Broth Microdilution (BMD) | 2-fold serial dilution in liquid media | Gold standard; highly reproducible; scalable to 96/384-well plates. | Labor-intensive setup; restricted to 2-fold resolution. | Novel drug screening, reference testing, PK/PD modeling. |
| Agar Dilution | Antimicrobial incorporated into solid agar | Tests multiple isolates per plate; excellent for fastidious organisms. | Short shelf-life of plates; high media consumption. | Population screening, testing agents like fosfomycin. |
| Gradient Diffusion (Etest) | Pre-formed continuous gradient on a strip | Continuous MIC scale; simple phenotypic setup. | Expensive per isolate; prone to diffusion artifacts with large molecules. | Confirming specific resistance phenotypes (e.g., carbapenemases). |
| Automated Systems (VITEK 2) | Miniaturized kinetic growth monitoring | High throughput; rapid turnaround time; integrated expert systems. | Limited dynamic range; struggles with novel resistance mechanisms. | Routine clinical diagnostics. |
The Mechanistic Basis of Experimental Choices
To generate trustworthy data, one must understand the causality behind the protocol.
-
Media Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): Why do we use CAMHB? Mueller-Hinton broth is chosen for its low batch-to-batch variability and minimal presence of sulfonamide/trimethoprim antagonists. More importantly, it must be cation-adjusted (calcium
mg/L, magnesium mg/L). Causality: Daptomycin requires ambient calcium to insert into the bacterial cell membrane, while aminoglycosides compete with magnesium for binding sites on the Gram-negative outer membrane. Uncalibrated cations lead to artificially skewed MICs. -
The Inoculum Effect: The target final inoculum is strictly
CFU/mL. Causality: Bacterial populations exhibit density-dependent behaviors. If the inoculum is too high ( CFU/mL), enzymes like -lactamases can accumulate to levels that hydrolyze the drug faster than it can act, causing false resistance. If too low, you risk missing heteroresistant subpopulations, leading to false susceptibility.
Standardized Broth Microdilution (BMD) Protocol
This protocol is aligned with the latest [3] and [1] guidelines.
Step 1: Antimicrobial Preparation
-
Calculate the required mass of the antimicrobial powder, strictly accounting for its specific potency (assay purity, water content, salt fraction).
-
Dissolve in the appropriate solvent (e.g., DMSO for hydrophobic compounds, sterile water for hydrophilic ones), ensuring the final solvent concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced toxicity.
Step 2: Plate Preparation
-
Perform a 2-fold serial dilution of the antimicrobial in CAMHB across a 96-well plate. Typical ranges span from
g/mL to g/mL.
Step 3: Inoculum Standardization
-
Select 3-5 morphologically similar colonies from an overnight agar plate. Causality: Using multiple colonies ensures phenotypic representation and mitigates the risk of selecting a single atypical mutant.
-
Suspend in sterile saline to match a 0.5 McFarland standard (approximately
CFU/mL). -
Dilute the suspension 1:150 in CAMHB to create the intermediate inoculum (
CFU/mL).
Step 4: Inoculation and Incubation
-
Dispense 50
L of the intermediate inoculum into wells containing 50 L of the antimicrobial dilutions. This 1:2 dilution achieves the final CFU/mL target. -
Incubate at
C for 16-20 hours in an ambient air incubator[4]. Do not stack plates more than four high to ensure uniform thermal distribution.
Step 5: Readout and Interpretation
-
Read the MIC as the lowest concentration that completely inhibits visible growth (evaluated via a viewing mirror or spectrophotometer).
Validation and Quality Control: The Self-Validating System
A protocol is only as strong as its internal controls. Every BMD run must operate as a self-validating system.
-
Quality Control (QC) Strains: Include reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) on every single run. The assay is only valid if the MIC for the QC strain falls precisely within the acceptable ranges published in CLSI M100[2]. If the QC fails, the entire plate is rejected and must be repeated.
-
Artifact Recognition:
-
Trailing Endpoints: Common with bacteriostatic agents (e.g., linezolid) where a faint haze of growth persists. These are typically read at 80% inhibition.
-
Skipped Wells: Growth at higher concentrations but not at lower ones. This indicates contamination, poor drug solubility, or heteroresistance, invalidating the row.
-
Visualizations
Decision matrix for selecting the appropriate Antimicrobial Susceptibility Testing methodology.
Broth Microdilution workflow demonstrating the self-validating quality control loop.
References
-
Clinical and Laboratory Standards Institute (CLSI). CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI.[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Methodology for MIC determination. EUCAST.[Link]
-
Wolfensberger A, et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One.[Link]
-
Kelley et al. (2023). Effect of sub-inhibitory tigecycline (½-MIC) on AcrAB-TolC and mar/ram/sox regulatory genes in Enterobacter cloacae complex isolates. Frontiers in Microbiology.[Link]
Sources
- 1. Frontiers | Effect of sub-inhibitory tigecycline (½-MIC) on AcrAB-TolC and mar/ram/sox regulatory genes in Enterobacter cloacae complex isolates [frontiersin.org]
- 2. CLSI M100 33rd Edition Released | News | CLSI [clsi.org]
- 3. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 4. journals.asm.org [journals.asm.org]
Scaffold Hopping in Drug Discovery: A Comparative Guide to Benzoxazole vs. Benzothiazole
As a Senior Application Scientist, I approach scaffold selection not as a mere substitution exercise, but as a fundamental rewiring of a molecule's physicochemical destiny. The choice between a benzoxazole and a benzothiazole core—differing by a single heteroatom (oxygen vs. sulfur)—dictates the electronic distribution, lipophilicity, and target engagement profile of the resulting therapeutic.
Both benzothiazole and benzoxazole are privileged heterocyclic scaffolds that form the core of numerous compounds with significant 1[1]. This guide provides an objective, data-driven comparison of these two bioisosteres, detailing their pharmacological efficacy, structural activity relationships (SAR), and the self-validating experimental protocols required to evaluate them.
The Bioisosteric Paradigm: Physicochemical Foundations
The structural similarity between these scaffolds masks profound differences in their electronic and lipophilic characteristics[1].
-
Benzoxazole (Oxygen): Oxygen is highly electronegative, making the benzoxazole ring more electron-deficient. It acts as a superior hydrogen bond acceptor, which is often critical for binding to specific kinase hinge regions or fungal lipid transfer proteins.
-
Benzothiazole (Sulfur): Sulfur is larger, more polarizable, and significantly more lipophilic. This increased lipophilicity often enhances membrane permeability—particularly useful for penetrating complex bacterial cell walls—but can also increase non-specific binding or metabolic liabilities.
When transitioning between these scaffolds, traditional 2D similarity metrics often fail. Modern hit-to-lead optimization relies on2 to evaluate bioisosteres in "product space," ensuring that the electrostatic properties of the fragment are accurately modeled within the specific molecular context[2].
Workflow for bioisosteric replacement using 3D-QSAR and Free Energy Perturbation (FEP).
Comparative Pharmacological Efficacy
Anticancer Activity & Kinase Inhibition
Both scaffolds demonstrate significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting key signaling pathways (e.g., PI3K/Akt and ERK)[1]. The benzothiazole scaffold represents an efficient bioisostere for the ATP-purine ring, making it 3 to the central region of the EGFR pocket[3].
Table 1: Comparative Anticancer & Kinase Inhibition Data
| Scaffold | Derivative | Target / Cell Line | Efficacy ( | Reference |
| Benzothiazole | Compound 1d | HepG2 (Hepatoma) | 2.1 ± 0.3 μM | [1] |
| Benzothiazole | Compound 1d | HCT-116 (Colon) | 1.5 ± 0.2 μM | [1] |
| Benzothiazole | Triazole Hybrid 8a | EGFR Kinase | 0.69 μM | [3] |
| Benzothiazole | Triazole Hybrid 8a | T47D (Breast Cancer) | 13.0 μM | [3] |
| Benzoxazole | Oxadiazole Analogue 2 | AChE (Alzheimer's) | 6.40 ± 1.10 μM | [4] |
(Note: Benzoxazole-oxadiazole analogues have also shown potent target engagement in neurodegenerative models, outperforming standard drugs like Donepezil against AChE[4].)
Antimicrobial and Agrochemical Applications
When applied as fungicides or bactericides, the choice of heteroatom drastically shifts efficacy. Studies comparing the 5 of these scaffolds reveal that benzoxazole derivatives generally outperform benzothiazoles, likely due to stronger hydrogen bonding with fungal lipid transfer proteins[5]. Conversely, for antibacterial applications, triazole derivatives containing a benzothiazole ring 6 compared to the benzoxazole ring, as the lipophilic sulfur aids in penetrating the bacterial envelope[6].
Table 2: Comparative Antimicrobial Profiling
| Scaffold | Derivative | Pathogen | Activity ( | Reference |
| Benzoxazole | Compound 5a | B. cinerea (Fungus) | 19.92 μg/mL ( | [5] |
| Benzothiazole | Compound 6a | B. cinerea (Fungus) | 62.62 μg/mL ( | [5] |
| Benzoxazole | Compound 5h | F. solani (Fungus) | 4.34 μg/mL ( | [5] |
| Benzothiazole | Triazole 7s | S. aureus (Bacteria) | High Efficacy (MIC) | [6] |
| Benzoxazole | Triazole Series | S. aureus (Bacteria) | Lower Efficacy (MIC) | [6] |
Self-Validating Experimental Protocols
To objectively evaluate the pharmacological differences between these scaffolds, researchers must deploy rigorous, self-validating assays. Below is the standard protocol for evaluating kinase-targeted derivatives.
Protocol: EGFR Target Engagement & Cellular Viability Assay
Step 1: ATP-Competitive Kinase Assay
-
Preparation: Prepare recombinant EGFR kinase domain in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.
-
Inhibitor Titration: Dispense benzothiazole/benzoxazole derivatives in a 10-point dose-response curve (DMSO concentration
1%). -
ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its physiological
for EGFR (typically ~10 μM).-
Causality: Because the benzothiazole core mimics the ATP-purine ring, it binds the hinge region of the kinase[3]. Running the assay at the
of ATP ensures that the measured accurately reflects the competitive inhibitor's true binding affinity. Saturated ATP concentrations would artificially mask the binding, leading to false negatives.
-
Step 2: MTT Cell Viability Assay
-
Cell Seeding: Seed T47D breast cancer cells at
cells/well in a 96-well plate. Incubate for 24 hours. -
Treatment: Treat cells with the prioritized compounds for 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
-
Causality: The reduction of MTT to insoluble formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a self-validating system: a decrease in absorbance directly correlates to the loss of mitochondrial metabolic capacity, confirming that the biochemical kinase inhibition has successfully translated into cellular apoptosis[1].
-
Mechanism of action for EGFR-targeted benzothiazole/benzoxazole inhibitors inducing apoptosis.
Conclusion & Strategic Recommendations
When designing new therapeutics or agrochemicals[7], the choice between benzoxazole and benzothiazole should be dictated by the target microenvironment. If your target requires deep penetration through lipophilic barriers (e.g., Gram-negative bacterial envelopes) or relies on mimicking the bulky purine ring of ATP, the benzothiazole scaffold is highly recommended. Conversely, if your target engagement relies heavily on precise hydrogen bond acceptor interactions (e.g., fungal sec14p proteins), the benzoxazole scaffold will likely yield superior potency.
References
-
[1] A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs - benchchem.com - 1
-
[5] Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - nih.gov - 5
-
[7] Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - mdpi.com -7
-
[4] Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents - nih.gov - 4
-
[2] Active learning FEP using 3D-QSAR for prioritizing bioisosteres in medicinal chemistry - chemrxiv.org - 2
-
[6] Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles - ias.ac.in - 6
-
[3] Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors - nih.gov - 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The culmination of any experiment is not merely the result, but the safe and compliant management of all materials, including waste products. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Pre-Disposal Safety Briefing: The "Cradle-to-Grave" Imperative
The foundational principle of laboratory waste management is that no chemical work should commence without a clear disposal plan.[1] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), your laboratory is legally responsible for hazardous waste from the moment it is generated until its final disposal—a concept known as "cradle-to-grave" responsibility.[2][3][4] Improper disposal is not only a safety risk but also a significant compliance violation.
Before handling waste, always consult the Safety Data Sheet (SDS) for the specific chemical. While a dedicated SDS for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one may not be readily available, its chemical structure—a nitrated aromatic compound—dictates that it must be treated as hazardous waste.[1]
Hazard Profile and Classification
Based on its chemical class, 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one should be presumed to possess multiple hazardous characteristics. The nitroaromatic group is a key structural alert for toxicity and reactivity.
| Hazard Characteristic | Description | Justification & Handling Protocol |
| Toxicity | Harmful or fatal if ingested, inhaled, or absorbed through the skin.[1][5][6] | The presence of the nitro group on a benzoxazole core suggests potential toxicity. Handle with appropriate Personal Protective Equipment (PPE) at all times. All waste must be collected for disposal by a licensed contractor. |
| Reactivity | Can be unstable, react violently with other substances, or generate toxic gases. | Nitroaromatic compounds can be reactive.[1] They are notably incompatible with strong acids, bases, and reducing agents.[7][8][9] Mixing with incompatible waste can lead to fire or explosion.[9][10] Strict waste segregation is mandatory. |
| Ignitability | May be a solid that can cause fire through friction or an oxidizer.[1] | While not definitively classified without specific testing, many nitro compounds are components of energetic materials. Store away from ignition sources and other flammable materials.[1] |
| Corrosivity | N/A | This compound is not expected to be corrosive. |
Critical Incompatibilities: Preventing Dangerous Reactions
The single most critical aspect of managing this waste is strict segregation. Mixing nitrated organic compounds with other chemicals can result in violent reactions, toxic fume generation, or fire.[9]
DO NOT mix waste 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one with the following:
-
Acids: Especially strong oxidizing acids like nitric acid.[7][8][10]
-
Bases: Strong bases (e.g., sodium hydroxide) can initiate decomposition reactions.[9]
-
Reducing Agents: Can react violently with the nitro group.
-
Flammable Solvents: Keep separate from waste solvent containers (e.g., acetone, ethanol).[7]
-
Combustible Materials: Avoid contact with paper, wood, or other organics that could create a fire hazard.[9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing:
Step 2: Prepare the Hazardous Waste Container
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended. Ensure it has a secure, screw-top cap.
-
Condition: The container must be in good condition, free from cracks or damage.[2]
Step 3: Waste Collection and Segregation
-
Collect waste 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one, including any contaminated materials (e.g., weighing paper, gloves), directly into your designated container.
-
Crucially, do not mix this waste with any other chemical waste streams. [1] This is the most important step to prevent unforeseen chemical reactions.
-
Keep the container securely closed at all times, except when adding waste.[2]
Step 4: Label the Container Correctly
-
Proper labeling is a key RCRA requirement.[13] Affix a hazardous waste label to the container immediately.
-
The label must include:
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled container in a designated SAA, which should be at or near the point of generation.
-
The storage area must be a secondary containment bin or tray to capture any potential leaks.
-
Ensure the SAA is away from heat sources, open flames, and incompatible chemicals.[1]
Step 6: Arrange for Professional Disposal
-
Once the container is full, or approaching the storage time limit defined by your generator status, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Never dispose of this chemical down the drain or in the regular trash. [1][2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one.
Understanding Regulatory Compliance
Compliance with EPA regulations is non-negotiable. Your laboratory will fall into one of three generator categories based on the total amount of hazardous waste produced per month.[2][13]
-
Very Small Quantity Generator (VSQG): ≤ 100 kg of hazardous waste.
-
Small Quantity Generator (SQG): > 100 kg and < 1,000 kg of hazardous waste.
-
Large Quantity Generator (LQG): ≥ 1,000 kg of hazardous waste.
Each category has specific requirements for accumulation time limits, personnel training, and emergency procedures.[2][14] For SQGs and LQGs, waste transfer to a Treatment, Storage, and Disposal Facility (TSDF) must be documented using the EPA's mandatory electronic manifest (e-Manifest) system.[2][14] Consult your EH&S department to understand your facility's generator status and specific obligations.
By adhering to this guide, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection.
References
-
Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. [Link]
-
Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. [Link]
-
What are the regulations for hazardous waste disposal? . (2026, February 3). Hazmat School. [Link]
-
Never mix concentrated nitric acid and organics, such as acetone, unless you are following a respectable procedure . University of California, Los Angeles - Chemistry. [Link]
- SAFETY DATA SHEET - Castrol. (2025, July 21). Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0A31A036D4548A980258B7B0054378A/ file/1210899.pdf)
-
Chemical Incompatibility Guide . (2020, November 3). Stanford University Environmental Health & Safety. [Link]
-
Hazardous Waste Regulations . Retail Industry Leaders Association. [Link]
-
Safety Data Sheet - KR-134MBL . (2016, February 15). Kroff. [Link]
-
Incompatible Chemicals . University of Florida - Risk Management and Safety. [Link]
-
SAFETY DATA SHEET - Oxazolone . (2025, October 15). Sigma-Aldrich. [Link]
-
Hazardous waste in the United States . Wikipedia. [Link]
-
Hazardous Waste Regulation and Authorization . New Mexico Environment Department. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 4. Hazardous Waste Regulation and Authorization [env.nm.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.se [fishersci.se]
- 13. Hazardous Waste Regulations [rila.org]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
[1]
Executive Summary & Compound Profile
3-Isopropyl-6-nitro-1,3-benzoxazol-2-one is a specialized heterocyclic intermediate, structurally characterized by a benzoxazolone core substituted with a nitro group at the C6 position and an isopropyl group at the N3 position.[1]
While specific Safety Data Sheets (SDS) for this exact derivative may be sparse in public repositories, its safety profile must be extrapolated from its core pharmacophore, 6-nitro-2-benzoxazolone (CAS 4694-91-1), and related N-alkylated nitro-benzoxazoles.[1] As a Senior Scientist, I apply a Structure-Activity Relationship (SAR) based risk assessment: the presence of the nitro group implies potential cytotoxicity and respiratory sensitization, while the isopropyl moiety increases lipophilicity, potentially enhancing dermal absorption compared to the parent compound.[1]
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology data proves otherwise.
Chemical Identity & Physical Properties (Estimated)
| Property | Description / Value (Analog-Based) |
| Chemical Structure | Benzoxazolone core, 6-Nitro, 3-Isopropyl |
| Physical State | Crystalline Solid / Powder |
| Color | Pale yellow to beige (typical of nitro-aromatics) |
| Melting Point | ~150–200 °C (Estimated based on analogs) |
| Solubility | Low in water; Soluble in DMSO, DMF, Acetone |
| Primary Hazards | Skin/Eye Irritant, Acute Toxicity (Oral), Potential Sensitizer |
Risk Assessment & Hierarchy of Controls
Effective safety is not just about PPE; it is about removing the hazard from the operator.[1]
Hazard Matrix (Extrapolated)
-
Inhalation: High risk.[1][2] Nitro-aromatic dusts are often potent respiratory irritants.[1]
-
Skin Contact: Moderate to High risk.[1] The lipophilic isopropyl group facilitates epidermal penetration.[1]
-
Eye Contact: Severe risk.[1][3][4][5][6] Mechanical abrasion + chemical irritation.[1]
-
Stability: Stable at room temperature, but nitro compounds can be sensitive to thermal shock.[1] Light Sensitive. [1]
Engineering Controls (Primary Defense)
Before reaching for PPE, ensure these systems are active:
-
Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]
-
Static Control: Use anti-static weighing boats and grounded spatulas.[1] Nitro-powders can be electrostatic.[1]
-
Isolation: If handling >10g, use a powder containment hood or glovebox.
Personal Protective Equipment (PPE) Specifications
The following PPE protocol is designed to create a redundant barrier system.
A. Respiratory Protection[1][2][3][7]
-
Requirement: N95 (minimum) ; P100/P3 (Recommended) .[1]
-
Causality: As a solid powder, the primary vector of exposure is airborne dust during weighing. The nitro group poses a risk of systemic toxicity if inhaled.[1]
-
Logic: If the mass handled > 100 mg outside a hood (not recommended), a Powered Air Purifying Respirator (PAPR) is mandatory.[1]
B. Hand Protection (Glove Logic)
-
Requirement: Double-Gloving Strategy .
-
Causality: Organic nitrogen compounds can permeate thin latex.[1] The double layer provides a "breakthrough buffer."[1] The outer glove is sacrificial and should be changed immediately upon contamination.[1]
-
Protocol: Tape the inner glove to the lab coat sleeve to prevent wrist exposure.[1]
C. Eye & Face Protection[2][3][4][5][6][7]
-
Requirement: Chemical Safety Goggles (Indirect Vent).[1]
-
Contraindication: Safety glasses with side shields are insufficient for powders, as airborne particles can bypass the seal.[1]
-
Face Shield: Required only if handling liquid solutions of the compound where splash risk exists.[1]
D. Body Protection[1]
-
Requirement: Tyvek® Lab Coat or disposable gown with elastic cuffs.[1]
-
Rationale: Cotton coats absorb powders and retain them, creating a secondary exposure source in the breakroom or office.
Operational Protocol: Handling & Synthesis
This workflow minimizes cross-contamination and exposure.[1]
Figure 1: Operational workflow for handling 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one, emphasizing containment and dry spill cleanup.
Key Procedural Steps
-
Weighing: Never weigh directly on the balance pan. Use a pre-tared vial. Cap the vial inside the hood before moving it to the balance if the balance is external (though an in-hood balance is preferred).[1]
-
Solubilization: Add solvent to the powder, not powder to the solvent, to reduce aerosolization.
-
Decontamination: Wipe down the work area with 70% Ethanol or a mild detergent after use.[1] The compound is likely soluble in organic solvents; water alone may not effectively clean surfaces.[1]
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do NOT sweep vigorously or use compressed air.[1] This generates a toxic dust cloud.[1]
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) due to the nitro group (potential oxidizer compatibility issues).[1]
Exposure First Aid[1][2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[1]
-
Skin: Wash with soap and water for 15 minutes.[1][3] Do not use alcohol on skin, as it may increase absorption of the nitro compound.
-
Eyes: Flush with water for 15 minutes, lifting eyelids.[1][2][3] Seek ophthalmological evaluation.
Disposal Logistics[1][4]
-
Categorization: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Segregation:
-
Destruction: Incineration is the preferred method for organic nitrogen compounds to ensure complete thermal destruction of the benzoxazolone ring.
References
-
PubChem. 2(3H)-Benzoxazolone, 6-nitro- (Compound Summary). National Library of Medicine.[1] Accessed March 5, 2026.[1] [Link][1]
-
MDPI. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules 2021.[1] Accessed March 5, 2026.[1] [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
